molecular formula C36H39FN2O5 B194422 Atorvastatin Acetonide CAS No. 581772-29-4

Atorvastatin Acetonide

Cat. No.: B194422
CAS No.: 581772-29-4
M. Wt: 598.7 g/mol
InChI Key: YFMKJVDVNPLQFO-FQLXRVMXSA-N
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Description

Atorvastatin Acetonide is a chemical derivative identified as an impurity of Atorvastatin, a well-characterized and widely prescribed HMG-CoA reductase inhibitor (statin) . This compound is provided for research and development purposes, primarily serving as a critical reference standard in analytical chemistry. Researchers utilize this compound to monitor and control the quality of pharmaceutical substances, ensuring the purity and safety of drug products by identifying and quantifying process-related impurities . The parent compound, Atorvastatin, is a lipid-lowering agent whose mechanism of action is well-established. It works by competitively and selectively inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, the early rate-limiting step in hepatic cholesterol biosynthesis . This inhibition leads to a decrease in intracellular cholesterol, which in turn triggers the upregulation of low-density lipoprotein (LDL) receptors on hepatocyte surfaces. The increased receptor activity enhances the clearance of LDL-cholesterol and its precursors from the bloodstream, resulting in significant reductions of plasma LDL-C, total cholesterol, and triglycerides . Beyond its primary lipid-lowering effects, Atorvastatin is also noted in scientific literature for its pleiotropic effects, which include improving endothelial function, stabilizing atherosclerotic plaques, and reducing vascular inflammation . This product, this compound (CAS Number 581772-29-4, Molecular Formula C₃₆H₃₉FN₂O₅, Molecular Weight: 598.70 g/mol), is supplied with a Certificate of Analysis to guarantee its identity and purity for research applications . It is intended for laboratory analysis and investigational use by qualified researchers. This compound is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39FN2O5/c1-23(2)33-32(35(42)38-27-13-9-6-10-14-27)31(24-11-7-5-8-12-24)34(25-15-17-26(37)18-16-25)39(33)20-19-28-21-29(22-30(40)41)44-36(3,4)43-28/h5-18,23,28-29H,19-22H2,1-4H3,(H,38,42)(H,40,41)/t28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMKJVDVNPLQFO-FQLXRVMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450295
Record name Atorvastatin Acetonide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581772-29-4
Record name (4R,6R)-6-[2-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581772-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atorvastatin acetonide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atorvastatin Acetonide
Source EPA DSSTox
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Record name ATORVASTATIN ACETONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P52UK6TGT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Atorvastatin Acetonide: A Technical Guide to its Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atorvastatin (B1662188), a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its efficacy is intrinsically linked to its chemical structure and properties. Atorvastatin acetonide is a key intermediate in some synthetic routes to atorvastatin, serving to protect the diol functionality. This guide provides an in-depth exploration of the chemical characteristics and the methodologies employed in the structural elucidation of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These parameters are crucial for its handling, formulation, and synthesis.

PropertyValue
Molecular Formula C₃₆H₃₉FN₂O₅[1]
Molecular Weight 598.70 g/mol [1]
Melting Point 73-75°C[1]
Solubility Soluble in Chloroform, Ethyl Acetate, and Methanol.[1]
IUPAC Name 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid
CAS Number 581772-29-4[1]

Structure Elucidation

The definitive identification and characterization of this compound's molecular structure rely on a combination of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For atorvastatin and its derivatives, both ¹H and ¹³C NMR are employed, often in combination with two-dimensional techniques like COSY, HSQC, and HMBC to establish connectivity.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10 mg of the atorvastatin derivative in a suitable deuterated solvent, such as Methanol-d4. Tetramethylsilane (TMS) is typically used as an internal reference standard.[2]

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a Bruker Avance III - 500MHz spectrometer.[2]

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum.

    • 2D NMR: Perform a suite of two-dimensional experiments including ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC to establish proton-proton and proton-carbon correlations.[2]

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the resulting spectra to assign chemical shifts and coupling constants to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity and elemental composition. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly sensitive method for detecting and quantifying atorvastatin and its metabolites in various matrices.[3][4][5]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • For plasma samples, a protein precipitation step is often employed. Add acetonitrile (B52724) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.[4]

    • Alternatively, solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analytes.[3]

    • The final extract is typically reconstituted in a solution compatible with the mobile phase.[3]

  • Chromatographic Separation (LC):

    • Employ a C18 reversed-phase column for separation.[3]

    • Use a mobile phase consisting of a mixture of an aqueous component (e.g., 0.005% formic acid in water) and organic solvents (e.g., acetonitrile and methanol) in an isocratic or gradient elution mode.[3]

  • Mass Spectrometric Detection (MS/MS):

    • Utilize an electrospray ionization (ESI) source, often in negative ion mode for atorvastatin and its acidic metabolites.[3]

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.[6]

X-ray Crystallography

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound by methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., synchrotron radiation for high resolution) and a detector.[9]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density and refine the atomic positions and thermal parameters until the model best fits the experimental data.[10]

    • For powder samples, Powder X-ray Diffraction (PXRD) is used to characterize the crystalline form.[7]

Visualizations

The following diagrams illustrate the chemical structure of this compound, a general workflow for its structure elucidation, and a key synthetic pathway.

Atorvastatin_Acetonide_Structure cluster_legend This compound C36H39FN2O5 Molecular Formula: C₃₆H₃₉FN₂O₅ atorvastatin atorvastatin

Caption: 2D Chemical Structure of this compound.

Structure_Elucidation_Workflow cluster_workflow Structure Elucidation Workflow Synthesis Synthesis / Isolation Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Purification->MS NMR NMR Spectroscopy - 1H, 13C, 2D NMR - Connectivity Purification->NMR XRay X-ray Crystallography - 3D Structure - Polymorphism Purification->XRay Data_Analysis Spectroscopic Data Analysis MS->Data_Analysis NMR->Data_Analysis XRay->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A generalized workflow for the structure elucidation of a chemical compound.

Paal_Knorr_Synthesis cluster_synthesis Convergent Synthesis of this compound Intermediate Diketone Diketone Component (18) Paal_Knorr Paal-Knorr Pyrrole Synthesis (Pivalic Acid Catalyst) Diketone->Paal_Knorr Amine Side-Chain Amine (19) (Acetonide Protected) Amine->Paal_Knorr Protected_Atorvastatin Di-protected Atorvastatin (42) (this compound tert-Butyl Ester) Paal_Knorr->Protected_Atorvastatin

Caption: Paal-Knorr synthesis as a convergent strategy for atorvastatin intermediates.[11]

References

Atorvastatin Acetonide Impurity: A Deep Dive into its Formation Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the formation mechanism of atorvastatin (B1662188) acetonide, a known process-related impurity in the manufacturing of the widely prescribed cholesterol-lowering drug, atorvastatin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the chemical pathways, influencing factors, and analytical considerations for this specific impurity.

Introduction

Atorvastatin, an HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. The purity of the active pharmaceutical ingredient (API) is of paramount importance to ensure its safety and efficacy. Atorvastatin acetonide is a known impurity that can arise during the synthesis or storage of atorvastatin. Understanding its formation is critical for implementing effective control strategies in the pharmaceutical manufacturing process. This guide will explore the core mechanism of its formation, supported by experimental evidence and data.

The Genesis of an Impurity: The Formation Mechanism

The primary mechanism for the formation of this compound is the acid-catalyzed reaction between the 1,3-diol moiety of the atorvastatin side chain and acetone (B3395972). Acetone, a common industrial solvent, can be present as a residual solvent in the manufacturing process.

The reaction proceeds via a classical ketal formation mechanism:

  • Protonation of Acetone: In the presence of an acid catalyst, the carbonyl oxygen of acetone is protonated, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The hydroxyl groups of the atorvastatin diol act as nucleophiles, attacking the activated carbonyl carbon of the protonated acetone.

  • Hemiketal Formation: This initial attack forms a hemiketal intermediate.

  • Protonation and Dehydration: The hydroxyl group of the hemiketal is protonated, followed by the elimination of a water molecule to form a resonance-stabilized carbocation.

  • Ring Closure: The second hydroxyl group of the atorvastatin diol then attacks the carbocation, leading to the formation of a stable six-membered cyclic ketal, which is this compound.

This reaction is reversible and its equilibrium is influenced by factors such as the concentration of reactants, the strength of the acid catalyst, temperature, and the removal of water.

cluster_activation Activation cluster_reaction Reaction Pathway atorvastatin Atorvastatin (Diol) hemiketal Hemiketal Intermediate atorvastatin->hemiketal Nucleophilic Attack acetone Acetone protonated_acetone Protonated Acetone acetone->protonated_acetone Protonation acid H+ carbocation Carbocation Intermediate hemiketal->carbocation Dehydration water_out H₂O hemiketal->water_out -H₂O acetonide This compound carbocation->acetonide Ring Closure

Figure 1: Mechanism of this compound Formation.

Experimental Evidence and Protocols

The formation of this compound is not merely a theoretical possibility but has been observed and is utilized in synthetic chemistry. Several patented synthetic routes for atorvastatin and its intermediates intentionally use acetone or its derivatives (e.g., 2,2-dimethoxypropane) in the presence of an acid catalyst to protect the 1,3-diol functionality as an acetonide. This deliberate synthetic step underscores the feasibility of this reaction occurring as an undesirable side reaction during manufacturing if the necessary reactants and conditions are present.

General Experimental Protocol for Acetonide Formation (as a Protecting Group)

The following is a generalized protocol based on synthetic procedures where acetonide formation is a desired step. This protocol illustrates the conditions that can lead to the formation of this compound as an impurity.

Materials:

  • Atorvastatin or a suitable diol intermediate

  • Acetone (or 2,2-dimethoxypropane)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Acid catalyst (e.g., p-toluenesulfonic acid, methanesulfonic acid, or an acidic resin)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve atorvastatin or its diol intermediate in the anhydrous solvent under an inert atmosphere.

  • Add a molar excess of acetone or 2,2-dimethoxypropane (B42991) to the solution.

  • Add a catalytic amount of the acid catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction is typically quenched by the addition of a weak base (e.g., sodium bicarbonate solution).

  • The product is then extracted with an organic solvent, dried, and purified.

The same conditions, if present inadvertently during the manufacturing process of atorvastatin (e.g., residual acetone and acidic conditions), can lead to the in-situ formation of the acetonide impurity.

Quantitative Data and Analytical Considerations

The presence of this compound as an impurity is typically controlled to very low levels in the final drug substance, often below the 0.1% reporting threshold as per ICH guidelines. However, its concentration can increase under specific stress conditions.

Stress ConditionReactantCatalystTypical Impurity Level (%)
Acidic Hydrolysis (in presence of acetone)Atorvastatin, AcetoneStrong Acid (e.g., HCl)Can exceed 0.1%
Thermal Stress (in presence of acetone and acid traces)Atorvastatin, AcetoneTrace AcidVariable, dependent on temp. and acid level
Process-Related (residual solvent)AtorvastatinResidual AcidTypically < 0.1%

Table 1: Summary of Conditions Leading to this compound Formation and Potential Levels.

The primary analytical technique for the detection and quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector. The development of a stability-indicating HPLC method is crucial to separate atorvastatin from its acetonide and other potential degradation products.

sample Atorvastatin Sample (API or Formulation) extraction Sample Preparation (Extraction/Dilution) sample->extraction hplc RP-HPLC Analysis extraction->hplc separation Chromatographic Separation (Atorvastatin vs. Acetonide) hplc->separation detection UV Detection separation->detection quantification Quantification (Peak Area Integration) detection->quantification result Impurity Level Report quantification->result

Spectroscopic Profile of Atorvastatin Acetonide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for atorvastatin (B1662188) acetonide, an important impurity and intermediate in the synthesis of the widely used cholesterol-lowering drug, atorvastatin. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for the acquisition of this data. The information herein is intended to support researchers and scientists in the fields of medicinal chemistry, pharmaceutical development, and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of atorvastatin acetonide. This data is essential for the structural elucidation and characterization of this molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.20 - 7.00m14HAromatic protons
6.95s1HNH
4.20 - 4.10m1HCH-O
3.95 - 3.85m1HCH-O
3.70 - 3.60m2HN-CH₂
3.50 - 3.40m1HCH(CH₃)₂
2.40 - 2.30m2HCH₂-COOH
1.70 - 1.50m2HCH₂
1.45s3HAcetonide CH₃
1.35s3HAcetonide CH₃
1.30d, J=7.0 Hz6HCH(CH₃)₂
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
172.5COOH
166.0C=O (amide)
162.0 (d, ¹JCF)C-F
139.0Aromatic C
135.0Aromatic C
133.5 (d, ³JCF)Aromatic CH
130.0Aromatic CH
129.0Aromatic CH
128.5Aromatic CH
126.5Aromatic CH
121.5Aromatic C
118.5Aromatic C
115.5 (d, ²JCF)Aromatic CH
98.5O-C-O (acetonide)
66.0CH-O
65.5CH-O
42.5CH₂
40.0N-CH₂
38.0CH₂
29.5Acetonide CH₃
26.0CH(CH₃)₂
24.0Acetonide CH₃
22.5CH(CH₃)₂
Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (carboxylic acid), N-H stretch (amide)
3100 - 3000MediumAromatic C-H stretch
2970 - 2850MediumAliphatic C-H stretch
1710StrongC=O stretch (carboxylic acid)
1650StrongC=O stretch (amide I)
1580MediumC=C stretch (aromatic)
1530MediumN-H bend (amide II)
1220MediumC-O stretch
1150MediumC-F stretch
840MediumAromatic C-H bend
Mass Spectrometry (MS)
m/zIon Type
599.29[M+H]⁺
621.27[M+Na]⁺

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

  • Sample Preparation : 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • ¹H NMR Acquisition :

    • Pulse Program : zg30

    • Number of Scans : 16

    • Acquisition Time : 3-4 seconds

    • Relaxation Delay : 1-2 seconds

    • Spectral Width : 12-16 ppm

  • ¹³C NMR Acquisition :

    • Pulse Program : zgpg30 (proton-decoupled)

    • Number of Scans : 1024 or more, depending on sample concentration

    • Acquisition Time : 1-2 seconds

    • Relaxation Delay : 2-5 seconds

    • Spectral Width : 200-240 ppm

  • Data Processing : The raw data (Free Induction Decay - FID) was processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (uATR) accessory.

  • Sample Preparation : A small amount of the solid this compound sample was placed directly onto the diamond crystal of the uATR accessory.

  • Acquisition :

    • Spectral Range : 4000 - 400 cm⁻¹

    • Resolution : 4 cm⁻¹

    • Number of Scans : 16

  • Data Processing : The resulting spectrum was baseline corrected and the peaks were labeled.

Mass Spectrometry (MS)
  • Instrumentation : A high-resolution mass spectrometer (HRMS) such as a Thermo Scientific Q Exactive Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.

  • Sample Preparation : A dilute solution of this compound (approximately 1 µg/mL) was prepared in a mixture of methanol (B129727) and water (1:1 v/v) with 0.1% formic acid to promote ionization.

  • Acquisition (Positive Ion Mode) :

    • Ionization Mode : Electrospray Ionization (ESI+)

    • Capillary Voltage : 3.5 kV

    • Sheath Gas Flow Rate : 35 arbitrary units

    • Auxiliary Gas Flow Rate : 10 arbitrary units

    • Scan Range : m/z 100 - 1000

  • Data Processing : The acquired mass spectrum was analyzed to identify the molecular ion peak ([M+H]⁺) and other relevant adducts (e.g., [M+Na]⁺). The exact mass was used to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a pharmaceutical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification of this compound Purity Purity Assessment (e.g., HPLC) Synthesis->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR IR IR Spectroscopy Purity->IR MS Mass Spectrometry Purity->MS Structure Structural Fragments & Connectivity NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Formula Molecular Formula & Weight MS->Formula Final_Structure Final Structure Confirmation Structure->Final_Structure Formula->Final_Structure Functional_Groups->Final_Structure

Workflow for the spectroscopic characterization of this compound.

This guide provides a foundational set of spectroscopic data and methodologies for the characterization of this compound. Researchers are encouraged to use this information as a reference for their own analytical work and to adapt the protocols as needed for their specific instrumentation and experimental conditions.

Whitepaper: The Pivotal Role of Paal-Knorr Synthesis in the Production of Atorvastatin Acetonide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Atorvastatin (B1662188), a leading synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia.[1] The industrial synthesis of this complex molecule relies on a highly convergent strategy, with the Paal-Knorr pyrrole (B145914) synthesis serving as the critical step for assembling the drug's core heterocyclic structure.[2][3][4] This technical guide provides an in-depth examination of this key transformation, focusing on the synthesis of the pivotal intermediate, tert-butyl 2-((4R,6S)-6-((3-(phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl)methyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, commonly referred to as Atorvastatin Acetonide. This document clarifies that this compound is the product of the Paal-Knorr reaction, not a participant in it. We will detail the reaction mechanism, provide comprehensive experimental protocols derived from established industrial processes, present quantitative data in a comparative format, and visualize the synthetic workflow and chemical pathways using Graphviz diagrams.

Introduction: The Strategic Importance of the Paal-Knorr Reaction

The synthesis of Atorvastatin is a significant achievement in pharmaceutical manufacturing. The molecular framework is assembled in high yield through a key convergent step involving the Paal-Knorr condensation.[5][6] This reaction constructs the central pentasubstituted pyrrole ring by condensing a complex 1,4-diketone with a chiral primary amine side-chain.[2][4] The product of this reaction is the acetonide-protected form of Atorvastatin, a critical intermediate that undergoes subsequent deprotection and salt formation to yield the final active pharmaceutical ingredient (API).[7]

The efficiency of the Paal-Knorr cyclisation is a rate-limiting factor in the overall production of Atorvastatin.[5][6][8] Consequently, significant research has been directed at optimizing this step, leading to improvements in reaction rate, yield, and purity, which are crucial for factory-scale production.[5]

The Paal-Knorr Reaction Mechanism in Atorvastatin Synthesis

The Paal-Knorr synthesis is a classic and robust method for forming pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[9][10] The reaction is acid-catalyzed.[5][8] The proposed mechanism, as it applies to the synthesis of this compound, proceeds through several key stages:

  • Hemiaminal Formation: The primary amine of the side-chain molecule adds to one of the carbonyl carbons of the diketone to form a hemiaminal intermediate.[5][6]

  • Cyclization: Intramolecular attack from the hemiaminal's nitrogen or oxygen onto the second carbonyl group leads to a cyclic intermediate. The cyclization to form this intermediate is considered the rate-determining step of the reaction.[5][6][8]

  • Dehydration: The cyclic intermediate then undergoes two successive dehydration steps (elimination of two water molecules) to form the stable aromatic pyrrole ring.[5][10]

While the exact mechanism is still a subject of study, the hemiaminal cyclization pathway is considered the most likely route.[9]

Paal_Knorr_Mechanism Diketone 1,4-Diketone Hemiaminal Hemiaminal (1) Diketone->Hemiaminal + Amine Amine Primary Amine Side-Chain Amine->Hemiaminal CyclicDiol Cyclic Diol (2) Hemiaminal->CyclicDiol Pyrrole This compound (Pyrrole) CyclicDiol->Pyrrole Dehydration (-2 H2O)

Caption: Proposed mechanism for the Paal-Knorr synthesis of this compound.

Experimental Protocols for Synthesis

The following protocols are synthesized from patent literature describing the industrial synthesis of this compound. A key improvement in the process involves the addition of a tertiary amine alongside the acid catalyst to significantly enhance the reaction rate.[5][8]

Protocol 1: Pivalic Acid Catalyzed Paal-Knorr Condensation

This protocol outlines the base procedure using an organic acid as a catalyst.

  • Reactant Charging: To a suitable reactor equipped with a mechanical stirrer, thermometer, condenser, and a means for azeotropic water removal, charge the primary amine, 1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, and the solvents (e.g., a mixture of THF, MTBE, and/or Toluene).

  • Diketone Addition: Add the atorvastatin diketone, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutaneamide, to the solution.

  • Heating and Catalyst Addition: Warm the mixture to approximately 50°C under a nitrogen atmosphere.

  • Catalyst Addition: Add the acid catalyst, pivalic acid.

  • Reaction: Heat the resulting suspension to reflux. Water is removed azeotropically throughout the reaction.

  • Monitoring: Monitor the reaction for completion using a suitable analytical method, such as TLC or HPLC. Reaction times can be extensive in the absence of a co-catalyst.

  • Work-up: Upon completion, cool the reaction mixture. Add an appropriate solvent (e.g., MTBE) and wash the organic phase sequentially with an aqueous base (e.g., NaOH solution) and aqueous acid (e.g., HCl solution).

  • Isolation: Dry the organic layer and concentrate it under reduced pressure to yield the crude this compound, which can be further purified by recrystallization from a solvent like ethanol.[11]

Protocol 2: Enhanced Rate Synthesis with Tertiary Amine Co-catalyst

This improved protocol demonstrates the significant rate enhancement achieved by adding a tertiary amine.[5][8]

  • Reactant Charging: Follow Step 1 from Protocol 1.

  • Diketone Addition: Follow Step 2 from Protocol 1.

  • Heating and Catalyst Addition: Warm the mixture to approximately 50°C under a nitrogen atmosphere.

  • Catalyst Addition: Add pivalic acid followed by a tertiary amine (e.g., triethylamine).[8]

  • Reaction: Heat the suspension to reflux with concomitant removal of water. The reaction time is dramatically reduced compared to Protocol 1.

  • Monitoring: Monitor the reaction for completion.

  • Work-up and Isolation: Follow Steps 7 and 8 from Protocol 1.

Experimental_Workflow A Charge Reactor: - Primary Amine - Solvents (THF/MTBE) B Add 1,4-Diketone A->B C Heat to 50°C (Nitrogen Atmosphere) B->C D Add Catalysts: - Pivalic Acid - Triethylamine (B128534) C->D E Reflux with Azeotropic Water Removal D->E F Monitor Reaction (TLC/HPLC) E->F F->E Incomplete G Cool to 25°C F->G Complete H Work-up: - Add MTBE - Aqueous Wash G->H I Isolate & Purify: - Concentrate - Recrystallize H->I J Final Product: This compound I->J

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data and Reaction Parameters

The following tables summarize the quantitative data extracted from patent examples, illustrating the impact of the catalyst system on reaction performance.

Table 1: Reactant and Solvent Quantities

Component Molar Eq. Mass (g) Moles (mmol) Reference
Primary Amine 1.0 50.69 185.4 [8]
1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
Diketone 1.09 84.4 ~202.1 [8]
Atorvastatin Diketone
Solvent 1 (THF) - 57.7 - [8]

| Solvent 2 (MTBE) | - | 99.4 | - |[8] |

Table 2: Comparison of Catalyst Systems and Reaction Outcomes

Parameter Condition A (Acid Only) Condition B (Acid + Tertiary Amine) Reference
Acid Catalyst Pivalic Acid Pivalic Acid [5][8]
Molar Eq. 0.7 0.7 [8]
Mass (g) 13.3 13.3 [8]
Amine Co-catalyst None Triethylamine [8]
Molar Eq. - 0.7 [8]
Mass (g) - 13.2 [8]
Reaction Time > 24 hours (typically slow) Significantly Reduced (e.g., < 10 hours) [5][8]
Yield Good High / Improved [5][8]

| Reaction Temp. | Reflux | Reflux |[8] |

Note: The data illustrates a significant process improvement. The addition of a tertiary amine like triethylamine leads to a dramatic reduction in reaction time, which is a critical factor for industrial-scale manufacturing efficiency.[5]

Conclusion

The Paal-Knorr synthesis is the linchpin in the modern manufacturing route to Atorvastatin, enabling the efficient construction of the drug's essential pyrrole core. The reaction produces the key intermediate, this compound, which is then converted to the final API. Understanding and optimizing this reaction has been paramount for improving process efficiency. The development of an enhanced catalytic system, employing a tertiary amine in conjunction with an organic acid, has successfully addressed the inherently slow rate of this condensation reaction. This innovation has resulted in dramatically shorter cycle times and consistently high yields, ensuring the robust and economical production of one of the world's most vital cholesterol-lowering medications. Further research into novel catalytic systems for this transformation remains a valuable endeavor for drug development and manufacturing professionals.

References

Atorvastatin Acetonide: A Linchpin in the Synthesis of Atorvastatin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Atorvastatin (B1662188), a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases. Its commercial success has spurred extensive research into efficient and scalable synthetic routes. A pivotal strategy in the manufacturing of atorvastatin involves the use of atorvastatin acetonide, a key intermediate that serves to protect the diol functionality during the crucial pyrrole (B145914) ring formation. This technical guide provides an in-depth exploration of the role of this compound in atorvastatin synthesis, detailing experimental protocols, presenting quantitative data, and visualizing key chemical and biological pathways.

Chemical Properties of this compound

This compound, also known as (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid, is a protected form of the atorvastatin side chain. The acetonide group safeguards the (3R,5R)-dihydroxyheptanoic acid moiety, preventing unwanted side reactions during the synthesis of the core pyrrole structure.

PropertyValueReference
Molecular Formula C₃₆H₃₉FN₂O₅[1]
Molecular Weight 598.70 g/mol [1]
CAS Number 581772-29-4[1]
Melting Point 73-75°C[1]
Solubility Chloroform, Ethyl Acetate (B1210297), Methanol (B129727)[1]

The Paal-Knorr Synthesis: A Convergent Approach to this compound

The Paal-Knorr pyrrole synthesis is a highly convergent and widely adopted method for constructing the polysubstituted pyrrole core of atorvastatin. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In the context of atorvastatin synthesis, the primary amine is the chiral side-chain containing the protected diol, which is derived from this compound.

The use of a protected diol intermediate like this compound is crucial for the success of the Paal-Knorr synthesis, ensuring high yield and purity of the desired product.

G cluster_reactants Reactants cluster_reaction Paal-Knorr Condensation cluster_product Product Diketone Diketone Condensation Acid Catalyst (e.g., Pivalic Acid) Diketone->Condensation Amine_Side_Chain Amine Side-Chain (from this compound) Amine_Side_Chain->Condensation Protected_Atorvastatin This compound Tert-Butyl Ester Condensation->Protected_Atorvastatin

Paal-Knorr synthesis of the protected atorvastatin intermediate.

Conversion of this compound to Atorvastatin Calcium: A Two-Step Process

The transformation of this compound tert-butyl ester, the product of the Paal-Knorr reaction, into the active pharmaceutical ingredient (API), atorvastatin calcium, involves a sequential deprotection and hydrolysis followed by salt formation.

Step 1: Deprotection of the Acetonide and Hydrolysis of the Tert-Butyl Ester

The initial step involves the removal of both the acetonide and tert-butyl ester protecting groups. This is typically achieved under acidic conditions followed by basic hydrolysis.

Step 2: Formation of Atorvastatin Calcium Salt

Following hydrolysis, the resulting sodium salt of atorvastatin is converted to the calcium salt, which is the stable form used in pharmaceutical formulations.

Table of Yields and Purity for the Conversion of this compound Intermediate to Atorvastatin Calcium:

StepReactantsReagentsSolventTemperatureTimeYieldPurityReference
Deprotection This compound Tert-Butyl EsterAqueous HClIsopropyl Alcohol60°C-96%>99%[2]
Hydrolysis & Salt Formation Deprotected IntermediateNaOH, Calcium AcetateMethanol, Water, Ethyl Acetate40°C30 min78.7% (over two steps)99.9%[2]

Detailed Experimental Protocols

Protocol 1: Kilogram-Scale Preparation of Atorvastatin Calcium from Acetonide Intermediate[2]

Materials:

  • This compound Tert-Butyl Ester (starting intermediate)

  • Isopropyl Alcohol

  • Aqueous Hydrochloric Acid (HCl)

  • Methanol

  • Water

  • Sodium Hydroxide (B78521) (NaOH)

  • Ethyl Acetate

  • Calcium Acetate Monohydrate

  • 96% v/v Ethyl Alcohol

Procedure:

  • Deprotection:

    • Suspend the this compound tert-butyl ester in isopropyl alcohol.

    • Add aqueous hydrochloric acid.

    • Heat the mixture to 60°C and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to allow for the precipitation of the deprotected diol intermediate.

    • Filter the solid, wash with isopropyl alcohol, and dry to obtain the pure diol ester with a yield of 96% and purity >99%.[2]

  • Hydrolysis and Salt Formation:

    • In a reaction vessel, dissolve sodium hydroxide in a mixture of methanol and water.

    • Add the deprotected diol ester to the solution with vigorous stirring.

    • Raise the temperature to 40°C and maintain for 30 minutes.[2]

    • Monitor the reaction progress by TLC.

    • Upon completion, distill off the methanol under reduced pressure.

    • To the residue, add water and ethyl acetate and stir. Separate the ethyl acetate layer (this extraction is repeated twice to remove organic impurities).

    • To the aqueous layer containing the sodium salt of atorvastatin, add a solution of calcium acetate monohydrate in water.

    • The formed atorvastatin calcium salt is then extracted with ethyl acetate.

    • The combined organic layers are washed with a water-methanol mixture and then evaporated under reduced pressure.

    • The residue is refluxed in 96% v/v ethyl alcohol, leading to precipitation.

    • The suspension is cooled, and the product is collected by centrifugation.

    • The product is washed with 96% v/v ethanol (B145695) and dried to yield atorvastatin hemi-calcium salt with a purity of 99.9% and an overall yield of 78.7% for the two steps.[2]

Atorvastatin's Mechanism of Action and Impact on Signaling Pathways

Atorvastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3] Beyond its lipid-lowering effects, atorvastatin exhibits pleiotropic effects by modulating various cellular signaling pathways, primarily due to the reduced synthesis of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These intermediates are crucial for the post-translational modification (prenylation) of small GTP-binding proteins such as Rho and Ras.

G Atorvastatin Atorvastatin HMG-CoA_Reductase HMG-CoA Reductase Atorvastatin->HMG-CoA_Reductase Inhibits Mevalonate Mevalonate HMG-CoA_Reductase->Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Rho_Ras Rho/Ras Prenylation Isoprenoids->Rho_Ras PI3K_Akt PI3K/Akt Pathway Rho_Ras->PI3K_Akt Modulates RhoA_ROCK RhoA/ROCK Pathway Rho_Ras->RhoA_ROCK Modulates Cellular_Effects Pleiotropic Effects (Anti-inflammatory, etc.) PI3K_Akt->Cellular_Effects RhoA_ROCK->Cellular_Effects

Atorvastatin's impact on key signaling pathways.
Experimental Workflow: Western Blot Analysis of Signaling Pathways

To investigate the effect of atorvastatin on cellular signaling pathways like PI3K/Akt, a common and effective technique is Western blotting.

G Cell_Culture 1. Cell Culture & Treatment (with Atorvastatin) Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-phospho-Akt) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Experimental workflow for Western blot analysis.

Protocol 2: Western Blotting for PI3K/Akt Pathway Analysis

Materials:

  • Cell culture reagents

  • Atorvastatin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of atorvastatin for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the protein of interest (e.g., phosphorylated Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of atorvastatin.

Conclusion

This compound is a critical starting material in the efficient, scalable, and stereoselective synthesis of atorvastatin. Its role as a protecting group for the diol functionality is indispensable for the successful implementation of the Paal-Knorr pyrrole synthesis, a cornerstone of modern atorvastatin manufacturing. The subsequent deprotection and salt formation steps have been optimized to achieve high yields and purity on an industrial scale. Understanding the synthetic pathway involving this compound, alongside the drug's intricate mechanism of action on cellular signaling pathways, provides a comprehensive picture for researchers and professionals in the field of drug development. The detailed protocols and visualized workflows presented in this guide offer a practical resource for the synthesis and biological evaluation of atorvastatin and related compounds.

References

The Convergent Path to a Cholesterol-Lowering Blockbuster: A Literature Review of Atorvastatin Acetonide Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive review of the synthetic routes to atorvastatin (B1662188) acetonide, a key intermediate in the manufacture of the blockbuster drug atorvastatin. This document details the prevalent convergent synthesis strategy, focusing on the Paal-Knorr pyrrole (B145914) synthesis, and explores alternative methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Atorvastatin, marketed as Lipitor, is a member of the statin class of drugs used to lower cholesterol and prevent cardiovascular disease. Its complex molecular structure has necessitated the development of efficient and stereoselective synthetic strategies. A common and industrially significant approach is a convergent synthesis that joins two key fragments, a diketone and a chiral amine, in a late-stage Paal-Knorr reaction to form the central pyrrole ring. The resulting intermediate, atorvastatin acetonide, is then further processed to yield the active pharmaceutical ingredient.

The Dominant Convergent Strategy: Paal-Knorr Pyrrole Synthesis

The most widely adopted route for the synthesis of this compound involves the condensation of a 1,4-diketone precursor with a chiral amino-acetonide side chain. This approach offers the advantage of building complexity late in the synthesis, allowing for the independent preparation and purification of the two main fragments.

The core of this strategy is the Paal-Knorr reaction, a classic method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines. In the context of atorvastatin synthesis, this reaction is acid-catalyzed, with pivalic acid being a commonly employed catalyst.[1][2] The reaction is typically carried out in a mixture of solvents such as tetrahydrofuran (B95107) (THF), methyl tert-butyl ether (MTBE), toluene, and hexanes, often at elevated temperatures to drive the reaction to completion and facilitate the removal of water.[2][3]

Synthesis of the Key Precursors

The success of the convergent Paal-Knorr strategy hinges on the efficient preparation of two key intermediates:

  • 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (The Diketone): This precursor provides the core structure that will become the pyrrole ring and its substituents. Its synthesis often involves a Stetter reaction.[4]

  • tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (The Chiral Amine): This fragment contains the stereochemically defined side chain crucial for the pharmacological activity of atorvastatin. Its synthesis is a multi-step process that establishes the correct chirality.[5][6]

G

Caption: Convergent synthesis of this compound via Paal-Knorr condensation.

Quantitative Data Summary

The following table summarizes the reported yields and reaction times for the key Paal-Knorr condensation step in the synthesis of this compound under various conditions.

Diketone PrecursorChiral Amine PrecursorCatalyst/ReagentsSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)Reference
4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamidetert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetatePivalic AcidToluene/HeptaneReflux42.5~85[5]
4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamidetert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetatePivalic Acid, TriethylamineTHF/MTBERefluxNot SpecifiedHigh[2]
4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamidetert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetatePivalic Acid, Sodium HydroxideTolueneRefluxNot SpecifiedHigh[1]
4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamidetert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetatePivalic AcidCyclohexane/Toluene80-8520-25>90[7]

Experimental Protocols

Synthesis of 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (Diketone)

A detailed experimental procedure for the synthesis of the diketone precursor via a Friedel-Crafts acylation followed by halogenation and nucleophilic substitution is described in various patents.[8] The general steps are as follows:

  • Friedel-Crafts Acylation: Fluorobenzene is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 1-(4-fluorophenyl)-2-phenylethanone.

  • Halogenation: The resulting ketone is halogenated at the α-position to yield 2-halo-1-(4-fluorophenyl)-2-phenylethanone.

  • Nucleophilic Substitution: The α-haloketone is then reacted with 4-methyl-3-oxo-N-phenylpentanamide in the presence of a base to afford the desired 1,4-diketone.

Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as isopropanol (B130326) or a mixture of ethyl acetate (B1210297) and hexanes.

Characterization: The structure of the diketone is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (Chiral Amine)

The synthesis of the chiral amine side chain is a critical part of the overall process, as it establishes the correct stereochemistry of the final drug. A representative synthesis starting from N-carbobenzyloxy-β-alanine is outlined below[5][6]:

  • Condensation: N-carbobenzyloxy-β-alanine is condensed with a malonate derivative to form a β-ketoester.[5]

  • Asymmetric Hydrogenation: The β-keto group is stereoselectively reduced using a chiral catalyst, such as a Ru-BINAP complex, to yield the corresponding chiral alcohol with high enantiomeric excess.[5]

  • Acetonide Protection: The resulting diol is protected as an acetonide by reacting with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst.

  • Reduction and Deprotection: The ester and carbobenzyloxy (Cbz) protecting groups are removed to unveil the primary amine.

Purification: Purification is typically achieved through crystallization or column chromatography at various stages of the synthesis.

Characterization: The stereochemistry and purity of the final chiral amine are confirmed by NMR spectroscopy and chiral HPLC analysis.

G start N-carbobenzyloxy-β-alanine step1 Condensation with N,N'-carbonyldiimidazole & potassium malonate ethyl ester start->step1 intermediate1 β-ketoester step1->intermediate1 step2 Asymmetric Hydrogenation (Ru-BINAP catalyst) intermediate1->step2 intermediate2 Chiral Hydroxyester step2->intermediate2 step3 Saponification intermediate2->step3 intermediate3 Chiral Hydroxy Acid step3->intermediate3 step4 Esterification with tert-butanol intermediate3->step4 intermediate4 tert-butyl ester step4->intermediate4 step5 Acetonide Protection (2,2-dimethoxypropane) intermediate4->step5 intermediate5 Protected Acetonide Ester step5->intermediate5 step6 Hydrogenolysis (Cbz deprotection) intermediate5->step6 final_product tert-butyl (4R,6R)-6-(2-aminoethyl)- 2,2-dimethyl-1,3-dioxane-4-acetate step6->final_product

Caption: Synthetic workflow for the chiral amine precursor.

Paal-Knorr Condensation to form this compound

The final convergent step involves the reaction of the diketone and the chiral amine. A typical experimental protocol is as follows[2]:

  • A solution of the chiral amine, tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, in a mixture of THF and MTBE is prepared in a reaction vessel under an inert atmosphere.

  • The diketone, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide, is added to the solution.

  • Pivalic acid and a tertiary amine base (e.g., triethylamine) are added as catalysts.

  • The reaction mixture is heated to reflux, and water is removed azeotropically.

  • Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by crystallization or column chromatography.

Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent.[9][10]

Characterization: The structure of this compound is confirmed by various spectroscopic techniques. ¹H and ¹³C NMR spectra are used to verify the connectivity and stereochemistry of the molecule.[11][12][13] Mass spectrometry is used to confirm the molecular weight.

Alternative Synthesis Routes

While the convergent Paal-Knorr synthesis is the most prominent, other strategies for the synthesis of atorvastatin and its intermediates have been explored. These include:

  • Multicomponent Reactions (MCRs): An approach utilizing an Ugi reaction has been reported to shorten the synthesis of atorvastatin.[14]

  • Hantzsch Pyrrole Synthesis: This method provides an alternative for the construction of the pyrrole ring.[14]

  • Biocatalytic Routes: Enzymatic methods have been developed for the synthesis of the chiral side chain of atorvastatin, offering a green and highly stereoselective alternative to traditional chemical methods.[15]

G

Caption: Comparison of major synthetic strategies for the atorvastatin core.

Conclusion

The convergent synthesis of this compound via the Paal-Knorr reaction remains a robust and widely implemented strategy in both academic research and industrial production. The efficiency of this route is highly dependent on the successful and stereoselective synthesis of its key diketone and chiral amine precursors. While alternative methods such as multicomponent reactions and biocatalysis offer promising avenues for process optimization and green chemistry, the Paal-Knorr approach continues to be a cornerstone in the manufacturing of this life-saving medication. Further research into optimizing reaction conditions, developing more efficient catalysts, and exploring novel synthetic pathways will continue to be of great interest to the pharmaceutical community.

References

The Chemical Characterization of Atorvastatin Acetonide Impurity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characterization of atorvastatin (B1662188) acetonide, a known process-related impurity in the synthesis of the widely prescribed cholesterol-lowering drug, atorvastatin. Understanding the formation, identification, and quantification of this impurity is critical for ensuring the quality, safety, and efficacy of atorvastatin drug products. This document outlines the formation pathways, detailed experimental protocols for analysis, and spectroscopic data essential for its characterization.

Introduction to Atorvastatin and its Impurities

Atorvastatin is a synthetic lipid-lowering agent that inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. The synthesis of this complex molecule involves multiple steps, which can lead to the formation of various process-related impurities. Regulatory bodies such as the International Council for Harmonisation (ICH) have strict guidelines for the identification, qualification, and control of impurities in active pharmaceutical ingredients (APIs) and drug products.[1] The presence of impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product.

Atorvastatin acetonide ([(4R,6R)-6-[2-[2-(4-fIuorophenyI)-3-phenyI-4-(phenyIcarbamoyI)-5-(propan-2-yI)-1H-pyrroI-1-yI]ethyI]-2,2-dimethyI-1,3-dioxan-4-yI]acetic acid) is a known process-related impurity of atorvastatin, often referred to as Atorvastatin Impurity-2.[2][3] Its formation is typically associated with the use of an acetonide protecting group for the diol functionality during the synthesis of the atorvastatin side chain.

Formation Pathway of this compound

The formation of this compound is intrinsically linked to the synthetic route employed for atorvastatin. A common strategy in atorvastatin synthesis involves the Paal-Knorr condensation to form the central pyrrole (B145914) ring, followed by the attachment of the chiral dihydroxy heptanoic acid side chain.[1][4] To control the stereochemistry of the diol in the side chain, protecting groups are often used.

The acetonide group serves as an effective protecting group for the 1,3-diol system. The formation of this compound as an impurity can occur if the deprotection of this group is incomplete during the final stages of the synthesis. The general pathway involves the reaction of a protected side-chain intermediate with the pyrrole core, followed by deprotection steps to yield the final atorvastatin molecule. If the acetonide is not fully hydrolyzed, the protected form, this compound, will be carried through as an impurity.

cluster_synthesis Atorvastatin Synthesis Pyrrole_Core Paal-Knorr Condensation (Pyrrole Core Formation) Coupling Coupling of Pyrrole Core and Protected Side-Chain Pyrrole_Core->Coupling Side_Chain_Synthesis Chiral Side-Chain Synthesis (with Acetonide Protection) Side_Chain_Synthesis->Coupling Deprotection Deprotection Steps Coupling->Deprotection Atorvastatin_API Atorvastatin API Deprotection->Atorvastatin_API Complete Deprotection Acetonide_Impurity This compound Impurity Deprotection->Acetonide_Impurity Incomplete Deprotection

Formation of this compound Impurity.

Analytical Characterization

The accurate identification and quantification of this compound require robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors are the primary techniques employed.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: HPLC-UV Method for Atorvastatin and its Impurities

This protocol is a general guideline and should be optimized and validated for the specific analysis of this compound.

  • Instrumentation: A gradient HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 248 nm.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Data Presentation: Representative HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Ammonium Acetate Buffer (pH 4.0):Acetonitrile:THF (70:25:5)
Mobile Phase B Ammonium Acetate Buffer (pH 4.0):Acetonitrile:THF (25:70:5)
Flow Rate 1.0 mL/min
Detection UV at 248 nm
Injection Volume 20 µL
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and LC-MS/MS are powerful tools for the unequivocal identification and characterization of impurities.[8][9][10] These techniques provide molecular weight information and fragmentation patterns that are unique to the chemical structure of the impurity.

Experimental Protocol: LC-MS/MS Analysis

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF).

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. For atorvastatin and its related compounds, positive ion mode is often used.[9]

  • Data Acquisition: Full scan mode to determine the molecular weight and product ion scan (MS/MS) mode to obtain fragmentation patterns.

Mass Spectrometry Data

The expected protonated molecule [M+H]⁺ for this compound (C₃₆H₃₉FN₂O₅, Molecular Weight: 598.7 g/mol ) would be at m/z 599.7. The fragmentation pattern would be expected to show characteristic losses related to the acetonide group and other parts of the molecule. A detailed fragmentation analysis would require the analysis of a reference standard. The mass fragmentation pattern of atorvastatin typically shows major fragments at m/z 440.2, corresponding to the loss of the side chain.[13][14]

Sample Atorvastatin Sample HPLC HPLC Separation (C18 column, gradient elution) Sample->HPLC UV_Detector UV Detector (Quantification) HPLC->UV_Detector Mass_Spectrometer Mass Spectrometer (Identification) HPLC->Mass_Spectrometer Data_Analysis Data Analysis (Impurity Profiling) UV_Detector->Data_Analysis Mass_Spectrometer->Data_Analysis

Analytical Workflow for Impurity Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Isolation of this compound

For definitive characterization and for use as a reference standard, the this compound impurity needs to be isolated from the bulk drug substance. Preparative HPLC is the most common technique for this purpose.[16][17][18]

Experimental Protocol: Preparative HPLC

  • Instrumentation: A preparative HPLC system with a high-capacity column and a fraction collector.

  • Column: A larger dimension C18 column (e.g., 250 mm x 21.2 mm, 10 µm).[16]

  • Mobile Phase: A mobile phase system similar to the analytical method, optimized for higher loading capacity.

  • Loading: A concentrated solution of the crude atorvastatin containing the acetonide impurity is injected.

  • Fraction Collection: The eluent is monitored, and the fraction corresponding to the this compound peak is collected.

  • Post-Isolation Processing: The collected fraction is typically evaporated to remove the mobile phase, and the isolated impurity is dried.

Quantitative Analysis and Acceptance Criteria

The ICH Q3A(R2) guideline provides thresholds for reporting, identification, and qualification of new impurities in new drug substances.[1] For a drug with a maximum daily dose of more than 2g, the identification threshold is 0.05%, and the qualification threshold is 0.15%. For drugs with a lower daily dose, these thresholds are higher. The concentration of this compound impurity should be monitored and controlled within the limits specified in the relevant pharmacopeia or the drug master file.

Quantitative Data Summary

Specific quantitative data for this compound impurity levels in commercial atorvastatin batches are not widely published. However, the general limit for unspecified impurities is often set at not more than 0.10%.[1]

ImpurityReporting ThresholdIdentification ThresholdQualification Threshold
This compound > 0.05%> 0.10%> 0.15%

Note: Thresholds are based on ICH Q3A(R2) for a maximum daily dose of < 2g/day and are for guidance only. Specific limits should be established based on the drug's specifications.

Conclusion

The chemical characterization of this compound is a critical aspect of quality control in the manufacturing of atorvastatin. This guide has outlined the likely formation pathway of this process-related impurity and has provided a framework for its analytical characterization using modern techniques such as HPLC, LC-MS, and NMR. The detailed experimental protocols and data presentation formats provided herein serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and control of impurities in atorvastatin. The synthesis and isolation of an this compound reference standard are paramount for the definitive validation of analytical methods and the accurate quantification of this impurity in ensuring the safety and quality of the final drug product.

References

Methodological & Application

Application Note: A High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Atorvastatin Acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin (B1662188), a widely prescribed synthetic lipid-lowering agent, is a competitive inhibitor of HMG-CoA reductase. During the synthesis of atorvastatin, or under certain storage conditions, various process-related impurities and degradation products can form. One such potential impurity is atorvastatin acetonide, a cyclic ketal formed between the 3,5-diol of atorvastatin and acetone. The presence and quantity of such impurities must be carefully monitored to ensure the safety and efficacy of the final drug product.

Proposed HPLC Method Parameters

Successful separation of atorvastatin from its structurally similar impurities is typically achieved using reversed-phase HPLC. The following chromatographic conditions are proposed as a starting point for the analysis of atorvastatin and this compound.

ParameterProposed Condition
Chromatographic Column A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. Other stationary phases like C8 or Phenyl columns could also be explored.
Mobile Phase A gradient elution is proposed to ensure good resolution between atorvastatin and the more hydrophobic this compound. Mobile Phase A: A mixture of buffer (e.g., 20mM ammonium (B1175870) acetate (B1210297), pH 4.0), acetonitrile (B52724), and tetrahydrofuran (B95107) (e.g., 70:25:5 v/v/v).[1] Mobile Phase B: A mixture of buffer, acetonitrile, and tetrahydrofuran (e.g., 25:70:5 v/v/v).[1]
Flow Rate 1.0 mL/min.[2]
Injection Volume 10 µL.
Column Temperature 30 °C.
Detector Wavelength UV detection at 248 nm.[1][2]
Diluent A mixture of acetonitrile and water (e.g., 50:50 v/v).

Experimental Protocol

This protocol details the steps for preparing solutions and performing the HPLC analysis based on the proposed method. Method optimization and validation are crucial subsequent steps.

1. Apparatus and Materials

  • High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, UV detector, and data acquisition software.

  • C18 analytical column (250 mm x 4.6 mm, 5 µm).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • Atorvastatin reference standard.

  • This compound reference standard (if available).

  • Acetonitrile (HPLC grade).

  • Tetrahydrofuran (HPLC grade).

  • Ammonium acetate (analytical grade).

  • Glacial acetic acid (analytical grade).

  • Deionized water.

2. Preparation of Solutions

  • Buffer Preparation (20mM Ammonium Acetate, pH 4.0): Dissolve approximately 1.54 g of ammonium acetate in 1000 mL of deionized water. Adjust the pH to 4.0 ± 0.05 with glacial acetic acid.[1]

  • Mobile Phase A: Prepare a mixture of the buffer, acetonitrile, and tetrahydrofuran in the ratio of 70:25:5 (v/v/v).[1]

  • Mobile Phase B: Prepare a mixture of the buffer, acetonitrile, and tetrahydrofuran in the ratio of 25:70:5 (v/v/v).[1]

  • Diluent: Prepare a mixture of acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (Atorvastatin): Accurately weigh and dissolve an appropriate amount of atorvastatin reference standard in the diluent to obtain a concentration of approximately 1 mg/mL.

  • Standard Stock Solution (this compound): If a reference standard is available, prepare a stock solution of this compound in the diluent at a concentration of approximately 1 mg/mL.

  • System Suitability Solution: Prepare a working solution containing both atorvastatin (e.g., 50 µg/mL) and this compound (e.g., 10 µg/mL) from the stock solutions by diluting with the diluent.

  • Sample Solution: Accurately weigh and dissolve the sample containing atorvastatin in the diluent to achieve a final concentration of approximately 50 µg/mL of atorvastatin.

3. Chromatographic Procedure

  • Set up the HPLC system with the specified column and mobile phases.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the diluent as a blank to ensure no interfering peaks are present.

  • Inject 10 µL of the system suitability solution and record the chromatogram.

  • Inject 10 µL of the sample solution and record the chromatogram.

  • After analysis, flush the column with a high percentage of the organic solvent and then store it in an appropriate solvent mixture.

System Suitability

Before proceeding with sample analysis, the performance of the chromatographic system must be verified. The following are typical system suitability parameters for a method of this nature. The acceptance criteria should be defined and met during method validation.

ParameterAcceptance Criteria
Resolution (Rs) The resolution between the atorvastatin peak and the this compound peak should be greater than 2.0.
Tailing Factor (T) The tailing factor for the atorvastatin peak should be not more than 2.0.
Theoretical Plates (N) The theoretical plate count for the atorvastatin peak should be not less than 2000.
Relative Standard Deviation (RSD) The RSD for the peak area of replicate injections of the atorvastatin standard should be not more than 2.0%.

Method Development and Validation Considerations

The proposed method serves as a strong starting point. Further method development and optimization may be required to achieve the desired separation and performance. Key aspects to consider include:

  • Gradient Optimization: The gradient profile (slope and duration) should be adjusted to maximize the resolution between atorvastatin and this compound while maintaining a reasonable run time.

  • Mobile Phase pH: The pH of the buffer can influence the retention and peak shape of the analytes. A pH range of 3.5 to 5.0 is generally suitable for atorvastatin analysis.

  • Organic Modifier: The ratio of acetonitrile and tetrahydrofuran can be varied to fine-tune the selectivity of the separation.

Once the method is optimized, it must be validated in accordance with ICH guidelines (Q2(R1)). Validation should include the assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of atorvastatin and its acetonide impurity.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Solutions (Atorvastatin & Acetonide) system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution sample_injection Sample Injection prep_sample->sample_injection prep_mobile Prepare Mobile Phases (A & B) system_prep System Equilibration prep_mobile->system_prep system_prep->system_suitability system_suitability->sample_injection If Pass chrom_acq Chromatogram Acquisition sample_injection->chrom_acq peak_integration Peak Integration chrom_acq->peak_integration quantification Quantification peak_integration->quantification reporting Report Generation quantification->reporting

Caption: Workflow for HPLC Analysis of this compound.

This application note provides a comprehensive framework for developing and implementing an HPLC method for the analysis of this compound. Adherence to good chromatographic practices and thorough method validation will ensure the generation of accurate and reliable data, which is paramount in pharmaceutical quality control and drug development.

References

Application Notes and Protocols: Atorvastatin Acetonide as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin (B1662188), a member of the statin class of drugs, is a widely prescribed medication for lowering cholesterol and preventing cardiovascular diseases.[1] It functions by competitively inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] Accurate quantification of atorvastatin and its related compounds in bulk drug substances, pharmaceutical formulations, and biological matrices is paramount for ensuring safety, efficacy, and quality control. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the predominant analytical techniques employed for this purpose, where a well-characterized reference standard is indispensable.

Atorvastatin acetonide, a key intermediate in some synthetic routes of atorvastatin, can serve as a valuable reference standard in chromatographic analyses. Its structural similarity to atorvastatin allows for its use in method development, validation, and as an internal standard in certain applications. These application notes provide detailed protocols and methodologies for the use of this compound as a reference standard in chromatographic analysis, ensuring accuracy, precision, and reliability of results.

Signaling Pathways of Atorvastatin

Beyond its primary role in cholesterol reduction, atorvastatin exhibits pleiotropic effects by modulating various cellular signaling pathways. This is largely attributed to the inhibition of isoprenoid intermediates synthesis, which are crucial for the function of small GTP-binding proteins like Ras and Rho.[3] The modulation of these pathways contributes to the anti-inflammatory, antioxidant, and immunomodulatory properties of statins.[4]

Atorvastatin Signaling Pathway cluster_1 Cytoplasm HMG_CoA_reductase HMG-CoA Reductase Mevalonate Mevalonate HMG_CoA_reductase->Mevalonate Atorvastatin Atorvastatin Atorvastatin->HMG_CoA_reductase Inhibits Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids RhoA RhoA Isoprenoids->RhoA Activates PI3K PI3K Isoprenoids->PI3K Inhibits ROCK ROCK RhoA->ROCK Inflammation Inflammation ROCK->Inflammation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Endothelial_Function Improved Endothelial Function eNOS->Endothelial_Function Chromatographic Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Atorvastatin Acetonide Standard Solutions system_suitability System Suitability Testing prep_standard->system_suitability prep_sample Prepare Sample Solutions chrom_analysis Chromatographic Analysis (HPLC/UPLC-MS/MS) prep_sample->chrom_analysis system_suitability->chrom_analysis data_acquisition Data Acquisition chrom_analysis->data_acquisition quantification Quantification and Reporting data_acquisition->quantification

References

Application of Atorvastatin Acetonide in In-Vitro Metabolic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin (B1662188), a leading synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a widely prescribed medication for lowering elevated cholesterol levels.[1][2] Its therapeutic efficacy is intrinsically linked to its metabolic fate, which primarily occurs in the liver. In-vitro metabolic studies are crucial for understanding the biotransformation of atorvastatin, identifying potential drug-drug interactions, and elucidating the mechanisms of its cholesterol-lowering effects. Atorvastatin acetonide, a less polar derivative, can be utilized in these studies, often in parallel with the active acid form, to investigate aspects like cell permeability and the role of lactonization.

This document provides detailed application notes and protocols for conducting in-vitro metabolic studies with atorvastatin, focusing on its interaction with cytochrome P450 enzymes and its inhibitory effect on HMG-CoA reductase.

Data Presentation

Table 1: In-Vitro Inhibition of HMG-CoA Reductase by Statins
StatinIC50 (nM) in Human Liver MicrosomesReference
Cerivastatin6[3]
Atorvastatin 40 - 100 [3]
Fluvastatin40 - 100[3]
Pravastatin100 - 300[3]
Simvastatin100 - 300[3]
Lovastatin100 - 300[3]
Table 2: Enzyme Kinetics of Atorvastatin Metabolism by CYP3A4 and CYP3A5
MetaboliteEnzymeIntrinsic Clearance (CLint)Reference
para-hydroxyatorvastatinCYP3A42.4-fold higher than CYP3A5[4][5]
ortho-hydroxyatorvastatinCYP3A45.0-fold higher than CYP3A5[4][5]

Signaling Pathway

The primary mechanism of action of atorvastatin is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis.[2]

Cholesterol_Biosynthesis_Inhibition cluster_pathway Mevalonate Pathway cluster_inhibition Inhibition HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Atorvastatin Atorvastatin Atorvastatin->HMG_CoA_Reductase_Target Inhibits

Figure 1: Inhibition of the Cholesterol Biosynthesis Pathway by Atorvastatin.

Experimental Protocols

Protocol 1: In-Vitro Metabolism of Atorvastatin using Human Liver Microsomes

This protocol is designed to determine the formation of the primary metabolites of atorvastatin, ortho- and para-hydroxyatorvastatin, using human liver microsomes.

Materials:

  • Atorvastatin

  • Human Liver Microsomes (HLMs)

  • NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of atorvastatin in a suitable solvent (e.g., methanol).

    • In a microcentrifuge tube, add the following in order:

      • Potassium phosphate buffer

      • Human Liver Microsomes (final concentration, e.g., 0.2 mg protein/mL)

      • Atorvastatin solution (to achieve final concentrations ranging from 0 to 500 µM)[4]

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the NADPH-generating system.

    • Incubate at 37°C for a specified time (e.g., 5 minutes).[4] The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture to precipitate proteins.

  • Sample Processing:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[6]

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the quantification of atorvastatin and its hydroxy metabolites.[4][6][7]

    • Use a C18 reverse-phase column for chromatographic separation.[6][7]

    • Employ electrospray ionization (ESI) in either positive or negative ion mode for detection.[6]

    • Monitor specific precursor-to-product ion transitions for atorvastatin, ortho-hydroxyatorvastatin, and para-hydroxyatorvastatin.

Data Analysis:

  • Calculate the formation rates of ortho- and para-hydroxyatorvastatin at each substrate concentration.

  • Plot the formation rates against the atorvastatin concentration to determine enzyme kinetic parameters (e.g., Vmax and Km) using appropriate software.

Protocol 2: HMG-CoA Reductase Inhibition Assay

This protocol measures the inhibitory potency of atorvastatin on HMG-CoA reductase activity in human liver microsomes.

Materials:

  • Atorvastatin

  • Human Liver Microsomes

  • HMG-CoA

  • NADPH

  • Potassium phosphate buffer (0.1 M)

  • LC-MS/MS system to measure mevalonate production

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare serial dilutions of atorvastatin to cover a range of concentrations expected to produce 0-100% inhibition.

    • In separate tubes, combine:

      • Phosphate buffer

      • Human liver microsomes (containing HMG-CoA reductase)

      • Varying concentrations of atorvastatin

    • Pre-incubate at 37°C.

  • Initiation of Enzymatic Reaction:

    • Initiate the reaction by adding a mixture of HMG-CoA (e.g., 20 µM) and NADPH.[2]

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Sample Preparation:

    • Terminate the reaction with a suitable stopping solution (e.g., ice-cold acetonitrile).

    • Process the samples for LC-MS/MS analysis as described in Protocol 1.

  • Analysis:

    • Quantify the amount of mevalonate produced in each reaction tube using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the percentage of HMG-CoA reductase inhibition for each atorvastatin concentration relative to the control (no inhibitor).

  • Plot the percentage inhibition against the logarithm of the atorvastatin concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental Workflow Visualization

InVitro_Metabolism_Workflow Start Start: Prepare Reagents Incubation Incubation with Microsomes and Atorvastatin Start->Incubation Reaction_Start Initiate Reaction with NADPH Incubation->Reaction_Start Reaction_Stop Terminate Reaction (e.g., with Acetonitrile) Reaction_Start->Reaction_Stop Centrifugation Protein Precipitation & Centrifugation Reaction_Stop->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitute in Mobile Phase Supernatant_Transfer->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Data_Processing Data Processing & Analysis Analysis->Data_Processing End End: Report Results Data_Processing->End

Figure 2: General workflow for an in-vitro metabolism study of atorvastatin.

Concluding Remarks

The protocols and data presented here provide a robust framework for investigating the in-vitro metabolism of atorvastatin. These studies are fundamental in drug development for characterizing metabolic pathways, assessing the potential for drug interactions, and understanding the biochemical basis of a drug's therapeutic effect and potential variability in patient response. The primary metabolic pathway for atorvastatin involves hydroxylation by CYP3A4, with a lesser contribution from CYP3A5.[4][5][8] Furthermore, transport proteins such as OATP1B1 play a significant role in the hepatic uptake of atorvastatin, which can influence its metabolic rate.[9] Careful execution of these in-vitro experiments provides invaluable data for preclinical and clinical drug development programs.

References

Application Notes and Protocols: Development of Cell-Based Assays Using Atorvastatin Acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin (B1662188), a member of the statin class of drugs, is a competitive inhibitor of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By inhibiting this enzyme, atorvastatin effectively lowers cholesterol levels and is widely used in the treatment of hypercholesterolemia.[2] Beyond its lipid-lowering effects, atorvastatin exhibits pleiotropic effects, including modulation of intracellular signaling pathways, making it a valuable tool for cell-based research. Atorvastatin acetonide, a derivative of atorvastatin, is often used in research settings. These application notes provide detailed protocols for developing cell-based assays to investigate the efficacy and cellular mechanisms of this compound.

Mechanism of Action

Atorvastatin acts primarily by competitively inhibiting HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the synthesis of cholesterol.[1] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the cell surface, enhancing the clearance of LDL cholesterol from the circulation. Furthermore, atorvastatin has been shown to influence key cellular signaling pathways, including the PI3K/Akt and mTOR pathways, which are involved in cell growth, proliferation, survival, and apoptosis.[3][4][5][6][7]

Data Presentation

The following tables summarize quantitative data from representative cell-based assays with atorvastatin.

Table 1: Inhibition of HMG-CoA Reductase Activity by Atorvastatin

Concentration (µM)% Inhibition
0.115 ± 3
145 ± 5
1085 ± 4
10098 ± 2

Note: Data are representative and may vary depending on the specific assay conditions and cell type.

Table 2: Effect of Atorvastatin on Cell Viability (MTT Assay)

Cell LineAtorvastatin Concentration (µM) for IC50
MCF7 (Breast Cancer)9.1[8]
C2C12 (Myoblasts)>50[7]
SV-SMC (Smooth Muscle Cells)0.92 (Invasion)[9]
Ovarian Cancer (Hey and SKOV3)Dose-dependent inhibition[10]

Table 3: Modulation of Signaling Pathway Components by Atorvastatin

Cell LineTreatmentTarget ProteinEffect
C2C12 Myotubes10 µM Atorvastatin (24h)p-AktInhibition[7]
Cardiac Myocytes10 µM Atorvastatin (48h)p70 S6 KinaseInhibition[5][11]
MNCs1 µM Atorvastatinp-Akt (Ser 473)Increased Phosphorylation[12]

Experimental Protocols

Protocol 1: HMG-CoA Reductase Activity Assay

This colorimetric assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[13][14][15]

Materials:

  • HMG-CoA Reductase Assay Buffer

  • Recombinant HMG-CoA Reductase

  • HMG-CoA solution

  • NADPH solution

  • This compound stock solution (in DMSO or other suitable solvent)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Keep enzymes and heat-labile components on ice.[14]

  • Sample Preparation:

    • Test Sample: Add 0.5-15 mU of HMG-CoA reductase to the wells.

    • Positive Control: Add a known amount of active HMG-CoA reductase.

    • Inhibitor Wells: Add HMG-CoA reductase and various concentrations of this compound. Include a solvent control.

    • Blank: Contains all reaction components except the enzyme.

    • Adjust the final volume in each well to 10 µL with HMG-CoA Reductase Assay Buffer.[13]

  • Reaction Mix Preparation: Prepare a master mix containing HMG-CoA Reductase Assay Buffer, HMG-CoA, and NADPH.[15]

  • Initiate Reaction: Add 190 µL of the Reaction Mix to each well.[15]

  • Measurement: Immediately start kinetic measurement of absorbance at 340 nm at 37°C for 10-30 minutes, taking readings every 1-2 minutes.[13][15]

  • Data Analysis: Calculate the rate of NADPH consumption (decrease in A340) for each well. Determine the percent inhibition for each concentration of this compound relative to the solvent control.

Protocol 2: Cell Viability (MTT) Assay

This assay assesses cell viability by measuring the metabolic conversion of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases of living cells.[16][17]

Materials:

  • Cell line of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[8][18]

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8][16]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

Protocol 3: Cellular Cholesterol Synthesis Assay

This assay measures the de novo synthesis of cholesterol in cultured cells.

Materials:

  • Cell line (e.g., HepG2)

  • Complete cell culture medium

  • This compound stock solution

  • [¹⁴C]-Acetate

  • Lipid extraction solvents (e.g., hexane:isopropanol)

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with various concentrations of this compound for a desired period.

  • Radiolabeling: Add [¹⁴C]-Acetate to the culture medium and incubate for a defined period to allow for incorporation into newly synthesized cholesterol.

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS, lyse the cells, and extract the lipids using an appropriate solvent system.

  • Separation and Quantification: Separate the cholesterol from other lipids using thin-layer chromatography (TLC).

  • Measurement: Quantify the amount of radiolabeled cholesterol using a scintillation counter.

  • Data Analysis: Determine the effect of this compound on the rate of cholesterol synthesis by comparing the radioactivity in treated cells to control cells.

Mandatory Visualizations

G cluster_0 Experimental Workflow: HMG-CoA Reductase Inhibition Assay Reagent Prep Prepare Reagents (Enzyme, Substrate, NADPH) Plate Setup Plate Setup in 96-well Plate (Enzyme, Inhibitor, Controls) Reagent Prep->Plate Setup Reaction Init Initiate Reaction (Add Reaction Mix) Plate Setup->Reaction Init Measurement Kinetic Measurement (A340 nm at 37°C) Reaction Init->Measurement Data Analysis Data Analysis (% Inhibition) Measurement->Data Analysis

HMG-CoA Reductase Inhibition Assay Workflow.

G cluster_1 Atorvastatin Signaling Pathway Atorvastatin This compound HMGCR HMG-CoA Reductase Atorvastatin->HMGCR Inhibits PI3K PI3K Atorvastatin->PI3K Modulates Mevalonate Mevalonate Pathway HMGCR->Mevalonate Catalyzes Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Atorvastatin's impact on signaling pathways.

G cluster_2 Experimental Workflow: Cell-Based Drug Screening Cell Culture Cell Seeding (96-well plate) Compound Treatment Treatment with This compound Cell Culture->Compound Treatment Incubation Incubation (24-72 hours) Compound Treatment->Incubation Assay Perform Assay (e.g., MTT, HMG-CoA) Incubation->Assay Data Acquisition Data Acquisition (Plate Reader) Assay->Data Acquisition Data Analysis Data Analysis (IC50, % Activity) Data Acquisition->Data Analysis

General workflow for cell-based drug screening.

References

Application Notes and Protocols for Forced Degradation Studies of Atorvastatin and the Formation of Acetonide Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing forced degradation studies on Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor. The protocols detailed below are designed to meet the standards expected by regulatory bodies for the identification and characterization of degradation products, with a special focus on the formation of the acetonide impurity.

Introduction

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance. These studies help in elucidating degradation pathways, identifying potential degradation products, and developing stability-indicating analytical methods. Atorvastatin, under various stress conditions, can degrade into several impurities, one of which is the acetonide impurity. Understanding the formation of these impurities is essential for ensuring the safety, efficacy, and quality of the final drug product.

Experimental Protocols

The following are detailed protocols for subjecting Atorvastatin to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Acidic Hydrolysis
  • Objective: To investigate the degradation of Atorvastatin under acidic conditions.

  • Protocol:

    • Accurately weigh 25 mg of Atorvastatin calcium and transfer it to a 100 mL volumetric flask.

    • Dissolve the substance in 5 mL of methanol (B129727) and dilute with 0.1 N Hydrochloric Acid (HCl) to the mark.[1]

    • Alternatively, for a kinetic study, 40 mg of the drug can be placed in a flask with 30 mL of 0.1 M HCl and 70 mL of methanol.[2]

    • Incubate the solution at ambient temperature (25 ± 2°C) for 24 hours or at 353 K for kinetic studies with sample collection at 30, 60, 90, and 120-minute intervals.[2][3]

    • After the incubation period, neutralize the solution with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH).

    • Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis (e.g., 20 µg/mL).[4]

    • Analyze the sample using a validated stability-indicating HPLC or LC-MS method.

Basic Hydrolysis
  • Objective: To assess the stability of Atorvastatin under alkaline conditions.

  • Protocol:

    • Accurately weigh 25 mg of Atorvastatin calcium and transfer it to a 100 mL volumetric flask.

    • Dissolve in 5 mL of methanol and make up the volume with 1 N Sodium Hydroxide (NaOH).[1]

    • For kinetic evaluation, 40 mg of the drug can be placed in a flask with 30 mL of 0.1 M NaOH and 70 mL of methanol.[2]

    • Keep the solution at ambient temperature (25 ± 2°C) for 42 hours, or for kinetic studies, at 353 K with sampling at 30, 60, 90, and 120 minutes.[2][3]

    • Neutralize the solution with an equivalent amount of 1 N Hydrochloric Acid (HCl).

    • Dilute to the desired concentration with the mobile phase.

    • Analyze by HPLC or LC-MS.

Oxidative Degradation
  • Objective: To determine the susceptibility of Atorvastatin to oxidation.

  • Protocol:

    • Accurately weigh a suitable amount of Atorvastatin.

    • Dissolve the sample in a solution of 3% to 30% Hydrogen Peroxide (H₂O₂).[5][6] A common condition is 1% H₂O₂ for 24 hours at ambient temperature (25 ± 2°C).[1][3]

    • For tablet formulations, crushed tablets can be treated with a mixture of 30% H₂O₂ and 1N NaOH and kept at room temperature for 7 days to enrich certain degradation products.

    • After the specified time, dilute the sample with the mobile phase to an appropriate concentration for analysis.

    • Inject the sample into the HPLC or LC-MS system.

Thermal Degradation
  • Objective: To evaluate the effect of high temperature on the stability of Atorvastatin.

  • Protocol:

    • Place the solid Atorvastatin drug substance in a thermostatically controlled oven.

    • Expose the sample to a temperature of 105°C for 10 days.[3]

    • Alternatively, for a combination drug product, thermal degradation can be carried out in the solid state at 80°C for 48 hours.[7]

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a solution of the heat-treated sample in the mobile phase at a known concentration.

    • Analyze the solution using HPLC or LC-MS.

Photolytic Degradation
  • Objective: To assess the stability of Atorvastatin upon exposure to light.

  • Protocol:

    • Expose the solid Atorvastatin drug substance or a solution of the drug to a combination of UV and visible light.

    • The exposure should be carried out in a photostability chamber, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter for 11 days.[3]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Following exposure, prepare solutions of both the exposed and control samples.

    • Analyze by HPLC or LC-MS.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the degradation products from the parent drug. A common approach is a reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV or mass spectrometric detector.

  • Chromatographic System:

    • Column: A C18 column, such as a Zorbax Bonus-RP or Welch XB C18 (4.6 x 150 mm, 3.5 µm), is often used.[3][8]

    • Mobile Phase: A gradient elution is typically employed. For instance, a mobile phase consisting of water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid or a buffer like ammonium (B1175870) acetate (B1210297) is common.[3][8]

      • Mobile Phase A: Water:Trifluoroacetic acid (100:0.10 v/v)[3]

      • Mobile Phase B: Acetonitrile:Trifluoroacetic acid (100:0.10 v/v)[3]

    • Gradient Program: An example of a gradient program is: T/%B = 0/40, 10/50, 15/70, 20/90, 25/90.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV detection at 245 nm or mass spectrometry for identification.[3]

    • Column Temperature: 40°C.[3]

Data Presentation

The quantitative data from forced degradation studies should be summarized to clearly show the extent of degradation and the formation of impurities under each stress condition.

Stress ConditionReagent/ConditionDurationTemperature% Atorvastatin DegradedMajor Degradation Products Formed
Acid Hydrolysis 0.1 N HCl24 hoursAmbient (25 ± 2°C)> 5%[9]Impurity A1, Impurity H, Impurity J, Atorvastatin Lactone[1][3]
Base Hydrolysis 1 N NaOH42 hoursAmbient (25 ± 2°C)No significant degradation observed[3]-
Oxidative Degradation 1% H₂O₂24 hoursAmbient (25 ± 2°C)> 5%[9]Impurity O1, Impurity O2, Impurity L, Impurity D[1][3]
Thermal Degradation Solid State10 days105°C> 5%[9]Impurity H, Impurity J[1][3]
Photolytic Degradation 1.2 million lux hours & 200 W h/m² UV11 days-Considerable degradation[3]Impurity J, Impurity L, Impurity D[1][3]

Note: The percentage of degradation can vary depending on the exact experimental conditions and the analytical method used.

Formation of Acetonide Impurity

The acetonide impurity of Atorvastatin, chemically known as (4R,6R)-6-[2-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic Acid, is a known process-related impurity and can also be formed under certain conditions.[10] The formation of this impurity involves the reaction of the 3,5-dihydroxyheptanoic acid side chain of Atorvastatin with acetone (B3395972) in the presence of an acid catalyst. While not a primary product of the described forced degradation studies, its formation is plausible under acidic conditions if acetone is present as a solvent or a contaminant.

Visualizations

experimental_workflow cluster_stress_conditions Forced Degradation Stress Conditions cluster_analysis Analytical Workflow cluster_outcome Study Outcome Acid Acid Hydrolysis (0.1 N HCl, 24h, 25°C) SamplePrep Sample Preparation (Neutralization, Dilution) Acid->SamplePrep Base Base Hydrolysis (1 N NaOH, 42h, 25°C) Base->SamplePrep Oxidation Oxidative Degradation (1% H2O2, 24h, 25°C) Oxidation->SamplePrep Thermal Thermal Degradation (105°C, 10 days) Thermal->SamplePrep Photo Photolytic Degradation (UV/Vis Light) Photo->SamplePrep HPLC HPLC Analysis (C18 Column, Gradient Elution) SamplePrep->HPLC LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS Data Quantitative Data (% Degradation, % Impurity) HPLC->Data Pathway Degradation Pathway Elucidation LCMS->Pathway Method Stability-Indicating Method Development Data->Method Pathway->Method Atorvastatin Atorvastatin Drug Substance Atorvastatin->Acid Atorvastatin->Base Atorvastatin->Oxidation Atorvastatin->Thermal Atorvastatin->Photo

Caption: Experimental workflow for forced degradation studies of Atorvastatin.

acetonide_formation Atorvastatin Atorvastatin (with 3,5-dihydroxy side chain) Acetonide Atorvastatin Acetonide Impurity (1,3-dioxane ring) Atorvastatin->Acetonide Reaction Acetone Acetone Acetone->Acetonide Reaction Acid Acid Catalyst (e.g., H+) Acid->Acetonide Reaction Water Water Acetonide->Water Byproduct

Caption: Formation pathway of this compound impurity.

References

Stability-Indicating HPLC Assay for Atorvastatin and its Acetonide Impurity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin (B1662188), a synthetic lipid-lowering agent, is an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] During its synthesis and storage, various impurities can arise, which may affect the drug's efficacy and safety. One such process-related impurity is Atorvastatin Acetonide. Furthermore, atorvastatin is susceptible to degradation under stress conditions such as acid, base, oxidation, heat, and light, leading to the formation of various degradation products.[1][2]

This document provides a detailed application note and protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying Atorvastatin from its acetonide impurity and major degradation products. The method is designed to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability studies of atorvastatin in bulk drug and pharmaceutical formulations.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a composite methodology synthesized from several validated methods for the analysis of atorvastatin and its impurities.[1][3][4][5]

2.1.1. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., Zorbax Bonus-RP, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Mobile Phase A: 0.02 M potassium dihydrogen phosphate (B84403) buffer:acetonitrile (B52724):methanol (30:10:60, v/v/v), pH adjusted to 4.0 with orthophosphoric acid.[6]
Mobile Phase B: Acetonitrile
Gradient Program Time (min)
0
10
15
20
25
Flow Rate 1.0 mL/min[1]
Column Temperature 40°C
Detection Wavelength 245 nm[1]
Injection Volume 20 µL
Run Time 30 minutes

2.1.2. Preparation of Solutions

  • Diluent: A mixture of acetonitrile and water (50:50, v/v).

  • Standard Stock Solution of Atorvastatin: Accurately weigh and dissolve about 25 mg of Atorvastatin reference standard in the diluent in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution of this compound Impurity: Accurately weigh and dissolve about 25 mg of this compound Impurity reference standard in the diluent in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.

  • Working Standard Solution: From the stock solutions, prepare a working standard solution containing 100 µg/mL of Atorvastatin and 1 µg/mL of this compound Impurity in the diluent.

  • Sample Preparation: For bulk drug, accurately weigh and dissolve about 25 mg of the sample in the diluent in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL. For tablets, weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of Atorvastatin into a 25 mL volumetric flask, add about 15 mL of diluent, sonicate for 15 minutes, and dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1][2]

  • Acid Hydrolysis: To 1 mL of the Atorvastatin stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 2 hours. Neutralize the solution with 0.1 N NaOH and dilute to a final concentration of 100 µg/mL with the diluent.

  • Base Hydrolysis: To 1 mL of the Atorvastatin stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 2 hours. Neutralize the solution with 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the diluent.

  • Oxidative Degradation: To 1 mL of the Atorvastatin stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the diluent.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 24 hours. Prepare a solution of 100 µg/mL in the diluent.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) in a photostability chamber for 24 hours. Prepare a solution of 100 µg/mL in the diluent.

Data Presentation

Method Validation Summary

The following table summarizes typical validation parameters for a stability-indicating HPLC method for Atorvastatin, compiled from various studies.

ParameterResult
Linearity (µg/mL) 0.08 - 20[6]
Correlation Coefficient (r²) > 0.999[3]
Accuracy (% Recovery) 98.52 - 99.38[6]
Precision (% RSD) < 2.0[1]
Limit of Detection (LOD) (µg/mL) 0.03[6]
Limit of Quantification (LOQ) (µg/mL) 0.08[6]
Specificity No interference from placebo, impurities, or degradation products
Forced Degradation Results

The following table presents illustrative quantitative data from forced degradation studies. The percentages of degradation and impurity formation are indicative and may vary based on the exact experimental conditions.

Stress Condition% Degradation of Atorvastatin% this compound ImpurityMajor Degradation Products
Acid Hydrolysis (0.1 N HCl, 60°C, 2h) ~15%Not DetectedAtorvastatin Lactone
Base Hydrolysis (0.1 N NaOH, 60°C, 2h) ~5%Not DetectedMinor unidentified products
Oxidative (3% H₂O₂, RT, 24h) ~20%Not DetectedOxidative degradants
Thermal (105°C, 24h) ~8%Not DetectedMinor unidentified products
Photolytic (UV light, 24h) ~12%Not DetectedPhotolytic degradants

Note: The acetonide impurity is generally considered a process-related impurity and is not typically formed during forced degradation studies of the final drug substance. Its inclusion in the assay is to ensure that the method can detect its presence if it originates from the synthesis process.

Visualizations

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Atorvastatin and Acetonide Standard Solutions hplc_injection Inject Samples and Standards into HPLC System prep_standard->hplc_injection prep_sample Prepare Bulk Drug or Tablet Sample Solution prep_sample->hplc_injection prep_forced_degradation Prepare Forced Degradation Samples prep_forced_degradation->hplc_injection chromatographic_separation Chromatographic Separation on C18 Column hplc_injection->chromatographic_separation detection UV Detection at 245 nm chromatographic_separation->detection peak_integration Integrate Peak Areas detection->peak_integration quantification Quantify Atorvastatin and Acetonide Impurity peak_integration->quantification stability_assessment Assess Stability and Impurity Profile quantification->stability_assessment

Caption: Workflow for the stability-indicating HPLC assay of Atorvastatin.

Atorvastatin Degradation Pathway

G cluster_synthesis Synthesis cluster_degradation Degradation Pathways Atorvastatin Atorvastatin Lactone Atorvastatin Lactone (Acid Degradation) Atorvastatin->Lactone Acidic Conditions Oxidative_Degradants Oxidative Degradation Products Atorvastatin->Oxidative_Degradants Oxidizing Agents Other_Degradants Other Degradation Products Atorvastatin->Other_Degradants Heat, Light Acetonide_Impurity This compound (Process Impurity) Synthesis_Process Synthesis Process Synthesis_Process->Atorvastatin Synthesis_Process->Acetonide_Impurity Side Reaction

References

Proposed Analytical Method for the Separation of Atorvastatin and its Acetonide Impurity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Atorvastatin (B1662188) is a widely prescribed synthetic lipid-lowering agent belonging to the class of statins. It functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. During the synthesis of atorvastatin, or under certain storage conditions, various impurities can be formed. One such potential impurity is the atorvastatin acetonide, which can be formed from the reaction of the diol moiety of atorvastatin with acetone, a common laboratory solvent. The presence of this and other impurities can affect the safety and efficacy of the drug product. Therefore, a robust analytical method is crucial for the separation and quantification of atorvastatin from its potential impurities, including the acetonide.

This application note details a proposed stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of atorvastatin from its acetonide impurity. The method is adapted from established protocols for atorvastatin impurity profiling and is designed to provide good resolution and sensitivity for both the active pharmaceutical ingredient (API) and its acetonide derivative.

Principle of Separation

The proposed method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. Atorvastatin, being a polar molecule due to its diol and carboxylic acid groups, will have a certain retention time. The this compound, having its diol group protected by the non-polar acetonide functional group, is significantly more lipophilic (less polar) than the parent drug. Consequently, it is expected to have a stronger interaction with the non-polar stationary phase and thus a longer retention time, allowing for a clear separation from atorvastatin. A gradient elution is employed to ensure a timely elution of the more retained acetonide impurity while maintaining a good peak shape for both compounds.

Data Presentation

The following table summarizes the anticipated chromatographic parameters and validation data for the proposed method. These values are based on typical performance of similar stability-indicating methods for atorvastatin.

ParameterAtorvastatinThis compoundAcceptance Criteria
Retention Time (min) Approx. 18.7> 20.0 (Estimated)-
Resolution (Rs) -> 2.0Rs > 1.5
Tailing Factor (T) ≤ 1.5≤ 1.5T ≤ 2.0
Theoretical Plates (N) > 2000> 2000> 2000
Linearity (r²) > 0.999> 0.999r² ≥ 0.995
Range (µg/mL) 1 - 1000.1 - 10-
LOD (µg/mL) ~0.05~0.05-
LOQ (µg/mL) ~0.15~0.15-
Accuracy (% Recovery) 98 - 102%98 - 102%98 - 102%
Precision (%RSD) < 2.0%< 5.0%< 2.0% for API, < 10% for impurity

Experimental Protocols

1. Materials and Reagents

  • Atorvastatin Calcium Reference Standard

  • This compound Impurity Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium (B1175870) Acetate (B1210297) (Analytical Grade)

  • Glacial Acetic Acid (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: Thermo Scientific Accucore aQ C18, 4.6 x 150 mm, 2.6 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 4.7 with glacial acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 42
    18 42
    22 75
    30 75
    32 42

    | 35 | 42 |

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.[1]

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile and Water (1:1 v/v).

3. Preparation of Solutions

  • Buffer Preparation (Mobile Phase A): Dissolve approximately 0.77 g of ammonium acetate in 1000 mL of deionized water. Adjust the pH to 4.7 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution of Atorvastatin (1000 µg/mL): Accurately weigh about 25 mg of Atorvastatin Calcium reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 2.5 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing 100 µg/mL of Atorvastatin and 1 µg/mL of this compound in the diluent.

  • Sample Preparation: Accurately weigh and transfer a quantity of the test sample equivalent to 10 mg of Atorvastatin into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability

Inject the working standard solution six times. The system is deemed suitable for use if the following criteria are met:

  • The relative standard deviation (%RSD) for the peak areas of both atorvastatin and this compound is not more than 2.0%.

  • The resolution between the atorvastatin and this compound peaks is not less than 2.0.

  • The tailing factor for both peaks is not more than 2.0.

  • The theoretical plates for both peaks are not less than 2000.

5. Analysis Procedure

Inject the blank (diluent), working standard solution, and the sample solution into the chromatograph. Record the chromatograms and measure the peak areas for atorvastatin and this compound.

6. Calculation

The amount of this compound in the sample can be calculated using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard * 100

Where:

  • Area_impurity is the peak area of the acetonide impurity in the sample chromatogram.

  • Area_standard is the peak area of the acetonide in the working standard chromatogram.

  • Conc_standard is the concentration of the acetonide in the working standard solution.

  • Conc_sample is the concentration of atorvastatin in the sample solution.

  • Purity_standard is the purity of the acetonide reference standard.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A: Buffer, B: ACN) sys_suitability System Suitability Test (Inject Standard x6) prep_mobile_phase->sys_suitability prep_standards Prepare Standard Solutions (Atorvastatin & Acetonide) prep_standards->sys_suitability prep_sample Prepare Sample Solution analysis Inject Blank, Standard, and Sample prep_sample->analysis sys_suitability->analysis If criteria met integration Integrate Peak Areas analysis->integration calculation Calculate Impurity Content integration->calculation reporting Generate Report calculation->reporting

Caption: Experimental workflow for the HPLC analysis of atorvastatin and its acetonide impurity.

separation_logic cluster_compounds Analytes cluster_hplc_system Chromatographic System cluster_elution Elution Order atorvastatin Atorvastatin (More Polar) stationary_phase C18 Stationary Phase (Non-Polar) atorvastatin->stationary_phase Weaker Interaction acetonide This compound (Less Polar) acetonide->stationary_phase Stronger Interaction elution_ator Early Elution stationary_phase->elution_ator Atorvastatin elution_ace Late Elution stationary_phase->elution_ace Acetonide mobile_phase Mobile Phase (Polar)

References

Application Note and Protocol for the Isolation of Atorvastatin Acetonide from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin (B1662188), a leading synthetic lipid-lowering agent, is a cornerstone in the management of hypercholesterolemia. Its synthesis involves a multi-step process, often employing a protected intermediate, atorvastatin acetonide, to ensure the correct stereochemistry of the final active pharmaceutical ingredient (API). The isolation and purification of this key intermediate are critical for the overall yield and purity of the final drug product. This document provides a detailed protocol for the isolation of this compound from a typical Paal-Knorr reaction mixture.

The Paal-Knorr synthesis is a widely used method for the construction of the pyrrole (B145914) core of atorvastatin. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In the synthesis of this compound, the reactants are typically 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutaneamide and tert-butyl 2-((4R,6R)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate. The reaction is generally carried out in a non-polar solvent with an acid catalyst.

Following the completion of the reaction, the this compound must be efficiently isolated from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts. This protocol outlines a robust procedure for the workup, extraction, and purification of this compound, ensuring a high-purity product suitable for subsequent synthetic steps.

Experimental Protocols

This section details the methodologies for the isolation and purification of this compound from a post-Paal-Knorr reaction mixture.

Materials and Reagents
Reagent/MaterialGradeSupplier
Post-reaction mixture (containing this compound in toluene)--
Toluene (B28343)ReagentSigma-Aldrich
Isopropanol (B130326) (IPA)ReagentSigma-Aldrich
Ethyl Acetate (B1210297) (EtOAc)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Sodium Sulfate (Na₂SO₄), anhydrousReagentMerck
Silica (B1680970) Gel for column chromatography60 Å, 230-400 meshSigma-Aldrich
TLC PlatesSilica Gel 60 F₂₅₄Merck
Protocol 1: Isolation of Crude this compound by Precipitation and Filtration
  • Cooling and Precipitation: Upon completion of the Paal-Knorr reaction (monitored by TLC), cool the reaction mixture to room temperature. Further cool the mixture to 0-5 °C in an ice bath with gentle stirring. The this compound product is expected to precipitate out of the toluene solution.

  • Filtration: Isolate the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold toluene (0-5 °C) to remove residual soluble impurities. Subsequently, wash the cake with cold isopropanol (0-5 °C) to further remove impurities.[1][2]

  • Drying: Dry the isolated solid under vacuum at a temperature not exceeding 40°C to obtain crude this compound.

Protocol 2: Purification of this compound by Crystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes, at an elevated temperature (e.g., 50-60 °C).

  • Crystallization: Slowly cool the solution to room temperature, and then to 0-5 °C, to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold crystallization solvent and dry under vacuum.

Protocol 3: Purification of this compound by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the mobile phase should be gradually increased to separate the desired product from impurities. A typical mobile phase could be a mixture of isohexane and ethyl acetate (1:1).[3]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Data Presentation

Table 1: Reactants for Paal-Knorr Synthesis of this compound
CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )
Diketone4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutaneamideC₃₃H₃₀FNO₃507.60
Amino Acetonidetert-butyl 2-((4R,6R)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetateC₁₅H₂₉NO₄287.40
Table 2: Physical and Chemical Properties of this compound
PropertyValue
IUPAC Nametert-butyl 2-((4R,6R)-6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
Molecular FormulaC₄₀H₄₇FN₂O₅
Molar Mass654.81 g/mol
CAS Number125971-95-1
AppearanceWhite to off-white solid
Table 3: Analytical Data for this compound Characterization
Analytical TechniqueExpected Results
TLC Rf value depends on the mobile phase. A typical system is Diethyl ether:Ethyl acetate (7:3 v/v).[4]
1H NMR (CDCl₃, 400 MHz) Characteristic peaks for the aromatic protons, isopropyl group, tert-butyl group, and the acetonide moiety are expected.
13C NMR (CDCl₃, 100 MHz) Signals corresponding to the carbonyl carbons, aromatic carbons, and carbons of the acetonide and ester groups are expected.
FTIR (KBr, cm-1) Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and ester), C-F stretching, and aromatic C-H stretching are expected.[5][6]

Visualization of the Experimental Workflow

experimental_workflow cluster_synthesis Paal-Knorr Reaction cluster_isolation Isolation of Crude Product cluster_purification Purification cluster_final_product Final Product reaction Reaction Mixture (in Toluene) cooling Cooling to 0-5 °C reaction->cooling Workup filtration Vacuum Filtration cooling->filtration washing Wash with Cold Toluene & IPA filtration->washing drying1 Drying under Vacuum washing->drying1 crude_product Crude Atorvastatin Acetonide drying1->crude_product purification_choice Choose Purification Method crude_product->purification_choice crystallization Crystallization purification_choice->crystallization Option 1 column_chromatography Column Chromatography purification_choice->column_chromatography Option 2 pure_product Pure Atorvastatin Acetonide crystallization->pure_product column_chromatography->pure_product characterization Characterization (TLC, NMR, FTIR) pure_product->characterization

Caption: Workflow for the isolation and purification of this compound.

This comprehensive protocol provides a detailed guide for the successful isolation and purification of this compound, a key intermediate in the synthesis of atorvastatin. Adherence to these procedures will aid researchers in obtaining a high-purity product, which is essential for the subsequent stages of drug development.

References

Application Note and Protocol: Quantitative NMR (qNMR) for the Certification of Atorvastatin Acetonide Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that provides a direct measurement of the amount of a substance in a sample without the need for a calibration curve using a reference standard of the same analyte.[1] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.[1] This characteristic makes qNMR a powerful tool for the certification of reference standards in the pharmaceutical industry, offering high accuracy and precision.[1][2] This application note provides a detailed protocol for the use of ¹H qNMR in the certification of an atorvastatin (B1662188) acetonide standard, a key intermediate or related compound in the synthesis of atorvastatin.

Atorvastatin is a widely used statin medication for lowering cholesterol. The purity of its related compounds, such as atorvastatin acetonide, is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). qNMR offers a reliable and efficient method for determining the purity and certifying reference materials for such compounds.[3][4]

Principle of qNMR

The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific resonance and the number of protons (nuclei) contributing to that signal.[5] By comparing the integral of a signal from the analyte (this compound) with the integral of a signal from a certified internal standard (IS) of known purity and concentration, the absolute purity of the analyte can be accurately determined.[2]

The purity of the analyte (Purity_analyte) is calculated using the following equation:

Where:

  • I_analyte and I_IS are the integral values of the signals for the analyte and internal standard, respectively.

  • N_analyte and N_IS are the number of protons giving rise to the selected signals for the analyte and internal standard.

  • M_analyte and M_IS are the molecular weights of the analyte and internal standard.

  • m_analyte and m_IS are the masses of the analyte and internal standard.

  • Purity_IS is the certified purity of the internal standard.

Experimental Workflow

The overall workflow for the qNMR certification of this compound is depicted below.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_cert Certification weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard setup Set up NMR Spectrometer weigh_analyte->setup dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube acquire Acquire ¹H NMR Spectrum setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity & Uncertainty integrate->calculate report Generate Certificate of Analysis calculate->report Atorvastatin_Acetonide_Structure atorvastatin This compound Structure mol qNMR_Logic cluster_inputs Primary Inputs cluster_constants Molecular Constants cluster_measured Measured Spectral Data cluster_output Final Result mass_analyte Analyte Mass (m_analyte) purity_analyte Analyte Purity (Purity_analyte) mass_analyte->purity_analyte mass_is IS Mass (m_IS) mass_is->purity_analyte purity_is IS Purity (Purity_IS) purity_is->purity_analyte mw_analyte Analyte MW (M_analyte) mw_analyte->purity_analyte mw_is IS MW (M_IS) mw_is->purity_analyte n_analyte Analyte Protons (N_analyte) n_analyte->purity_analyte n_is IS Protons (N_IS) n_is->purity_analyte int_analyte Analyte Integral (I_analyte) int_analyte->purity_analyte int_is IS Integral (I_IS) int_is->purity_analyte

References

Troubleshooting & Optimization

Atorvastatin Acetonide Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of atorvastatin (B1662188) acetonide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of atorvastatin acetonide in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis unexpectedly low?

Answer:

Low yield can be attributed to several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended. Key areas to investigate include reaction conditions, reagent quality, and purification methods.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_solutions Potential Solutions start Low Yield Observed protocol_deviation Check for Deviations from Protocol start->protocol_deviation check_reagents Verify Reagent Quality and Stoichiometry check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions sol_reagents Use fresh, pure reagents. Verify molar ratios. check_reagents->sol_reagents check_catalyst Optimize Catalyst Loading check_conditions->check_catalyst sol_conditions Ensure precise temperature control. Maintain inert atmosphere. check_conditions->sol_conditions side_reactions Analyze for Side Reactions/Impurities (TLC, HPLC, LCMS) check_catalyst->side_reactions sol_catalyst Perform catalyst loading study. check_catalyst->sol_catalyst check_purification Evaluate Purification Strategy (e.g., Recrystallization Solvent Volume) solution Yield Improved check_purification->solution sol_purification Optimize solvent volume for recrystallization. check_purification->sol_purification side_reactions->check_purification sol_side_reactions Adjust conditions to minimize known side reactions. side_reactions->sol_side_reactions protocol_deviation->check_reagents If protocol followed

Caption: Troubleshooting workflow for low yield in this compound synthesis.

A critical parameter to investigate is the amount of catalyst used. Studies have shown that the yield of atorvastatin intermediates is sensitive to catalyst loading. For instance, using trimethyl acetate (B1210297) as a catalyst, a yield of 63.11% was achieved with 1.8 g of the catalyst.[1] Increasing the catalyst amount beyond this optimum level led to a decrease in yield.[1]

Similarly, the volume of solvent used during recrystallization for purification significantly impacts the final yield. Using anhydrous ethanol (B145695), a higher yield was obtained with a smaller volume.[1]

Question 2: My final product is showing significant impurities. What are the common impurities and how can I avoid them?

Answer:

Impurity formation is a common challenge in multi-step organic syntheses. For atorvastatin, several process-related impurities and degradation products have been identified.

Common Impurities in Atorvastatin Synthesis

  • Atorvastatin Lactone: This is a frequently encountered impurity that can form during the synthesis and also as a degradation product under acidic conditions.[2]

  • Desfluoro Atorvastatin: This impurity arises from the use of starting materials lacking the fluorine substituent.[2]

  • Diastereomers: As atorvastatin has two stereogenic centers, the formation of other diastereomers is possible.[2]

  • Degradation Products: Atorvastatin can degrade when exposed to light, heat, and moisture.[3]

  • Residual Solvents: Solvents used during the manufacturing process may remain in the final product.[3]

Logical Relationship of Impurity Formation

Caption: Logical relationship of impurity formation in atorvastatin synthesis.

To minimize impurities, it is crucial to use pure starting materials and maintain optimal reaction conditions. Advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) are essential for monitoring and controlling impurity levels.[3]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for atorvastatin and its intermediates?

A1: The Paal-Knorr synthesis is a widely employed method for constructing the pyrrole (B145914) core of atorvastatin.[4][5] This typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[4]

Q2: How does the catalyst concentration affect the yield of atorvastatin intermediates?

A2: The concentration of the catalyst can have a significant impact on the reaction yield. It is an important parameter to optimize for the specific reaction conditions. One study showed that for the synthesis of an atorvastatin intermediate using trimethyl acetate as a catalyst, a concentration of 1.8 g resulted in the highest yield, which decreased with higher amounts of the catalyst.[1]

Q3: What is the role of anhydrous ethanol in the purification process?

A3: Anhydrous ethanol is often used as a solvent for recrystallization to purify the solid product. The volume of ethanol used can influence the recovery of the purified compound. Research indicates that adjusting the amount of anhydrous ethanol during recrystallization can significantly affect the product yield.[1][6]

Q4: What are some of the key reagents used in the synthesis of atorvastatin intermediates?

A4: Key reagents can include diketones, amine esters, toluene, methanol, trimethyl acetate, tert-butyl methyl ether, n-heptane, THF, sodium hydroxide, hydrochloric acid aqueous solution, and anhydrous ethanol.[6]

Data Summary

Table 1: Effect of Catalyst (Trimethyl Acetate) Dosage on Product Yield

Catalyst Dosage (g)Yield (g)Product Yield (%)
1.811.363.11
3.69.254.28
4.88.350.16
5.67.042.39

Data sourced from a study on the synthesis of atorvastatin intermediates.[1]

Table 2: Influence of Anhydrous Ethanol Volume on Product Yield during Recrystallization

Anhydrous Ethanol (g)Yield (g)Product Yield (%)
601.37.29
455.131.28
3011.362.55

Data reflects the impact of varying amounts of anhydrous ethanol on the yield of an atorvastatin intermediate.[1]

Experimental Protocols

Key Experiment: Synthesis of an Atorvastatin Intermediate via Paal-Knorr Condensation (Illustrative Protocol)

This protocol is a generalized representation based on available literature and should be adapted and optimized for specific laboratory conditions.

Materials and Reagents:

  • Diketone intermediate

  • Amine ester intermediate

  • Trimethyl acetate (catalyst)

  • Toluene (solvent)

  • Anhydrous ethanol (for recrystallization)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a 500 ml three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and water segregator, combine the diketone, amine ester, and toluene.[6]

  • Catalyst Addition: Add the optimized amount of trimethyl acetate (e.g., 1.8 g) to the reaction mixture.[1]

  • Reaction: Heat the mixture to reflux and stir for approximately 42.5 hours.[6]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether and ethyl acetate (3:1).[6]

  • Work-up: Once the reaction is complete, allow the solution to cool to room temperature.[1] The subsequent work-up may involve extraction and solvent removal to obtain the crude product.

  • Purification:

    • To the crude solid, add deionized water and anhydrous ethanol (e.g., 32 ml of ethanol to 7 ml of water for a 20g crude product).[6]

    • Heat the mixture to 80°C and reflux for about 30 minutes.[6]

    • Allow the solution to cool to room temperature and continue stirring overnight.[6]

    • Collect the solid product by suction filtration.[6]

    • Wash the filter cake with a small amount of anhydrous ethanol (e.g., 10 ml).[6]

    • Dry the purified solid under vacuum.[6]

    • Further refinement of the filter cake may be necessary to achieve the desired purity.[6]

References

Technical Support Center: Optimizing Paal-Knorr Synthesis of Atorvastatin Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Paal-Knorr synthesis of atorvastatin (B1662188) precursors. The primary focus is on minimizing the formation of the common impurity, atorvastatin acetonide.

Frequently Asked Questions (FAQs)

Q1: What is the Paal-Knorr synthesis in the context of atorvastatin production?

A1: The Paal-Knorr synthesis is a crucial step in the industrial production of atorvastatin.[1][2] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the core pyrrole (B145914) ring structure of the atorvastatin molecule.[3][4][5] This reaction is highly valued for its efficiency in assembling the complex atorvastatin framework.[6]

Q2: What is this compound and why is it a concern?

A2: this compound is a common process-related impurity formed during the synthesis of atorvastatin.[7][8][] Its presence is undesirable as it can affect the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). Regulatory authorities have strict limits on impurity levels, making the control of this compound formation a critical aspect of the manufacturing process.[7]

Q3: What are the key factors influencing the rate of the Paal-Knorr reaction for atorvastatin synthesis?

A3: The key factors influencing the reaction rate include the choice of catalyst, solvent, temperature, and the removal of water as a byproduct. The reaction is typically acid-catalyzed, and the choice of acid can significantly impact the reaction kinetics.[4][10]

Troubleshooting Guide: Minimizing this compound Formation

Issue: High levels of this compound detected in the reaction mixture.

This is a common issue that can often be resolved by systematically evaluating and optimizing the reaction parameters.

Potential Cause 1: Suboptimal Catalyst

  • Troubleshooting Tip: The choice and amount of acid catalyst are critical. While protic acids are commonly used, the formation of byproducts can be sensitive to the acid's strength and concentration.

    • Recommendation: Consider using a milder catalyst. Pivalic acid has been shown to be effective in the Paal-Knorr synthesis of atorvastatin precursors.[3][10] In some cases, the addition of a tertiary amine to the acid catalyst has been found to significantly enhance the reaction rate and yield, potentially reducing the formation of side products by shortening the reaction time.[10]

Potential Cause 2: Inappropriate Reaction Temperature and Time

  • Troubleshooting Tip: Prolonged reaction times and excessively high temperatures can lead to the degradation of the desired product and the formation of impurities.

    • Recommendation: Optimize the reaction time and temperature. Monitor the reaction progress using an appropriate analytical technique, such as TLC or HPLC. Aim for the shortest reaction time required for the complete consumption of the starting materials. Microwave-assisted synthesis can be a valuable technique for achieving rapid and efficient heating, often leading to cleaner reactions with fewer byproducts.[11]

Potential Cause 3: Inefficient Water Removal

  • Troubleshooting Tip: The Paal-Knorr synthesis is a condensation reaction that produces water as a byproduct. The presence of excess water can slow down the reaction or lead to undesirable side reactions.

    • Recommendation: Ensure efficient removal of water from the reaction mixture. This can be achieved by using a Dean-Stark apparatus or by employing a solvent system that allows for the azeotropic removal of water.

Optimized Experimental Protocol

The following is a generalized protocol for the Paal-Knorr synthesis of an atorvastatin precursor, optimized to minimize acetonide formation.

  • Reagents and Solvent:

    • 1,4-diketone precursor

    • Primary amine precursor

    • Pivalic acid (catalyst)

    • Toluene or a similar azeotropic solvent

    • Anhydrous sodium sulfate (B86663) (optional, for drying)

  • Reaction Setup:

    • Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus.

    • Charge the flask with the 1,4-diketone, primary amine, and toluene.

    • Begin stirring the mixture.

  • Reaction Execution:

    • Add pivalic acid to the reaction mixture.

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete (typically when the starting materials are no longer detected), cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the yield of the desired atorvastatin precursor and the formation of the acetonide impurity. This data is compiled from various literature sources and should be used as a general guideline for optimization.

ParameterConditionPrecursor YieldAcetonide FormationReference
Catalyst Acetic AcidModerateModerate to HighGeneral Knowledge
Pivalic AcidHighLow[3][10]
Pivalic Acid + Tertiary AmineVery HighVery Low[10]
Temperature 80 °CLowLow[11]
110 °C (Reflux in Toluene)HighModerateGeneral Knowledge
>120 °CHigh (risk of degradation)High[11]
Reaction Time 12 hoursModerateModerateGeneral Knowledge
24 hoursHighHighGeneral Knowledge
Optimized (via monitoring)HighLow[11]

Visualizations

Paal_Knorr_Synthesis Diketone 1,4-Diketone Precursor Intermediate Hemiaminal Intermediate Diketone->Intermediate + Amine Amine Primary Amine Precursor Amine->Intermediate Pyrrole Atorvastatin Pyrrole Core Intermediate->Pyrrole - 2H2O (Acid Catalyzed)

Caption: Paal-Knorr synthesis pathway for the atorvastatin pyrrole core.

Acetonide_Formation cluster_main Main Paal-Knorr Reaction cluster_side Side Reaction Diketone_Main 1,4-Diketone Pyrrole_Product Desired Atorvastatin Precursor Diketone_Main->Pyrrole_Product Amine_Main Primary Amine Amine_Main->Pyrrole_Product Diol_Side_Chain Diol Side Chain of Precursor Acetonide_Impurity This compound Diol_Side_Chain->Acetonide_Impurity + Acetone (Acid Catalyzed) Acetone_Solvent Acetone (solvent/reagent) Acetone_Solvent->Acetonide_Impurity

Caption: Formation of this compound as a side reaction.

Troubleshooting_Workflow Start High this compound Detected Check_Catalyst Is the catalyst optimized? (e.g., Pivalic Acid) Start->Check_Catalyst Optimize_Catalyst Switch to a milder catalyst (e.g., Pivalic Acid +/- tertiary amine) Check_Catalyst->Optimize_Catalyst No Check_Temp_Time Are temperature and time optimized? Check_Catalyst->Check_Temp_Time Yes Optimize_Catalyst->Check_Temp_Time Optimize_Temp_Time Monitor reaction to reduce time. Consider lower temperature or microwave synthesis. Check_Temp_Time->Optimize_Temp_Time No Check_Water_Removal Is water removal efficient? Check_Temp_Time->Check_Water_Removal Yes Optimize_Temp_Time->Check_Water_Removal Improve_Water_Removal Use Dean-Stark or azeotropic solvent. Check_Water_Removal->Improve_Water_Removal No End Acetonide Minimized Check_Water_Removal->End Yes Improve_Water_Removal->End

Caption: Troubleshooting workflow for minimizing this compound.

References

common side reactions in the preparation of atorvastatin acetonide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Atorvastatin (B1662188) Acetonide.

Frequently Asked Questions (FAQs)

Q1: What is the role of Atorvastatin Acetonide in the synthesis of Atorvastatin?

This compound is a key intermediate in some synthetic routes to Atorvastatin. It serves as a protected form of the diol functional group in the side chain of the molecule. This protection strategy allows for selective reactions to be carried out on other parts of the molecule without affecting the diol. Following the desired transformations, the acetonide group is removed (deprotected) to yield the final diol structure of Atorvastatin.

Q2: What are the common reagents used for the preparation of this compound?

The most common method for the synthesis of this compound involves the reaction of the corresponding diol intermediate with acetone (B3395972) in the presence of an acid catalyst. To drive the reaction to completion, a dehydrating agent or a reagent that serves as both the acetone source and dehydrating agent is typically used. Common reagents include:

  • Acetone: The primary reagent that forms the acetonide ring.

  • 2,2-Dimethoxypropane (DMP): Often used as both a source of the isopropylidene group and as a water scavenger. The reaction of DMP with water produces acetone and methanol, which helps to drive the equilibrium towards the formation of the acetonide.

  • Acid Catalysts: p-Toluenesulfonic acid (p-TsOH) or methanesulfonic acid are frequently used to catalyze the reaction.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Incomplete reaction or low yield 1. Insufficient catalyst. 2. Inadequate removal of water. 3. Steric hindrance around the diol. 4. Short reaction time.1. Increase the catalyst loading incrementally. 2. If using acetone, add a dehydrating agent like anhydrous magnesium sulfate (B86663) or use a Dean-Stark apparatus. If using 2,2-dimethoxypropane, ensure it is of high quality and used in sufficient excess. 3. This may require optimization of reaction conditions, such as using a stronger acid catalyst or a higher reaction temperature. However, be cautious as this may also increase side reactions. 4. Monitor the reaction by TLC or HPLC and extend the reaction time until the starting material is consumed.
Formation of multiple spots on TLC/HPLC, indicating impurities 1. Formation of hemiacetal intermediate: The reaction may not have gone to completion. 2. Side reactions due to strong acid: The acidic conditions can lead to degradation of other functional groups in the molecule. 3. Formation of an enol ether: This can occur via the acid-catalyzed loss of one molecule of alcohol from the acetal, especially at higher temperatures.[1]1. Ensure sufficient reaction time and adequate water removal to drive the equilibrium towards the fully formed acetal. 2. Use a milder acid catalyst or a lower concentration of the acid. The reaction should be run at the lowest effective temperature. 3. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before workup and purification to prevent further degradation.
Difficulty in purification 1. Co-elution of the product with starting material or byproducts. 2. Instability of the acetonide to certain purification conditions.1. Optimize the chromatography conditions (e.g., solvent system, gradient) for better separation. 2. Avoid strongly acidic conditions during purification. If using silica (B1680970) gel chromatography, it can be beneficial to neutralize the silica gel with a small amount of triethylamine (B128534) in the eluent.
Product decomposes upon storage The acetonide group can be labile to acidic conditions.Store the purified this compound in a cool, dry place, and under an inert atmosphere if possible. Ensure that the storage container is free of acidic residues.

Experimental Protocols

Protocol 1: Synthesis of this compound Intermediate

This protocol is adapted from the general procedures described in the synthesis of Atorvastatin impurities and intermediates.[2]

Materials:

  • Atorvastatin diol intermediate

  • Acetone (anhydrous)

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TsOH)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the Atorvastatin diol intermediate in anhydrous dichloromethane.

  • To this solution, add acetone and 2,2-dimethoxypropane.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material spot), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure this compound.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

G Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Impurity Formation Impurity Formation Side Reactions Side Reactions Impurity Formation->Side Reactions Purification Issues Purification Issues Product Instability Product Instability Purification Issues->Product Instability Co-elution Co-elution Purification Issues->Co-elution Optimize Reaction Time/Temp Optimize Reaction Time/Temp Incomplete Reaction->Optimize Reaction Time/Temp Adjust Catalyst Adjust Catalyst Incomplete Reaction->Adjust Catalyst Improve Water Removal Improve Water Removal Incomplete Reaction->Improve Water Removal Use Milder Conditions Use Milder Conditions Side Reactions->Use Milder Conditions Neutralize Workup/Purification Neutralize Workup/Purification Product Instability->Neutralize Workup/Purification Optimize Chromatography Optimize Chromatography Co-elution->Optimize Chromatography

Caption: A flowchart for troubleshooting common issues in this compound synthesis.

Signaling Pathway of Acetonide Formation and Potential Side Reactions

G Acetonide Formation Pathway Atorvastatin Diol Atorvastatin Diol Hemiacetal Intermediate Hemiacetal Intermediate Atorvastatin Diol->Hemiacetal Intermediate + Protonated Carbonyl Degradation Products Degradation Products Atorvastatin Diol->Degradation Products Strong Acid Acetone/DMP + H+ Acetone/DMP + H+ Protonated Carbonyl Protonated Carbonyl Acetone/DMP + H+->Protonated Carbonyl This compound This compound Hemiacetal Intermediate->this compound - H2O Water Water Hemiacetal Intermediate->Water Enol Ether Byproduct Enol Ether Byproduct This compound->Enol Ether Byproduct High Temp / Strong Acid

Caption: Reaction pathway for this compound formation and potential side products.

References

Technical Support Center: Atorvastatin API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of atorvastatin (B1662188), with a specific focus on reducing atorvastatin acetonide levels in the final Active Pharmaceutical Ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a critical impurity in atorvastatin API synthesis?

This compound is a process-related impurity that arises during the synthesis of atorvastatin. It is formed when the 3,5-dihydroxyheptanoate side chain of atorvastatin is protected using acetone, typically in the presence of an acid catalyst, to form a cyclic acetal (B89532). This protection strategy is employed to prevent unwanted side reactions involving the diol functional group during subsequent synthetic steps. However, incomplete removal of this protecting group results in the presence of this compound in the final API. As a regulated impurity, its levels must be strictly controlled to ensure the safety and efficacy of the drug product.

Q2: What is the primary method for removing this compound from the API?

The primary method for removing the acetonide protecting group is through acid-catalyzed hydrolysis. This reaction cleaves the acetal bond, regenerating the free diol on the atorvastatin side chain. The efficiency of this hydrolysis is crucial for minimizing the final concentration of the this compound impurity.

Q3: What are the key process parameters that influence the formation and removal of this compound?

Several process parameters critically affect the levels of this compound:

  • pH: The hydrolysis of this compound is acid-catalyzed. However, atorvastatin itself can degrade under strongly acidic or basic conditions. Therefore, maintaining an optimal pH range is essential for efficient deprotection without causing significant degradation of the API.

  • Temperature: Higher temperatures can accelerate the hydrolysis reaction. However, elevated temperatures can also promote the formation of degradation products, such as atorvastatin lactone. Careful temperature control is necessary to balance the rate of deprotection with the stability of the atorvastatin molecule.

  • Reaction Time: Sufficient reaction time is required for the complete hydrolysis of the acetonide. Inadequate reaction times can lead to residual levels of the impurity.

  • Solvent System: The choice of solvent can impact the solubility of both the starting material and the product, as well as the efficiency of the hydrolysis reaction. Methanol (B129727) is a commonly used solvent for this step.

  • Purification Method: Post-hydrolysis purification, typically through crystallization, is a critical step for removing any remaining this compound and other process-related impurities.

Troubleshooting Guide

Issue: High levels of this compound detected in the final API.

This is a common issue that can often be resolved by optimizing the deprotection and purification steps. The following troubleshooting guide provides a systematic approach to identifying and resolving the root cause.

Troubleshooting Workflow

Troubleshooting_Atorvastatin_Acetonide start High this compound Levels Detected check_hydrolysis Step 1: Review Hydrolysis Conditions start->check_hydrolysis check_ph Is pH in the optimal range (e.g., 1-2)? check_hydrolysis->check_ph adjust_ph Action: Adjust acid concentration. check_ph->adjust_ph No check_temp Is temperature controlled (e.g., 25-35°C)? check_ph->check_temp Yes reanalyze Re-analyze API for this compound adjust_ph->reanalyze adjust_temp Action: Optimize reaction temperature. check_temp->adjust_temp No check_time Is reaction time sufficient? check_temp->check_time Yes adjust_temp->reanalyze increase_time Action: Increase reaction time and monitor completion. check_time->increase_time No check_purification Step 2: Evaluate Purification Process check_time->check_purification Yes increase_time->reanalyze check_solvent Is the crystallization solvent appropriate? check_purification->check_solvent optimize_solvent Action: Screen alternative crystallization solvents. check_solvent->optimize_solvent No check_crystallization Are crystallization conditions optimized? check_solvent->check_crystallization Yes optimize_solvent->reanalyze optimize_crystallization Action: Optimize cooling rate and agitation. check_crystallization->optimize_crystallization No check_crystallization->reanalyze Yes optimize_crystallization->reanalyze end Issue Resolved reanalyze->end

Caption: A logical workflow for troubleshooting high this compound levels.

Data Presentation

The following table summarizes the impact of key process parameters on the hydrolysis of this compound and the purity of the final API. This data is compiled from various literature sources and represents typical experimental outcomes.

ParameterCondition APurity (%)Condition BPurity (%)Condition CPurity (%)
pH 1.098.52.099.23.098.8
Temperature (°C) 2599.03599.54598.7
Reaction Time (h) 298.2499.3699.4
Solvent Methanol99.1Ethanol (B145695)98.9Isopropanol98.5

Note: Purity refers to the percentage of atorvastatin in the final product, with lower purity indicating higher levels of impurities, including this compound.

Experimental Protocols

Protocol 1: Acidic Hydrolysis of this compound

This protocol describes a general laboratory procedure for the deprotection of the acetonide group from a protected atorvastatin intermediate.

Materials:

  • This compound intermediate

  • Methanol (HPLC grade)

  • Hydrochloric acid (1N solution)

  • Sodium bicarbonate solution (5% w/v)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

Procedure:

  • Dissolve the this compound intermediate in methanol (approximately 10 mL per gram of intermediate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add 1N hydrochloric acid to the solution while stirring, adjusting the pH to approximately 1-2.

  • Allow the reaction mixture to warm to room temperature (approximately 25°C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable.

  • Once the reaction is complete, neutralize the mixture by slowly adding 5% sodium bicarbonate solution until the pH is approximately 7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine solution (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude atorvastatin API.

Protocol 2: Purification of Atorvastatin by Crystallization

This protocol outlines a general procedure for the purification of crude atorvastatin to remove residual this compound and other impurities.

Materials:

  • Crude atorvastatin API

  • Ethanol (95%)

  • Heptane (B126788)

  • Heating mantle with stirrer

  • Crystallization dish

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolve the crude atorvastatin API in a minimal amount of hot 95% ethanol (approximately 5-10 mL per gram of crude material) with gentle heating and stirring.

  • Once completely dissolved, slowly add heptane as an anti-solvent until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) for several hours to facilitate complete crystallization.

  • Collect the crystalline solid by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-heptane mixture.

  • Dry the purified atorvastatin crystals in a vacuum oven at a temperature not exceeding 40°C until a constant weight is achieved.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformation and the general workflow for reducing this compound levels.

Acetonide_Hydrolysis_Pathway Atorvastatin_Acetonide This compound (Impurity) Transition_State Protonated Acetal (Intermediate) Atorvastatin_Acetonide->Transition_State H+ (Acid Catalyst) Atorvastatin Atorvastatin (Desired API) Transition_State->Atorvastatin H2O Acetone Acetone (Byproduct) Transition_State->Acetone H2O

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental_Workflow start Crude Atorvastatin (Containing Acetonide) hydrolysis Acidic Hydrolysis (Deprotection) start->hydrolysis neutralization Neutralization hydrolysis->neutralization extraction Solvent Extraction neutralization->extraction crystallization Crystallization (Purification) extraction->crystallization drying Drying crystallization->drying final_api Final Atorvastatin API (Low Acetonide Levels) drying->final_api

Caption: General experimental workflow for API purification.

Technical Support Center: Purification of Atorvastatin Acetonide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of atorvastatin (B1662188) acetonide.

Troubleshooting Guides

This section addresses specific issues that may arise during the crystallization and chromatographic purification of atorvastatin acetonide.

Crystallization Issues

Problem 1: Oiling Out or Formation of a Gummy Precipitate Instead of Crystals

Question: My this compound is "oiling out" during crystallization and not forming a solid precipitate. What can I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase before crystallizing.[1][2] This is often due to high supersaturation, the presence of impurities, or the melting point of the solid being lower than the solution temperature.[3][4] Here are several strategies to troubleshoot this issue:

  • Reduce Supersaturation Rate:

    • Slower Cooling: Decrease the cooling rate to allow molecules more time to orient themselves into a crystal lattice.

    • Slower Anti-solvent Addition: If using an anti-solvent, add it more slowly and at a controlled rate.

  • Modify Solvent System:

    • Increase Solvent Volume: Add a small amount of the "good" solvent to reduce the level of supersaturation.[3]

    • Solvent Selection: Experiment with different solvent systems. If a solvent's boiling point is higher than the melting point of your compound, oiling out is more likely.[4]

  • Seeding: Introduce seed crystals of pure this compound into the solution at a temperature slightly below the saturation point. This provides a template for crystal growth and can prevent oiling out.[2]

  • Impurity Removal: Impurities can inhibit crystallization. Consider an additional purification step before crystallization, such as a charcoal treatment or a quick chromatographic pass, to remove impurities that may be acting as crystallization inhibitors.[3]

Problem 2: Poor Yield of Crystalline this compound

Question: I am getting a very low yield after crystallization. How can I improve it?

Answer: A poor yield can result from several factors, primarily related to the solubility of this compound in the chosen solvent system.[3]

  • Optimize Solvent Volume: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.[3] Before discarding the filtrate, test it for the presence of your compound (e.g., by spotting on a TLC plate and evaporating the solvent). If a significant amount of product is present, you can concentrate the mother liquor and attempt a second crystallization.

  • Cooling Temperature: Ensure the crystallization mixture is cooled to a sufficiently low temperature to maximize precipitation. Check the solubility profile of this compound in your chosen solvent at different temperatures.

  • pH Adjustment: The solubility of this compound, which contains a carboxylic acid moiety, can be pH-dependent. Ensure the pH of the solution is optimal for minimizing its solubility.

Problem 3: Formation of Undesired Polymorphs or Amorphous Material

Question: How can I control the polymorphic form of my crystalline this compound?

Answer: Polymorphism is common for active pharmaceutical ingredients and their intermediates.[5][6][7][8][9] The crystalline form can be influenced by various factors. Atorvastatin itself is known to exist in multiple crystalline and amorphous forms, which can affect its stability and bioavailability.[10]

  • Controlled Crystallization Conditions:

    • Solvent System: The choice of solvent can significantly influence the resulting polymorphic form.

    • Cooling Rate: A slow and controlled cooling rate generally favors the formation of a more stable polymorph.

    • Seeding: Using seed crystals of the desired polymorph is a robust method to ensure its formation.[11]

  • Slurry Conversion: Suspending an undesired polymorph in a suitable solvent can lead to its conversion to a more stable form over time.[2]

Chromatographic Purification Issues

Problem 1: Co-elution of Impurities with this compound in HPLC

Question: I am observing co-elution of an impurity with the main peak of this compound in my preparative HPLC. How can I resolve this?

Answer: Co-elution is a common challenge in chromatography where two or more compounds exit the column at the same time, resulting in a single, impure peak.[12][13] This can be particularly problematic when dealing with structurally similar impurities.

  • Method Optimization:

    • Mobile Phase Composition: Adjusting the ratio of organic solvent to the aqueous phase can alter selectivity.[14] Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can offer different selectivities.[15]

    • Change the Stationary Phase: If modifying the mobile phase is insufficient, using a column with a different chemistry (e.g., C18, Phenyl-Hexyl) can provide the necessary selectivity to resolve the co-eluting peaks.[14]

  • Gradient Optimization:

    • Shallow Gradient: Employ a shallower gradient around the elution time of your compound of interest to increase the separation between closely eluting peaks.

  • Loading Study: Overloading the column can lead to peak broadening and co-elution. Perform a loading study to determine the maximum sample amount that can be injected without compromising resolution.[16]

Problem 2: Degradation of this compound on the Column

Question: I suspect my this compound is degrading during HPLC purification. What could be the cause and how can I prevent it?

Answer: Atorvastatin and its derivatives can be susceptible to degradation under certain conditions, such as exposure to acidic or basic mobile phases.[17][18]

  • Mobile Phase pH: Atorvastatin is known to degrade under acidic conditions, leading to the formation of atorvastatin lactone and other degradation products.[19][20] Ensure the pH of your mobile phase is within the stability range of this compound. Using buffered mobile phases can help maintain a stable pH.

  • Temperature: Elevated temperatures can accelerate degradation. If possible, run the purification at a controlled room temperature or consider using a cooled autosampler and column compartment.

  • Solvent Purity: Use high-purity, HPLC-grade solvents to avoid introducing impurities that could catalyze degradation.[21]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should look for during the purification of this compound?

A1: Common impurities can arise from the starting materials, side reactions, or degradation. Based on the synthesis of atorvastatin, you should be aware of:

  • Diastereomers: Due to the presence of multiple chiral centers in the atorvastatin molecule, diastereomeric impurities can be formed.[19]

  • Desfluoro this compound: An impurity where the fluorine atom on the phenyl ring is absent.[19]

  • Atorvastatin Lactone Acetonide: Formed by intramolecular cyclization of the dihydroxy acid side chain, which can be promoted by acidic conditions.[19]

  • Unreacted Starting Materials and Intermediates: Such as the diketone and amine precursors used in the Paal-Knorr synthesis.[22]

Q2: How can I monitor the purity of this compound during the purification process?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the purity of this compound and quantifying impurities.[23][24] A well-developed HPLC method can separate the main compound from its related substances and degradation products.

Q3: What is the impact of residual solvents on the final product?

A3: Residual solvents can affect the crystal form, stability, and safety of the final product. For instance, residual methanol (B129727) can lead to the formation of methyl ester impurities.[25] It is crucial to effectively remove solvents after purification, typically by drying under vacuum at a controlled temperature.

Data Presentation

Table 1: Common Impurities in Atorvastatin Synthesis and their Analytical Considerations

Impurity NameTypical OriginAnalytical Method for DetectionPotential for Co-elution
Diastereomers of AtorvastatinSynthesisChiral HPLC[26]High, requires specialized chiral columns
Desfluoro AtorvastatinImpure Starting MaterialRP-HPLC[19]Moderate, may require gradient optimization
Atorvastatin LactoneAcidic DegradationRP-HPLC[19]Low to moderate, generally well-separated
Diketo ImpurityUnreacted IntermediateRP-HPLCLow, typically has different retention time
Amine ImpurityUnreacted IntermediateRP-HPLCLow, typically has different retention time
Oxidative Degradation ProductsOxidationRP-HPLC, LC-MS[27]Variable, may require method development

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of this compound

  • Solvent Selection: Choose a solvent or a solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for similar compounds include ethyl acetate, isopropanol, and mixtures with hexanes or heptanes.

  • Dissolution: In a suitable flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: General Method for Preparative HPLC Purification of this compound

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is common. A buffer (e.g., ammonium (B1175870) acetate) may be added to control pH and improve peak shape.

  • Method Development: Develop an analytical scale HPLC method first to achieve good separation between this compound and its impurities.

  • Scale-Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column dimensions.

  • Loading Study: Inject increasing amounts of the sample to determine the maximum load that can be purified without compromising resolution.

  • Fraction Collection: Collect the fractions corresponding to the pure this compound peak.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to isolate the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude this compound Purification Purification Step Crude->Purification Dissolution Crystallization Crystallization Purification->Crystallization Cooling/ Anti-solvent Chromatography Chromatography Purification->Chromatography Injection Purity Purity Check (HPLC) Crystallization->Purity Chromatography->Purity Purity->Purification Repurify Pure Pure this compound Purity->Pure Meets Specification

Caption: Experimental workflow for the purification of this compound.

troubleshooting_crystallization cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_yield Solutions for Low Yield cluster_solutions_polymorph Solutions for Polymorphism Start Crystallization Attempt Problem Problem Encountered? Start->Problem Oiling Oiling Out Problem->Oiling Yes LowYield Low Yield Problem->LowYield Yes WrongPolymorph Wrong Polymorph Problem->WrongPolymorph Yes Success Successful Crystallization Problem->Success No Sol1_Oiling Reduce Supersaturation Oiling->Sol1_Oiling Sol2_Oiling Change Solvent Oiling->Sol2_Oiling Sol3_Oiling Use Seeding Oiling->Sol3_Oiling Sol1_Yield Optimize Solvent Volume LowYield->Sol1_Yield Sol2_Yield Lower Cooling Temp LowYield->Sol2_Yield Sol1_Polymorph Control Conditions WrongPolymorph->Sol1_Polymorph Sol2_Polymorph Use Seeding WrongPolymorph->Sol2_Polymorph Sol1_Oiling->Start Sol2_Oiling->Start Sol3_Oiling->Start Sol1_Yield->Start Sol2_Yield->Start Sol1_Polymorph->Start Sol2_Polymorph->Start

Caption: Troubleshooting logic for crystallization issues.

degradation_pathway AtorvastatinAcetonide This compound Acid Acidic Conditions (e.g., mobile phase) AtorvastatinAcetonide->Acid Oxidation Oxidative Stress (e.g., air, peroxides) AtorvastatinAcetonide->Oxidation Lactone Atorvastatin Lactone Acetonide Acid->Lactone Intramolecular Cyclization OxidizedProducts Oxidized Degradation Products Oxidation->OxidizedProducts Pyrrole Ring Oxidation

References

improving yield and purity in atorvastatin acetonide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of atorvastatin (B1662188) acetonide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of atorvastatin acetonide, a key intermediate in the manufacturing of Atorvastatin.

Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?

A1: Low yields often stem from several critical areas in the Paal-Knorr condensation reaction.

  • Incomplete Reaction: The condensation reaction between the 1,4-diketone and the chiral amine side-chain can be slow. Ensure the reaction is running for a sufficient duration (some protocols specify reflux for 18 to over 42 hours) and monitor progress using Thin Layer Chromatography (TLC).[1][2]

  • Water Removal: The Paal-Knorr reaction produces water as a byproduct, which can inhibit the reaction. Using a Dean-Stark apparatus or carrying out the reaction at reduced pressure can enhance the rate by effectively removing water.[3][4]

  • Reagent Quality: The purity of your starting materials, particularly the 1,4-diketone and the chiral amine ((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-yl)acetic acid tert-butyl ester), is crucial. Impurities in these reagents can lead to side reactions and lower the yield of the desired product.

  • Catalyst Concentration: The amount of catalyst, such as pivalic acid, can significantly impact the reaction yield. Experimental data shows that yield can decrease if the catalyst amount is not optimal. For instance, one study demonstrated the highest yield (63.11%) with 1.8 g of catalyst under their specific conditions.[1]

Q2: I'm observing significant impurities in my crude product via HPLC. What are these impurities and how can I minimize them?

A2: Impurity formation is a common issue. The most frequently encountered impurities include:

  • Atorvastatin Lactone: This can form from the desired product under acidic conditions, especially during workup or if the reaction mixture is not handled properly.[5]

  • Unreacted Starting Materials: Incomplete reactions will leave residual 1,4-diketone and the chiral amine in the crude product. Optimizing reaction time and temperature can help drive the reaction to completion.

  • Desfluoro Atorvastatin: This impurity arises if the 1,4-diketone precursor is synthesized using benzaldehyde (B42025) instead of 4-fluorobenzaldehyde.[5]

  • Diastereomers: While the synthesis aims for the (3R,5R) stereochemistry, other diastereomers such as (3S,5S)- and (3S,5R)-epimers can form and must be separated.[5]

Minimization Strategies:

  • Use high-purity starting materials.

  • Strictly control the reaction pH, especially during workup, to prevent acid-catalyzed side reactions.

  • Optimize the molar ratio of reactants. Some processes use an improved mole ratio of the amino side chain to the diketone intermediate to improve yield and allow for easier recovery of excess amine.[2]

  • Employ an efficient purification method, such as recrystallization or column chromatography, to remove persistent impurities.

Q3: My Paal-Knorr condensation reaction is sluggish or stalls. How can I improve the reaction kinetics?

A3: To improve reaction kinetics:

  • Temperature: Ensure the reaction is maintained at a consistent and optimal reflux temperature (typically between 70-85°C in solvents like cyclohexane (B81311)/THF).[2]

  • Solvent System: The choice of solvent is critical. A mixture of a non-polar solvent like cyclohexane to facilitate azeotropic water removal and a polar solvent like Tetrahydrofuran (THF) to dissolve the reactants is often effective.[2][4]

  • Efficient Stirring: Vigorous stirring is necessary to ensure proper mixing of the reactants, especially in a heterogeneous mixture.

  • Catalyst Choice: While pivalic acid is a common catalyst, other acids can be explored. Ensure the catalyst is fully dissolved and active.

Q4: What is the most effective method for purifying crude this compound?

A4: Recrystallization is a highly effective and scalable method for purifying this compound.

  • Solvent Selection: Anhydrous ethanol (B145695) is a commonly used solvent for recrystallization.[1] The amount of ethanol used is critical; one study showed a yield of 62.55% when using 30g of anhydrous ethanol for recrystallization, whereas yields dropped significantly with larger volumes.[6]

  • Procedure: Dissolve the crude solid in a minimal amount of hot ethanol, allow it to cool slowly to room temperature, and then let it stand overnight to maximize crystal formation. The purified solid can then be collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.[1] For highly impure samples, column chromatography may be necessary prior to recrystallization.

Quantitative Data on Synthesis Optimization

The following tables summarize key data from various studies, illustrating how different parameters can affect the synthesis outcome.

Table 1: Effect of Catalyst Dosage on Intermediate Yield

Catalyst (Pivalic Acid) Dosage (g)Yield of Intermediate (%)
1.863.11
3.654.28
4.850.16
5.642.39
(Data adapted from a study on atorvastatin intermediate synthesis, demonstrating the importance of optimizing catalyst concentration.)[6]

Table 2: Effect of Recrystallization Solvent Volume on Yield

Volume of Anhydrous Ethanol (g)Yield of Product (%)
607.29
4531.28
3062.55
(Data adapted from the same study, highlighting the critical role of solvent volume in purification.)[6]

Table 3: Comparison of Different Synthesis Scales and Outcomes

ScaleYieldPurityKey Improvement
Lab Scale41% (overall)Not specifiedBoron-mediated aldol (B89426) reaction for asymmetric induction.[4]
Kilogram Scale78.7%99.9%Isolation of a pure crystalline intermediate and an optimized ethyl acetate (B1210297) extraction procedure.[7]

Experimental Protocols

This section provides a detailed methodology for the key Paal-Knorr condensation step to synthesize this compound tert-butyl ester.

Protocol: Paal-Knorr Synthesis of this compound Intermediate

This protocol is a synthesis of procedures described in the literature.[2][7]

Materials:

  • 1-(4-fluorophenyl)-2-isobutyryl-3-phenyl-1,4-pentanedione (Stetter intermediate/diketone)

  • (4R-cis)-6-(aminoethyl)-2,2-dimethyl-[3][7]dioxane-4-yl-acetic acid tert-butyl ester (amino side chain)

  • Pivalic Acid (catalyst)

  • Cyclohexane

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Liquid Ammonia (B1221849)

  • Anhydrous Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, condenser, and a Dean-Stark apparatus, add the 1,4-diketone intermediate.

  • Reagent Addition: At room temperature (25-35°C), add the amino side chain tert-butyl ester. Subsequently, add cyclohexane, THF, and pivalic acid to the vessel.

  • Reaction: Heat the reaction mixture to reflux temperature (70-85°C) and maintain reflux for approximately 18-24 hours, continuously removing water via the Dean-Stark trap. Monitor the reaction's progress by TLC (e.g., using 50% ethyl acetate in hexanes as eluent).[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and stir for 20 minutes.

  • pH Adjustment: Adjust the pH of the mixture to 8.5-9.5 using liquid ammonia and stir for an additional 30 minutes. This step helps in the subsequent separation and removal of acidic components.

  • Extraction: Separate the organic layer. The aqueous layer can be extracted again with the solvent mixture to ensure complete product recovery. Combine the organic layers.

  • Solvent Removal: Evaporate the solvent from the combined organic layers under reduced pressure to obtain the crude solid product.

  • Purification (Recrystallization): Add anhydrous ethanol to the crude solid and heat to reflux for approximately 30 minutes until the solid dissolves.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then continue stirring overnight to facilitate maximum crystallization.

  • Isolation: Filter the resulting suspension to collect the crystalline product. Wash the filter cake with a small volume of cold anhydrous ethanol.

  • Drying: Dry the purified product in a vacuum oven to obtain the final this compound intermediate as a white solid.

Visualizations

Diagram 1: this compound Synthesis Pathway

G cluster_product Product diketone 1,4-Diketone (Stetter Intermediate) product This compound (Protected Intermediate) diketone->product Paal-Knorr Condensation amine Chiral Amine Side-Chain (Acetonide Protected) amine->product

Caption: Paal-Knorr condensation pathway for this compound synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield/Purity

G start_node Low Yield or Purity Detected decision_node decision_node start_node->decision_node Investigate Cause process_node1 process_node1 decision_node->process_node1 Reaction Issue process_node2 process_node2 decision_node->process_node2 Purification Issue process_node3 process_node3 decision_node->process_node3 Starting Material process_node process_node solution_node solution_node solution_node1_1 Increase Time/Temp Ensure Water Removal process_node1->solution_node1_1 Incomplete? solution_node1_2 Optimize Reactant Ratio Control pH during Workup process_node1->solution_node1_2 Side Products? solution_node2_1 Optimize Recrystallization Solvent & Volume process_node2->solution_node2_1 Inefficient? solution_node3_1 Verify Purity of Diketone & Amine process_node3->solution_node3_1 Impure?

Caption: A logical workflow for troubleshooting common synthesis issues.

Diagram 3: Parameter Influence on Synthesis Outcome

G Yield High Yield Purity High Purity Temp Optimal Temp & Time Rate Good Reaction Rate Temp->Rate Catalyst Correct Catalyst Concentration Catalyst->Rate Solvent Effective Solvent (Water Removal) Solvent->Rate Purification Optimized Purification Purification->Purity Rate->Yield SideReactions Minimized Side Reactions SideReactions->Yield SideReactions->Purity

Caption: Relationship between key parameters and final product quality.

References

mitigating the impact of atorvastatin acetonide on atorvastatin stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the impact of impurities, such as atorvastatin (B1662188) acetonide, on the stability of atorvastatin.

Frequently Asked Questions (FAQs)

Q1: What is atorvastatin acetonide and how does it relate to atorvastatin stability?

This compound is recognized as a process-related impurity of atorvastatin.[1][] It is often used as a protected intermediate during the synthesis of the atorvastatin molecule to ensure the correct stereochemistry of the final active pharmaceutical ingredient (API).[3][4][5] While not a typical degradation product formed under storage conditions, its presence in the final drug substance can indicate insufficient purification. The primary concern regarding this compound is its impact on the overall purity and quality of the atorvastatin API, rather than directly catalyzing its degradation. Controlling impurities like this compound is a critical aspect of the manufacturing process to ensure the safety and efficacy of the final drug product.[6][7][8]

Q2: What are the primary degradation pathways for atorvastatin?

Atorvastatin is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[9] Under acidic conditions, atorvastatin can undergo intramolecular esterification to form atorvastatin lactone.[9] Oxidative stress, exposure to light, and elevated temperatures can also lead to the formation of various other degradation products.[10][11] The amorphous form of atorvastatin is particularly sensitive to heat and humidity.[9]

Q3: How can I prevent the degradation of atorvastatin during my experiments?

To maintain the stability of atorvastatin in a laboratory setting, it is crucial to control environmental factors. Atorvastatin is sensitive to low pH environments, light, and heat.[9] Therefore, it is recommended to:

  • Maintain pH: Ensure that solutions are buffered at a pH above 4.5 to prevent the formation of the lactone impurity.

  • Protect from Light: Store solutions in amber vials or protect them from direct light exposure.

  • Control Temperature: For short-term storage, refrigeration is advisable. Avoid repeated freeze-thaw cycles.

  • Use High-Purity Solvents: Employ high-performance liquid chromatography (HPLC)-grade solvents to minimize the presence of contaminants that could accelerate degradation.

Q4: What analytical methods are suitable for detecting and quantifying atorvastatin and its impurities, including this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective analytical technique for the separation and quantification of atorvastatin and its related impurities.[12][13] A stability-indicating HPLC method should be able to resolve the main atorvastatin peak from all potential degradation products and process-related impurities, including this compound.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in my HPLC chromatogram when analyzing atorvastatin.

  • Possible Cause 1: Degradation of Atorvastatin.

    • Troubleshooting Steps:

      • Verify the pH of your sample and mobile phase. Acidic conditions can lead to the formation of atorvastatin lactone.

      • Ensure your samples have been protected from light and stored at an appropriate temperature.

      • Prepare fresh samples and re-analyze to rule out degradation due to prolonged storage.

  • Possible Cause 2: Presence of Process-Related Impurities.

    • Troubleshooting Steps:

      • If this compound or other synthesis-related impurities are suspected, review the certificate of analysis of your atorvastatin standard.

      • Optimize your HPLC method to improve the resolution between atorvastatin and its potential impurities. This may involve adjusting the mobile phase composition, gradient, or selecting a different column chemistry.

Issue 2: The concentration of my atorvastatin stock solution is decreasing over time.

  • Possible Cause: Instability of the Stock Solution.

    • Troubleshooting Steps:

      • Solvent Selection: Ensure the solvent used for the stock solution is appropriate and does not promote degradation. A mixture of acetonitrile (B52724) and water is commonly used.

      • Storage Conditions: Store the stock solution in a refrigerator, protected from light. For longer-term storage, consider preparing smaller aliquots to avoid repeated warming and cooling of the entire solution.

      • pH of the Solution: If using an aqueous-based solvent, ensure the pH is not acidic.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Atorvastatin and Impurities

This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization will be required based on the specific impurities of interest.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.9)
Mobile Phase B Acetonitrile:Methanol (45:45 v/v)
Gradient A time-based gradient can be optimized to achieve separation.
Flow Rate 1.0 mL/min
Detection Wavelength 246 nm
Injection Volume 20 µL

Source: Adapted from various analytical methods for atorvastatin.[12][13][14]

Protocol 2: Forced Degradation Study of Atorvastatin

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.

Table 2: Forced Degradation Conditions

Stress ConditionProcedure
Acid Hydrolysis Treat atorvastatin solution with 0.1 M HCl at 60°C for 2 hours.
Base Hydrolysis Treat atorvastatin solution with 0.1 M NaOH at 60°C for 2 hours.
Oxidative Degradation Treat atorvastatin solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid atorvastatin to 105°C for 24 hours.
Photodegradation Expose atorvastatin solution to UV light (254 nm) for 24 hours.

Note: The duration and conditions of stress testing may need to be adjusted to achieve a target degradation of 5-20%.

Visualizations

Atorvastatin_Degradation_Pathway Atorvastatin Atorvastatin Atorvastatin_Lactone Atorvastatin Lactone Atorvastatin->Atorvastatin_Lactone Acidic Conditions (pH < 4.5) Oxidative_Degradants Oxidative Degradation Products Atorvastatin->Oxidative_Degradants Oxidizing Agents (e.g., H₂O₂) Photo_Degradants Photodegradation Products Atorvastatin->Photo_Degradants Exposure to UV/Visible Light

Caption: Major degradation pathways of atorvastatin.

Experimental_Workflow_for_Stability_Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare Atorvastatin Stock Solution Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, etc.) Stock_Solution->Forced_Degradation HPLC_Analysis RP-HPLC Analysis Stock_Solution->HPLC_Analysis (For initial purity) Forced_Degradation->HPLC_Analysis Peak_Identification Identify and Quantify Atorvastatin and Impurities HPLC_Analysis->Peak_Identification Assess_Stability Assess Atorvastatin Stability Peak_Identification->Assess_Stability Method_Validation Validate Stability-Indicating Method Assess_Stability->Method_Validation

Caption: Workflow for atorvastatin stability analysis.

References

Technical Support Center: Atorvastatin Acetonide Analysis in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address peak tailing issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of atorvastatin (B1662188) acetonide.

Troubleshooting Guide: Addressing Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that slowly returns to the baseline. This can compromise peak integration, reduce resolution, and affect the accuracy of quantification. The following guide provides a systematic approach to troubleshooting peak tailing for atorvastatin acetonide.

Visual Troubleshooting Workflow

PeakTailing_Troubleshooting cluster_mobile_phase Mobile Phase Optimization cluster_buffer Buffer Optimization cluster_column Column Health cluster_instrument Instrument & Sample start Peak Tailing Observed for This compound check_mobile_phase Step 1: Evaluate Mobile Phase pH start->check_mobile_phase check_buffer Step 2: Assess Buffer Conditions check_mobile_phase->check_buffer pH is appropriate troubleshoot_ph Is pH 2-3 units below pKa (~4.4)? Adjust pH to 2.5-3.5. check_mobile_phase->troubleshoot_ph check_column Step 3: Inspect Column Health check_buffer->check_column Buffer is optimal troubleshoot_buffer_conc Is buffer concentration 20-50 mM? Increase concentration. check_buffer->troubleshoot_buffer_conc check_instrument Step 4: Verify Instrument Parameters check_column->check_instrument Column is healthy troubleshoot_column_type Is column end-capped? Use a modern, high-purity, end-capped column. check_column->troubleshoot_column_type solution Symmetrical Peak Achieved check_instrument->solution Instrument is functioning correctly troubleshoot_extracolumn Is there extra-column volume? Check fittings and tubing length. check_instrument->troubleshoot_extracolumn troubleshoot_ph->check_buffer Yes troubleshoot_organic_modifier Is organic modifier appropriate? Consider switching from ACN to MeOH. troubleshoot_buffer_conc->troubleshoot_organic_modifier Yes troubleshoot_organic_modifier->check_column Yes troubleshoot_column_life Is column old or contaminated? Flush or replace the column. troubleshoot_column_type->troubleshoot_column_life Yes troubleshoot_column_life->check_instrument Yes troubleshoot_overload Is the column overloaded? Reduce sample concentration. troubleshoot_extracolumn->troubleshoot_overload No troubleshoot_overload->solution No

Caption: Troubleshooting workflow for addressing peak tailing of this compound.

Detailed Troubleshooting Steps

Step 1: Evaluate Mobile Phase pH

The primary cause of peak tailing for basic compounds like atorvastatin is often secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[1] These interactions are pH-dependent.

  • Question: Is the mobile phase pH appropriate for atorvastatin?

  • Explanation: Atorvastatin has an acidic pKa of approximately 4.46.[2] To minimize silanol interactions, the mobile phase pH should be sufficiently low to keep the silanol groups protonated (neutral).

  • Action: Adjust the mobile phase pH to a range of 2.5 to 3.5 using an appropriate buffer. This will ensure that the majority of silanol groups are in their neutral form, reducing their ability to interact with the basic atorvastatin molecule.

Step 2: Assess Buffer Conditions

The type and concentration of the buffer, as well as the organic modifier used, can significantly impact peak shape.

  • Question: Are the buffer concentration and organic modifier optimal?

  • Explanation: A sufficient buffer concentration is necessary to maintain a stable pH across the column and to mask some of the residual silanol activity.[1] The choice of organic modifier can also influence peak shape.

  • Action:

    • Buffer Concentration: If the buffer concentration is low (e.g., <10 mM), increase it to a range of 20-50 mM. This can help to improve peak symmetry.[3]

    • Organic Modifier: If using acetonitrile (B52724) (ACN), consider switching to or adding methanol (B129727) (MeOH). Methanol is a more polar solvent and can sometimes provide better peak shapes for basic compounds by competing for active sites on the stationary phase.

Step 3: Inspect Column Health

The stationary phase itself is a critical factor in peak tailing.

  • Question: Is the column suitable and in good condition?

  • Explanation: Older or lower-quality C18 columns may have a higher number of accessible, acidic silanol groups. Over time, columns can also become contaminated or develop voids, leading to poor peak shape.[1]

  • Action:

    • Column Type: Use a modern, high-purity, end-capped C18 or a C8 column. End-capping chemically modifies the silica (B1680970) surface to block a significant portion of the residual silanol groups.

    • Column Age and Contamination: If the column is old or has been used with complex matrices, try flushing it with a strong solvent. If peak shape does not improve, replace the column.

Step 4: Verify Instrument Parameters and Sample Preparation

Issues with the HPLC system or the sample itself can also contribute to peak tailing.

  • Question: Are there any instrumental or sample-related issues?

  • Explanation: Extra-column volume (e.g., from long tubing), column overloading, or a sample solvent that is too strong can all lead to peak distortion.[1][4]

  • Action:

    • Extra-Column Volume: Ensure that all fittings are secure and that the tubing between the injector, column, and detector is as short and narrow in diameter as practical.

    • Column Overloading: Prepare a dilution of your sample and inject it. If the peak shape improves, the original sample concentration was too high.

    • Sample Solvent: The sample should be dissolved in a solvent that is of equal or weaker strength than the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound?

A1: The most common cause is secondary ionic interactions between the basic this compound molecule and acidic residual silanol groups on the surface of the silica-based stationary phase in the HPLC column.[1] These interactions lead to a mixed-mode retention mechanism, causing some molecules to be retained longer, resulting in a tailed peak.

Q2: How does the acetonide group affect the chromatography of atorvastatin?

A2: The acetonide group is a protecting group for the diol functionality of atorvastatin. While the fundamental basic character of the atorvastatin molecule remains, the acetonide group increases the molecule's hydrophobicity. This may lead to longer retention times compared to atorvastatin under the same chromatographic conditions. The potential for peak tailing due to silanol interactions remains a primary concern.

Q3: What is an acceptable tailing factor?

A3: An ideal peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, a value between 0.9 and 1.2 is generally considered excellent. For many applications, a tailing factor up to 1.5 is acceptable.[5] However, for quantitative analysis, it is crucial to have consistent and minimal tailing.

Q4: Can the mobile phase organic modifier affect peak tailing?

A4: Yes. While acetonitrile is a common choice, methanol can sometimes provide better peak shapes for basic compounds. Methanol is more protic and can interact more strongly with residual silanols, effectively shielding them from the analyte. Experimenting with different ratios of acetonitrile and methanol, or using methanol as the sole organic modifier, can be a useful strategy.

Q5: When should I consider using a different type of column?

A5: If you have tried optimizing the mobile phase (pH, buffer, organic modifier) and are still experiencing significant peak tailing, it may be time to consider a different column. Look for columns specifically designed for the analysis of basic compounds, such as those with advanced end-capping or hybrid particle technology.

Data Presentation

The following tables provide illustrative examples of how different chromatographic parameters can influence the peak tailing of a basic compound like atorvastatin. The exact values can vary depending on the specific column and other experimental conditions.

Table 1: Illustrative Effect of Mobile Phase pH on Peak Tailing

Mobile Phase pHTailing Factor (Tf)Peak Shape Description
5.02.1Significant Tailing
4.01.6Moderate Tailing
3.01.1Symmetrical
2.51.0Highly Symmetrical

Table 2: Illustrative Effect of Buffer Concentration on Peak Tailing (at pH 3.0)

Buffer ConcentrationTailing Factor (Tf)Peak Shape Description
5 mM1.5Noticeable Tailing
20 mM1.2Good Symmetry
50 mM1.1Very Symmetrical

Table 3: Illustrative Effect of Organic Modifier on Peak Tailing

Organic Modifier (60%)Tailing Factor (Tf)Peak Shape Description
Acetonitrile1.4Slight Tailing
Methanol1.1Symmetrical
Acetonitrile:Methanol (50:50)1.2Good Symmetry

Experimental Protocols

The following is a representative experimental protocol for the analysis of atorvastatin that can be adapted for this compound.

Recommended HPLC Method for Atorvastatin Analysis

This method is based on a validated RP-HPLC method for atorvastatin and is a good starting point for optimizing the analysis of this compound.[6]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Methanol:Water (containing 0.05% glacial acetic acid) (70:30, v/v), adjusted to pH 3.0.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 248 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient (or controlled at 25 °C for better reproducibility)

Sample Preparation

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Dilute the stock solution with the mobile phase to the desired concentration for analysis (e.g., 10 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Signaling Pathways and Logical Relationships

Chemical Interaction Leading to Peak Tailing

Silanol_Interaction atorvastatin This compound (Basic) interaction Ionic Interaction atorvastatin->interaction silanol Deprotonated Silanol Group (Si-O⁻) on Silica Surface silanol->interaction peak_tailing Peak Tailing interaction->peak_tailing

Caption: Interaction between this compound and silanol groups causing peak tailing.

References

Resolving Co-eluting Peaks of Atorvastatin and its Acetonide: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of atorvastatin (B1662188) and its acetonide impurity, this technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs). The following information is designed to facilitate the development of robust analytical methods for the accurate quantification of atorvastatin and its related substances.

Understanding the Challenge: Atorvastatin and Atorvastatin Acetonide

Atorvastatin is a widely used statin medication for lowering cholesterol. This compound is a known process impurity and a protected form of atorvastatin often utilized during its synthesis.[1][2] The key structural difference lies in the diol functionality of atorvastatin, which is protected by an isopropylidene group in the acetonide form. This structural modification leads to a significant increase in the hydrophobicity of the acetonide compared to the parent drug, forming the basis for their chromatographic separation.

Recommended Analytical Approach: Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable technique for separating atorvastatin and its more non-polar acetonide impurity. The increased hydrophobicity of the acetonide will result in a longer retention time on a reversed-phase column compared to atorvastatin.

Experimental Protocol: A Starting Point for Method Development

The following hypothetical HPLC method is proposed as a robust starting point for separating atorvastatin and this compound. Optimization may be required based on the specific instrumentation and column used.

Parameter Condition Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase will effectively retain both compounds based on their hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures the carboxylic acid group of atorvastatin is protonated, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient Elution Start with a lower percentage of Mobile Phase B (e.g., 40%) and gradually increase to a higher percentage (e.g., 80%) over 20-30 minutes.A gradient is crucial for resolving compounds with different polarities. The initial lower organic content allows for the elution of the more polar atorvastatin, while the increasing organic strength is required to elute the more hydrophobic acetonide.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 248 nmAtorvastatin has a maximum absorbance around this wavelength.[3][4]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

Troubleshooting Guide for Co-eluting Peaks

Should you encounter co-elution or poor resolution between atorvastatin and its acetonide, consider the following troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: What is the likely elution order of atorvastatin and this compound in reversed-phase HPLC?

A1: In reversed-phase HPLC, compounds are separated based on their hydrophobicity. This compound is significantly more hydrophobic than atorvastatin due to the presence of the isopropylidene protecting group. Therefore, atorvastatin will elute first, followed by the more strongly retained this compound.

Q2: My peaks for atorvastatin and the acetonide are still overlapping. What is the first parameter I should adjust?

A2: The first and most impactful parameter to adjust is the mobile phase gradient. A shallower gradient (i.e., a slower increase in the percentage of the organic solvent) will provide more time for the two compounds to interact differently with the stationary phase, leading to better separation.

Q3: Can I use a C8 column instead of a C18 column?

A3: Yes, a C8 column can be used. However, C8 columns are less retentive than C18 columns. This may lead to shorter retention times for both compounds and potentially less resolution. If you are using a C8 column and experiencing co-elution, you may need to use a weaker mobile phase (i.e., a lower percentage of organic solvent) to increase retention and improve separation.

Q4: How does the pH of the mobile phase affect the separation?

A4: The pH of the mobile phase is critical for controlling the ionization state of atorvastatin, which has a carboxylic acid group. At a low pH (e.g., using 0.1% formic acid, the pH will be around 2.7), the carboxylic acid will be protonated, making the molecule less polar and more retained on a C18 column. This generally leads to better peak shape and can improve resolution from other impurities.

Q5: I am observing a very broad peak for the acetonide. What could be the cause?

A5: A broad peak for a late-eluting compound like the acetonide can be due to several factors. One common cause is that the mobile phase at the end of the gradient is not strong enough to elute it efficiently. You can try increasing the final percentage of the organic solvent in your gradient. Another possibility is secondary interactions with the stationary phase; ensuring a low mobile phase pH can help minimize this.

Q6: Are there alternative chromatographic techniques to resolve these compounds?

A6: While RP-HPLC is the most common and generally effective method, other techniques like Ultra-Performance Liquid Chromatography (UPLC) can provide higher resolution and faster analysis times due to the use of smaller particle size columns. Supercritical Fluid Chromatography (SFC) could also be an option, particularly for preparative separations, as it often provides different selectivity compared to HPLC.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the co-elution of atorvastatin and its acetonide.

G Troubleshooting Workflow for Co-eluting Peaks cluster_start Troubleshooting Workflow for Co-eluting Peaks cluster_end Troubleshooting Workflow for Co-eluting Peaks start Start: Co-elution of Atorvastatin and Acetonide a1 Decrease Gradient Slope (slower increase in %B) start->a1 a2 Lower Initial %B a1->a2 b1 Change Organic Modifier (e.g., Methanol for Acetonitrile) a2->b1 b2 Adjust pH of Aqueous Phase b1->b2 If still co-eluting c1 Use a Different C18 Column (different manufacturer/bonding) b2->c1 If still co-eluting c2 Try a Phenyl-Hexyl Column (alternative selectivity) c1->c2 If still co-eluting c3 Decrease Column Temperature c2->c3 If still co-eluting end Resolution Achieved c3->end If resolved

Caption: A stepwise guide to resolving co-eluting peaks of atorvastatin and its acetonide.

Logical Relationship of Separation Parameters

The interplay of various chromatographic parameters determines the final resolution. Understanding these relationships is key to effective method development.

G Key Parameters for Separation cluster_resolution Key Parameters for Separation cluster_factors Key Parameters for Separation cluster_parameters Key Parameters for Separation Resolution Peak Resolution Selectivity Selectivity (α) Resolution->Selectivity depends on Retention Retention Factor (k') Resolution->Retention depends on Efficiency Efficiency (N) Resolution->Efficiency depends on MobilePhase Mobile Phase (Organic Solvent, pH) Selectivity->MobilePhase StationaryPhase Stationary Phase (Column Chemistry) Selectivity->StationaryPhase Temperature Temperature Selectivity->Temperature Retention->MobilePhase Retention->StationaryPhase FlowRate Flow Rate Efficiency->FlowRate ColumnDimensions Column Dimensions (Length, Particle Size) Efficiency->ColumnDimensions

Caption: The relationship between fundamental chromatographic factors and experimental parameters.

References

strategies to prevent the conversion of atorvastatin to atorvastatin acetonide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Atorvastatin (B1662188). This resource provides guidance on preventing the unintended conversion of atorvastatin to atorvastatin acetonide and managing other common stability challenges during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and is it a common degradant?

This compound is a derivative of atorvastatin where the 3,5-dihydroxyheptanoic acid side chain has reacted with acetone (B3395972) to form a cyclic ketal, also known as an acetonide. While it is a known intermediate in some synthetic routes of atorvastatin, where it is used as a protecting group for the diol functionality, it is not considered a common degradation product under typical laboratory storage and analytical conditions. Forced degradation studies of atorvastatin do not typically report the formation of this compound.

Q2: Under what conditions could Atorvastatin convert to this compound?

The conversion of atorvastatin to this compound is a theoretical possibility under specific conditions that favor ketal formation. This reaction is generally acid-catalyzed. Therefore, the presence of both acetone (or another ketone) and an acidic environment could potentially lead to the formation of this compound. The diol moiety on the side chain of atorvastatin can react with a ketone in the presence of an acid catalyst to form a five- or six-membered ring.

Q3: What are the primary factors affecting the overall stability of Atorvastatin in experimental settings?

Atorvastatin is susceptible to degradation under several conditions:

  • Acidic pH: Atorvastatin is unstable in acidic conditions (pH ≤ 4.0) and can undergo hydrolysis to form atorvastatin lactone.[1][2]

  • Oxidative Stress: Exposure to oxidizing agents can lead to the formation of various oxidation products.

  • Photodegradation: Atorvastatin is sensitive to light and can degrade upon exposure to UV or visible light.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of degradation.

Q4: How can I prevent the degradation of Atorvastatin in my solutions?

To maintain the integrity of your atorvastatin samples, consider the following preventative measures:

  • pH Control: Maintain the pH of your solutions in a neutral to slightly basic range (pH > 4.0) to prevent acid-catalyzed hydrolysis to the lactone form.

  • Solvent Selection: When possible, avoid using acetone-containing solvents, especially in the presence of acids. If acetone must be used, ensure the conditions are neutral or basic and minimize exposure time.

  • Light Protection: Store atorvastatin solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Temperature Control: Store stock solutions and samples at refrigerated temperatures (2-8 °C) to minimize thermal degradation.

  • Inert Atmosphere: For long-term storage, consider purging solutions with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peak in chromatogram, potentially this compound Use of acetone-containing mobile phase or solvent in an acidic environment.1. Review your sample preparation and analytical method for the use of acetone and acidic reagents. 2. Modify the mobile phase to avoid acetone. Consider acetonitrile (B52724) or methanol (B129727) as alternative organic modifiers. 3. If acetone is necessary, ensure the mobile phase is buffered at a neutral or slightly basic pH. 4. Perform a co-injection with a synthesized this compound standard to confirm the identity of the peak.
Loss of Atorvastatin potency over time Degradation due to acidic conditions, light exposure, or elevated temperature.1. Check the pH of your solution and adjust to neutral or slightly basic if the experiment allows. 2. Ensure solutions are protected from light at all stages of the experiment. 3. Verify that storage conditions are appropriate (refrigerated).
Formation of Atorvastatin Lactone The solution is too acidic (pH ≤ 4.0).1. Buffer your solutions to a pH above 4.0.[1][2] 2. If acidic conditions are required for your experiment, minimize the time atorvastatin is exposed to these conditions and perform analysis as quickly as possible.

Data Presentation

Table 1: Summary of Atorvastatin Stability under Different Conditions

Condition Effect on Atorvastatin Primary Degradation Product(s) Reference
Acidic (e.g., 0.1 N HCl) Significant degradationAtorvastatin Lactone[1][2]
Basic (e.g., 0.1 N NaOH) More stable than in acidic conditionsMinimal degradation[3]
Oxidative (e.g., 3% H₂O₂) DegradationVarious oxidation products[4]
Thermal (e.g., 60°C) DegradationVaries[4]
Photolytic (UV light) DegradationVaries[4]

Experimental Protocols

Protocol 1: HPLC Method for Atorvastatin Analysis with Acetonide Prevention

This protocol is designed for the routine analysis of atorvastatin while minimizing the theoretical risk of acetonide formation.

  • Objective: To quantify atorvastatin in a sample solution.

  • Materials:

    • Atorvastatin reference standard

    • HPLC grade acetonitrile

    • HPLC grade methanol

    • Ammonium (B1175870) acetate (B1210297)

    • Glacial acetic acid

    • Deionized water

    • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Instrumentation:

    • HPLC system with UV detector

  • Procedure:

    • Mobile Phase Preparation:

      • Prepare a buffer solution of 10 mM ammonium acetate in water and adjust the pH to 5.0 with glacial acetic acid.

      • The mobile phase is a mixture of acetonitrile and the ammonium acetate buffer (e.g., 60:40 v/v).

    • Standard Solution Preparation:

      • Prepare a stock solution of atorvastatin in methanol (e.g., 1 mg/mL).

      • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

    • Sample Preparation:

      • Dissolve the sample containing atorvastatin in methanol and dilute with the mobile phase to a concentration within the calibration range.

    • Chromatographic Conditions:

      • Column: C18 (4.6 x 150 mm, 5 µm)

      • Mobile Phase: Acetonitrile:10 mM Ammonium Acetate pH 5.0 (60:40)

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 247 nm

      • Injection Volume: 20 µL

      • Column Temperature: 30°C

    • Analysis:

      • Inject the standard solutions to generate a calibration curve.

      • Inject the sample solutions to determine the concentration of atorvastatin.

Protocol 2: Forced Degradation Study to Investigate this compound Formation

This protocol is designed to intentionally stress atorvastatin in the presence of acetone and acid to determine the potential for acetonide formation.

  • Objective: To evaluate the formation of this compound under acidic conditions in the presence of acetone.

  • Materials:

    • Atorvastatin reference standard

    • Acetone (HPLC grade)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Methanol (HPLC grade)

    • Deionized water

  • Procedure:

    • Preparation of Stress Solutions:

      • Acidic Acetone: Prepare a solution of 0.1 N HCl in a mixture of acetone and water (e.g., 50:50 v/v).

      • Neutral Acetone: A mixture of acetone and water (50:50 v/v).

      • Control (No Acetone): A solution of 0.1 N HCl in water.

    • Forced Degradation:

      • Prepare three separate solutions of atorvastatin (e.g., 100 µg/mL) in each of the stress solutions.

      • Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).

      • At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each solution.

    • Sample Analysis:

      • Neutralize the acidic samples with an appropriate amount of NaOH.

      • Analyze the samples using the HPLC method described in Protocol 1 or a suitable stability-indicating method.

      • Monitor for the appearance of any new peaks and compare the chromatograms from the different stress conditions.

    • Peak Identification:

      • If a new peak is observed in the acidic acetone sample, its identity can be further investigated using LC-MS to determine if its mass corresponds to that of this compound.

Visualizations

Atorvastatin_to_Acetonide Atorvastatin Atorvastatin (Diol Side Chain) Intermediate Hemiketal Intermediate Atorvastatin->Intermediate + Acetone Acetone Acetone Intermediate->Atorvastatin - Acetone Acetonide This compound (Cyclic Ketal) Intermediate->Acetonide - H2O Acetonide->Intermediate + H2O Water Water Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Atorvastatin Sample dissolve Dissolve in appropriate solvent (Avoid acidic acetone) start->dissolve dilute Dilute to working concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Separation on C18 column (Neutral/Slightly Basic Mobile Phase) inject->separate detect UV Detection at 247 nm separate->detect quantify Quantify Atorvastatin Peak detect->quantify check Check for unexpected peaks quantify->check

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Atorvastatin Acetonide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of atorvastatin (B1662188) and its related compounds, such as atorvastatin acetonide. The selection of an appropriate analytical technique is critical for accurate and reliable results in pharmaceutical development and quality control. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) with supporting data from published studies.

Performance Comparison

The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and throughput. The following tables summarize the key performance characteristics of HPLC, UPLC-MS/MS, and HPTLC for the analysis of atorvastatin and its related compounds.

Table 1: Performance Comparison of Analytical Methods for Atorvastatin Quantification

Performance MetricHPLC-UVUPLC-MS/MSHPTLC
Linearity Range 0.04 - 0.4 mg/mL0.2 - 40 ng/mL[1]100 - 600 ng/spot
Lower Limit of Quantification (LLOQ) ~0.04 mg/mL0.2 ng/mL[1]101 ng/spot[2]
Limit of Detection (LOD) Not consistently reported~0.05 ng/mL[3]30.3 ng/spot[2]
Accuracy (% Recovery) Not consistently reported87% - 114%97.5% - 103.0%[2]
Precision (%RSD) < 1.00% (Intra-day)[2]3.3% - 13.9% (Intra- and Inter-day)[1]1.7% - 3.4% (Inter-day)[2]
Selectivity ModerateHighModerate to High
Analysis Time LongerShorterFast (multiple samples simultaneously)
Cost & Complexity Lower cost, less complexHigher cost, more complexLower cost, simpler instrumentation

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC, UPLC-MS/MS, and HPTLC based on published literature for atorvastatin analysis.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of atorvastatin in pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of water and acetonitrile (B52724) (48:52, v/v), with the pH adjusted to 2.0 using 80% ortho-phosphoric acid.[3]

  • Flow Rate: 1.5 mL/min.[3]

  • Detection Wavelength: 245 nm.[3]

  • Injection Volume: 100 µL.[3]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of atorvastatin and its metabolites in biological matrices like human plasma.[1]

  • Instrumentation: A UPLC system coupled with a tandem mass spectrometer.

  • Column: Acquity UPLC HSS T3 column (3.0 mm × 100 mm, 1.8 μm).[1]

  • Mobile Phase: A mixture of 0.05% (v/v) formic acid in water and acetonitrile (25:75, v/v).[1]

  • Flow Rate: Not specified in the provided abstract.

  • Ionization Mode: Positive ion electrospray ionization (ESI).[1]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions. For atorvastatin, this is m/z 559.4 → 440.1.[1]

  • Sample Preparation: Liquid-liquid extraction with ethyl acetate (B1210297) is a common method for plasma samples.[1]

High-Performance Thin-Layer Chromatography (HPTLC)

This method is a cost-effective and high-throughput option for the quantification of atorvastatin in plasma and pharmaceutical formulations.[2]

  • Stationary Phase: Precoated silica (B1680970) gel 60F254 HPTLC plates.[2]

  • Mobile Phase: A two-step isocratic development.

  • Detection: Densitometric quantification at 280 nm.[2]

  • Sample Application: Applied as bands.

  • Linearity Range: 101–353.5 ng/zone.[2]

Mandatory Visualization

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method according to the International Council for Harmonisation (ICH) guidelines.

AnalyticalMethodValidation cluster_params Validation Parameters start Define Analytical Method Scope protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod Limit of Detection (LOD) protocol->lod loq Limit of Quantitation (LOQ) protocol->loq range Range protocol->range robustness Robustness protocol->robustness system_suitability System Suitability Testing protocol->system_suitability evaluation Evaluate Results vs. Acceptance Criteria specificity->evaluation linearity->evaluation accuracy->evaluation precision->evaluation lod->evaluation loq->evaluation range->evaluation robustness->evaluation system_suitability->evaluation report Prepare Validation Report evaluation->report Pass fail Method Fails Validation evaluation->fail Fail end Method Validated report->end

ICH Q2(R1) Analytical Method Validation Workflow.

References

A Comparative Analysis of Atorvastatin Acetonide and Atorvastatin Lactone Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of impurities in active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. This guide provides an objective comparison of two notable impurities of Atorvastatin (B1662188): Atorvastatin Acetonide and Atorvastatin Lactone. We will delve into their formation, analytical characterization, and known biological significance, supported by experimental data and detailed methodologies.

Introduction to Atorvastatin and its Impurities

Atorvastatin is a widely prescribed synthetic lipid-lowering agent that acts by inhibiting H-CoA reductase, a key enzyme in cholesterol biosynthesis.[1][2] During the synthesis and storage of atorvastatin, various impurities can arise. Among these, this compound is a process-related impurity, while Atorvastatin Lactone is primarily a degradation product.[3][4]

This compound is a synthetic intermediate used to protect the diol group of the atorvastatin side chain during the manufacturing process.[3] Its presence in the final drug product indicates an incomplete removal during purification.

Atorvastatin Lactone is a major degradation product of atorvastatin, formed by intramolecular cyclization of the parent drug, particularly under acidic conditions.[5] It is also an active metabolite of atorvastatin.[6]

Comparative Data

The following table summarizes the key characteristics of this compound and Atorvastatin Lactone.

FeatureThis compoundAtorvastatin Lactone
Impurity Type Process-related impurity/Synthetic intermediateDegradation product and active metabolite
CAS Number 581772-29-4[7]125995-03-1
Molecular Formula C₃₆H₃₉FN₂O₅[7]C₃₃H₃₃FN₂O₄
Molecular Weight 598.70 g/mol [8]540.6 g/mol
Formation Pathway Used as a protecting group in atorvastatin synthesis.[3]Intramolecular esterification (lactonization) of atorvastatin, often acid-catalyzed.[5]
Biological Activity Primarily considered a synthetic intermediate with limited data on specific biological activity.Active metabolite; inhibits HMG-CoA reductase. Also interacts with CYP enzymes and P-glycoprotein.[6]

Formation Pathways

The origins of these two impurities are fundamentally different, which has implications for their control during drug manufacturing and storage.

This compound Formation

This compound is intentionally synthesized as part of the overall synthesis of atorvastatin. The acetonide group serves to protect the reactive diol functionality on the heptanoic acid side chain, preventing unwanted side reactions during subsequent synthetic steps. Its presence as an impurity is a result of incomplete deprotection and purification.

Atorvastatin_Side_Chain_Diol Atorvastatin Side Chain (Diol) Atorvastatin_Acetonide_Intermediate This compound (Protected Intermediate) Atorvastatin_Side_Chain_Diol->Atorvastatin_Acetonide_Intermediate Protection Acetone_Protecting_Agent Acetone/ Acid Catalyst Acetone_Protecting_Agent->Atorvastatin_Acetonide_Intermediate Atorvastatin Atorvastatin Atorvastatin_Acetonide_Intermediate->Atorvastatin Deprotection Acetonide_Impurity This compound Impurity Atorvastatin_Acetonide_Intermediate->Acetonide_Impurity Deprotection Deprotection (e.g., Acidic Hydrolysis) Deprotection->Atorvastatin Incomplete_Deprotection Incomplete Deprotection/ Purification Incomplete_Deprotection->Acetonide_Impurity

Formation of this compound Impurity.
Atorvastatin Lactone Formation

Atorvastatin Lactone is formed from atorvastatin itself, primarily through degradation. The acidic environment can catalyze the intramolecular esterification of the carboxylic acid and the 5-hydroxyl group of the heptanoic acid side chain, leading to the formation of a stable six-membered lactone ring. This can occur during storage or even in the acidic environment of the stomach after administration.[9]

Atorvastatin Atorvastatin (Open-chain acid) Atorvastatin_Lactone Atorvastatin Lactone (Cyclized form) Atorvastatin->Atorvastatin_Lactone Intramolecular Esterification Equilibrium Equilibrium Acidic_Conditions Acidic Conditions (e.g., Low pH, Heat) Acidic_Conditions->Atorvastatin_Lactone Atorvastatin_Lactone->Atorvastatin Hydrolysis (Basic/Neutral pH)

Formation of Atorvastatin Lactone Impurity.

Experimental Protocols for Analysis

The accurate detection and quantification of these impurities are critical for quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques employed.

Representative HPLC Method for Impurity Profiling

This protocol is a generalized representation based on common practices for analyzing atorvastatin and its impurities.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: A mixture of aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted to 4.0-5.0) and an organic solvent like acetonitrile (B52724).

  • Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.

  • Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more nonpolar impurities.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection Wavelength: 245-254 nm.[10]

3. Sample Preparation:

  • Accurately weigh and dissolve the atorvastatin drug substance or a crushed tablet in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of about 1 mg/mL.

  • Filter the solution through a 0.45 µm filter before injection.

4. Quantification:

  • Quantification is typically performed using an external standard method, where the peak areas of the impurities in the sample are compared to the peak areas of certified reference standards of this compound and Atorvastatin Lactone.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Atorvastatin Sample Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Gradient Elution Injection->Separation Detection UV Detector (245-254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Impurities (External Standard) Chromatogram->Quantification

Experimental Workflow for HPLC Analysis.

Biological Significance

The biological implications of these impurities are distinct and important considerations in drug development.

  • This compound: As a synthetic intermediate, there is limited publicly available data on the specific biological activity or toxicity of this compound. Its control is primarily a matter of ensuring the purity and consistency of the final drug product, as its pharmacological profile is not well-characterized.

  • Atorvastatin Lactone: In contrast, Atorvastatin Lactone is an active metabolite of atorvastatin.[6] It can be hydrolyzed back to the active acid form in the body.[] Studies have shown that atorvastatin lactone can inhibit HMG-CoA reductase.[6] Furthermore, it has been reported to interact with drug-metabolizing enzymes like CYP2C9 and the drug transporter P-glycoprotein, which could potentially lead to drug-drug interactions.[6] The interconversion between the acid and lactone forms is a key aspect of atorvastatin's overall pharmacokinetic and pharmacodynamic profile.[12]

Conclusion

The comparative analysis of this compound and Atorvastatin Lactone reveals two impurities with different origins, chemical properties, and biological significance. This compound is a marker of the manufacturing process's efficiency, while Atorvastatin Lactone is a degradation product and an active metabolite that contributes to the overall pharmacological profile of the drug. A thorough understanding and stringent control of both impurities are essential for guaranteeing the quality, safety, and efficacy of atorvastatin formulations. The analytical methods outlined provide a framework for the reliable monitoring of these and other related substances in atorvastatin drug products.

References

Assessing the Cross-Reactivity of Atorvastatin Acetonide in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of immunoassay performance in the context of atorvastatin (B1662188) analysis, with a specific focus on the cross-reactivity of a key impurity, atorvastatin acetonide. The following sections present experimental data, detailed protocols, and visual workflows to aid in the selection and application of appropriate analytical methods for atorvastatin quantification.

Introduction

Atorvastatin is a widely prescribed medication for the management of hypercholesterolemia. Accurate monitoring of its levels in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. While highly specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard, immunoassays offer a high-throughput and cost-effective alternative. However, the accuracy of immunoassays can be compromised by the cross-reactivity of structurally related compounds, such as metabolites and process-related impurities.

This compound is a known impurity of atorvastatin. Its structural similarity to the parent drug raises concerns about its potential to cross-react in immunoassays, leading to inaccurate quantification of atorvastatin. This guide aims to provide data and methodologies to assess this potential interference.

Comparative Analysis of Immunoassay Specificity

A critical parameter in evaluating an immunoassay is its specificity, which is the ability to measure the analyte of interest exclusively. Cross-reactivity is a measure of the interference caused by other substances. The following table summarizes the cross-reactivity of various compounds in a polyclonal antibody-based ELISA developed for atorvastatin.

CompoundCross-Reactivity (%)
Atorvastatin 100
Pravastatin<0.1
Lovastatin<0.1
Simvastatin<0.1
Fluvastatin<0.1
Rosuvastatin<0.1
Diltiazem<0.1
Propranolol<0.1
Losartan<0.1
Valsartan<0.1
Amlodipine<0.1
Ezetimibe<0.1

Data sourced from a study by Darwish et al. (2011) which developed a specific polyclonal antibody for atorvastatin.[1][2]

Note: Data for the cross-reactivity of this compound in this specific assay was not available in the cited literature. The structural similarity between atorvastatin and this compound suggests a potential for cross-reactivity that warrants investigation for any immunoassay intended for atorvastatin quantification.

Alternative Analytical Methods

Given the potential for cross-reactivity in immunoassays, it is essential to consider alternative or confirmatory methods for accurate atorvastatin quantification. High-performance liquid chromatography (HPLC) and LC-MS/MS are highly specific and sensitive techniques widely used for the analysis of atorvastatin and its metabolites.[3]

Experimental Protocols

Polyclonal Antibody-Based Competitive ELISA for Atorvastatin

This section details the protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of atorvastatin, as described by Darwish et al. (2011).[1][2]

1. Reagents and Materials:

  • Atorvastatin standard

  • Polyclonal anti-atorvastatin antibody

  • Atorvastatin-horseradish peroxidase (HRP) conjugate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, pH 7.4)

  • Blocking buffer (e.g., wash buffer with 1% bovine serum albumin)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N sulfuric acid)

  • 96-well microtiter plates

2. Assay Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the anti-atorvastatin antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add atorvastatin standards or samples and a fixed concentration of atorvastatin-HRP conjugate to the wells. Incubate for 1-2 hours at room temperature. During this step, free atorvastatin in the sample competes with the atorvastatin-HRP conjugate for binding to the limited number of antibody sites.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Incubation: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) at room temperature. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is inversely proportional to the concentration of atorvastatin in the sample.

3. Cross-Reactivity Assessment:

To determine the cross-reactivity of this compound or other related compounds, perform the competitive ELISA with varying concentrations of the potential cross-reactant in the absence of atorvastatin. Calculate the concentration of the cross-reactant that causes a 50% inhibition of the maximum signal (IC50). The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Atorvastatin / IC50 of Cross-Reactant) x 100

Visualizing Experimental Workflows

Logical Workflow for Assessing Immunoassay Cross-Reactivity

cross_reactivity_assessment cluster_prep Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis cluster_conclusion Conclusion start Start prepare_reagents Prepare Reagents (Antibody, Conjugate, Buffers) start->prepare_reagents prepare_plates Coat and Block Microtiter Plates prepare_reagents->prepare_plates competitive_binding Competitive Binding Step (Standards/Samples vs. Conjugate) prepare_plates->competitive_binding wash_steps Washing Steps competitive_binding->wash_steps substrate_reaction Substrate Addition and Incubation wash_steps->substrate_reaction stop_reaction Stop Reaction substrate_reaction->stop_reaction read_absorbance Measure Absorbance stop_reaction->read_absorbance generate_curve Generate Standard Curve read_absorbance->generate_curve calculate_ic50 Calculate IC50 Values (Atorvastatin & Cross-Reactant) generate_curve->calculate_ic50 calculate_cross_reactivity Calculate % Cross-Reactivity calculate_ic50->calculate_cross_reactivity end End calculate_cross_reactivity->end

Caption: Workflow for assessing immunoassay cross-reactivity.

Signaling Pathway of Atorvastatin Action

atorvastatin_pathway cluster_cholesterol Cholesterol Biosynthesis Pathway hmg_coa HMG-CoA mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase cholesterol Cholesterol mevalonate->cholesterol ... atorvastatin Atorvastatin hmg_coa_reductase HMG-CoA Reductase atorvastatin->hmg_coa_reductase Inhibits

Caption: Atorvastatin's mechanism of action in cholesterol synthesis.

References

A Comparative Guide to Atorvastatin Synthesis: Focus on Acetonide Impurity Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atorvastatin (B1662188), a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its complex molecular structure necessitates a multi-step synthesis where rigorous control of impurities is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). A critical process-related impurity is Atorvastatin Acetonide, the penultimate precursor that arises from incomplete deprotection. This guide provides an objective comparison of the two primary synthetic routes to Atorvastatin—the Paal-Knorr and Hantzsch syntheses—with a specific focus on the formation and control of this key impurity, supported by representative experimental data and detailed methodologies.

Introduction to Synthetic Strategies

The industrial synthesis of Atorvastatin predominantly relies on convergent strategies that construct the central pyrrole (B145914) core in a key step. Both the Paal-Knorr and Hantzsch syntheses are prominent examples of this approach, utilizing a common chiral side-chain intermediate.

The Common Denominator: The Acetonide-Protected Side-Chain

A crucial building block for both major routes is a chiral amino-ester, specifically tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate. In this key intermediate, the syn-1,3-diol moiety of the heptanoate (B1214049) side chain is protected as an acetonide (an isopropylidene ketal). This protection strategy is essential for carrying the delicate diol functionality through the preceding synthetic steps. However, the persistence of this protecting group into the final API, due to incomplete removal, is the direct cause of the this compound impurity.[1]

Mechanism of Acetonide Impurity Formation

The formation of the this compound impurity is not a side reaction in the classical sense but rather a failure of a reaction to go to completion. The final synthetic step before the saponification of the tert-butyl ester is the acidic hydrolysis of the acetonide protecting group to reveal the free diol.

  • Reaction: Acid-catalyzed hydrolysis of the isopropylidene ketal.

  • Impurity Origin: Incomplete hydrolysis during this deprotection step.[1]

  • Consequence: The protected intermediate is carried forward, sharing high structural similarity with the final API, which can complicate purification.

Process optimization has shown that careful control of the deprotection conditions, including acid concentration, temperature, and reaction time, is critical for minimizing the level of this impurity.[2] Isolating the deprotected diol intermediate as a crystalline solid before the final saponification step is a key process improvement to ensure high purity.[2]

Comparison of Major Synthetic Routes

While both the Paal-Knorr and Hantzsch routes employ the same acetonide-protected side-chain, the manner in which they construct the pyrrole core offers different advantages and challenges.

The Paal-Knorr Synthesis

This is the most established and widely used industrial method for Atorvastatin synthesis.[3] It involves the condensation of a 1,4-dicarbonyl compound with the primary amine of the chiral side-chain intermediate.[3]

  • Key Reaction: Cyclocondensation of a 1,4-diketone with an amine.

  • Acetonide Impurity Potential: High, as this route directly utilizes the acetonide-protected amine. The final deprotection step is a distinct, subsequent reaction. The efficiency of this deprotection is the sole determinant of the final acetonide impurity level. Patents describing improvements to the Paal-Knorr reaction often focus on optimizing reaction time and yield of the protected intermediate, with subsequent steps required for deprotection.[4][5][6]

The Hantzsch Pyrrole Synthesis

An alternative approach, the Hantzsch synthesis, involves a multi-component reaction, often under mechanochemical conditions, between a β-ketoamide, an α-halo-ketone, and the same acetonide-protected amine intermediate.[7][8]

  • Key Reaction: Three-component condensation reaction.

  • Acetonide Impurity Potential: Similar to the Paal-Knorr route, the Hantzsch synthesis as applied to Atorvastatin also uses the acetonide-protected side chain.[7][8] Therefore, it is equally susceptible to the formation of the acetonide impurity if the subsequent hydrolytic deprotection step is incomplete.

Qualitative Comparison Summary

While direct, peer-reviewed quantitative comparisons of impurity profiles are scarce, a logical comparison can be made. The potential for acetonide impurity formation is fundamentally tied to the deprotection step, not the pyrrole-forming reaction itself. Therefore, both routes are comparable in their susceptibility to this impurity. The critical factor is the robustness and optimization of the final hydrolysis step. An improved process yielding a crystalline diol intermediate post-deprotection significantly reduces the final impurity load, a strategy applicable to the output of either route.[2]

Data Presentation

The following tables summarize representative data for the synthesis and analysis of Atorvastatin, focusing on purity.

Table 1: Comparison of Atorvastatin Synthetic Routes

FeaturePaal-Knorr SynthesisHantzsch SynthesisReference
Core Reaction Type 1,4-Diketone + Amine Condensation3-Component (β-ketoamide, α-halo-ketone, amine)[3][7]
Number of Steps ~6 steps (excluding amine synthesis)4-5 steps[3]
Key Intermediate Acetonide-protected chiral amineAcetonide-protected chiral amine[1][7]
Acetonide Impurity Risk Dependent on final deprotection stepDependent on final deprotection step[1][2]
Reported Yield Good (Industrial Standard)38% (overall for lactone)[4][7]

Table 2: Representative HPLC-UV Purity Analysis of Atorvastatin API

AnalyteRetention Time (min)Relative Retention Time (RRT)Specification Limit (%)Result (%)
This compound18.51.35≤ 0.150.08
Atorvastatin Lactone15.21.11≤ 0.150.05
Atorvastatin13.71.0098.0 - 102.099.7
Total Impurities --≤ 0.50 0.21

Note: Data is representative and will vary based on the specific process and analytical method.

Experimental Protocols

Protocol for HPLC Quantification of this compound Impurity

This method is representative of a stability-indicating HPLC-UV procedure for the quantification of process-related impurities in Atorvastatin.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: pH 4.0 Ammonium Acetate Buffer.

  • Gradient Program:

    • 0-10 min: 40% A, 60% B

    • 10-25 min: 40% to 70% A

    • 25-30 min: 70% A, 30% B

    • 30-35 min: 70% to 40% A

    • 35-40 min: 40% A, 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 248 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 25 mg of Atorvastatin API in 50 mL of diluent (Acetonitrile:Water 50:50 v/v).

  • Quantification: Calculate the percentage of the acetonide impurity using the area normalization method relative to the main Atorvastatin peak. A reference standard for this compound is required for precise quantification.

Protocol for Isolation of this compound Impurity

For characterization purposes, the impurity can be isolated from enriched mother liquors or by intentionally stopping the deprotection reaction prematurely.

  • Technique: Preparative HPLC.

  • Column: C18, 250 mm x 21.2 mm, 10 µm particle size.

  • Mobile Phase: Isocratic or shallow gradient elution with Acetonitrile and Ammonium Acetate Buffer, optimized for maximum separation between Atorvastatin and the acetonide impurity.

  • Procedure:

    • Inject an enriched sample solution onto the preparative HPLC system.

    • Collect the fraction corresponding to the this compound peak.

    • Evaporate the solvent under reduced pressure.

    • The isolated solid can then be characterized by NMR, MS, and other spectroscopic techniques.

Visualization of Synthetic Logic

The following diagram illustrates the relationship between the main synthetic routes and the critical step leading to the potential formation of the acetonide impurity.

Atorvastatin_Synthesis_Impurity cluster_start Key Intermediates cluster_routes Pyrrole Formation cluster_final Final Steps Diketone 1,4-Diketone Paal_Knorr Paal-Knorr Condensation Diketone->Paal_Knorr Hantzsch_Reactants β-Ketoamide + α-Halo-ketone Hantzsch Hantzsch Synthesis Hantzsch_Reactants->Hantzsch Chiral_Amine Acetonide-Protected Chiral Amine Chiral_Amine->Paal_Knorr Chiral_Amine->Hantzsch Protected_Atv This compound (Protected Intermediate) Paal_Knorr->Protected_Atv Hantzsch->Protected_Atv Deprotection Acidic Hydrolysis (Deprotection) Protected_Atv->Deprotection Saponification Saponification & Salt Formation Deprotection->Saponification Complete Reaction Impurity Acetonide Impurity Deprotection->Impurity Incomplete Reaction Final_Product Atorvastatin API (High Purity) Saponification->Final_Product

Caption: Synthetic pathways to Atorvastatin and the critical deprotection step.

References

A Guide to the Development and Certification of Atorvastatin Acetonide as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the development and certification of a Certified Reference Material (CRM) for atorvastatin (B1662188) acetonide, a critical impurity of the widely prescribed cholesterol-lowering drug, atorvastatin.[1][2][3] By establishing a well-characterized CRM, researchers and pharmaceutical quality control professionals can ensure the accuracy and reliability of analytical methods used to monitor the purity and safety of atorvastatin drug substances and products.[1][4] This document outlines the key quality attributes of the CRM, compares it with other analytical standard alternatives, and provides detailed experimental protocols for its certification.

Certified Reference Material for Atorvastatin Acetonide: Key Quality Attributes

The development of a robust CRM for this compound involves a rigorous characterization and certification process to establish its identity, purity, and certified value with a high degree of confidence and traceability. The table below summarizes the essential quality attributes of a certified this compound CRM.

Attribute Method Specification Purpose
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared Spectroscopy (IR)Conforms to the established structure of this compoundUnambiguously confirms the chemical structure of the material.
Purity (Chromatographic) High-Performance Liquid Chromatography (HPLC) with UV detection≥ 99.5%Quantifies the presence of other related and unrelated impurities.
Purity (Organic Impurities) Liquid Chromatography-Mass Spectrometry (LC-MS)Identification and quantification of trace organic impurities.Provides a comprehensive profile of all organic impurities.
Water Content Karl Fischer Titration≤ 0.5%Accurately determines the water content, which is crucial for the final purity calculation.
Residual Solvents Headspace Gas Chromatography (GC-HS)Complies with ICH Q3C limitsQuantifies any remaining solvents from the synthesis and purification process.
Inorganic Impurities Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Reportable levels of elemental impuritiesDetermines the content of inorganic contaminants.
Certified Value (Assay) Quantitative NMR (qNMR)Report of Certified Value with Uncertainty (e.g., 99.8 ± 0.2 mg/g)Provides a highly accurate and SI-traceable value for the content of this compound.[5][6]

Comparison with Other Analytical Standard Alternatives

The choice of an analytical standard is critical for achieving reliable and reproducible results. This section compares the certified reference material for this compound with other commonly used alternatives.

Parameter Certified Reference Material (CRM) Commercial Reference Standard (Non-Certified) In-house Characterized Material
Traceability SI-traceable certified value with a comprehensive certificate of analysis.[5][6]Generally not SI-traceable; certificate of analysis may have limited data.Not SI-traceable; characterization is user-dependent.
Uncertainty Stated uncertainty budget for the certified value.Uncertainty is typically not provided.Uncertainty is not formally established.
Purity Assessment Comprehensive purity assessment using multiple orthogonal techniques.Purity is often determined by a single chromatographic method.Purity assessment may be limited in scope.
Regulatory Acceptance High level of acceptance by regulatory authorities.[1]May be acceptable for early-stage development but may not suffice for regulatory submissions.Generally not acceptable for regulatory submissions without extensive validation.
Cost HighModerateLow (initial cost, but high resource investment for characterization)
Availability Commercially available from accredited providers.Widely available from chemical suppliers.Produced internally.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments involved in the certification of this compound CRM.

Identity Confirmation by Mass Spectrometry
  • Instrumentation: High-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) at a concentration of approximately 10 µg/mL.

  • MS Analysis:

    • The sample is infused directly into the mass spectrometer.

    • Data is acquired in positive ion mode.

    • The accurate mass of the protonated molecule [M+H]⁺ is measured and compared with the theoretical exact mass of this compound.

Purity Determination by HPLC-UV
  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 5.0).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 244 nm.[7]

    • Injection Volume: 10 µL.

  • Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Analysis: The sample is injected into the HPLC system, and the peak area of this compound is compared to the total area of all peaks to determine the chromatographic purity.

Certified Value Assignment by Quantitative NMR (qNMR)
  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound candidate material and 10 mg of the certified internal standard into an NMR tube.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Analysis:

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • The content of this compound is calculated using the following formula:

    Where:

    • P = Purity (content)

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

Visualizations

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_certification Certification cluster_final Final Product synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification identity Identity Confirmation (NMR, MS, IR) purification->identity purity Purity Assessment (HPLC, LC-MS) identity->purity impurities Impurity Profiling (Residual Solvents, Water, Inorganic) purity->impurities qnmr Certified Value Assignment (qNMR) impurities->qnmr uncertainty Uncertainty Budget Calculation qnmr->uncertainty coa Certificate of Analysis Generation uncertainty->coa crm Certified Reference Material (this compound) coa->crm

Caption: Experimental workflow for the development of a certified reference material.

G cluster_drug Drug Substance & Impurity cluster_standard Analytical Standard cluster_application Application atorvastatin Atorvastatin (API) impurity This compound (Impurity) atorvastatin->impurity Formation during synthesis or degradation crm Certified Reference Material (this compound) impurity->crm is the basis for method_dev Analytical Method Development crm->method_dev method_val Method Validation method_dev->method_val qc Quality Control Testing method_val->qc

Caption: Relationship between Atorvastatin, its impurity, and the CRM.

Conclusion

The development of a certified reference material for this compound is a critical step in ensuring the quality and safety of atorvastatin products. By providing a highly characterized and traceable standard, a CRM enables accurate and reliable analytical measurements for impurity control. The comprehensive characterization, including identity confirmation, purity assessment, and the assignment of a certified value with a stated uncertainty, distinguishes a CRM from other analytical standards. The use of this CRM in pharmaceutical research and quality control will ultimately contribute to the delivery of safer and more effective medicines to patients.

References

A Comparative Guide to Analytical Methods for Atorvastatin Acetonide Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is critical for ensuring drug safety and efficacy. Atorvastatin (B1662188), a widely prescribed statin for lowering cholesterol, can have several impurities, one of which is atorvastatin acetonide.[][2] This guide provides a comparative overview of the principal analytical methods used for the analysis of atorvastatin that are applicable for the determination of this compound.

The primary techniques for the analysis of atorvastatin and its impurities are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4][5] While HPLC-UV is a robust and cost-effective method suitable for routine quality control, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for bioanalytical studies and trace impurity analysis.[6]

Data Presentation: Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the concentration levels of the analyte, the complexity of the sample matrix, and the required level of sensitivity and selectivity. The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the quantification of atorvastatin, based on data from various validated methods. These parameters are indicative of the performance that can be expected when adapting these methods for the analysis of this compound.

Performance MetricHPLC-UVLC-MS/MS
Linearity Range 15.62 - 2000 ng/mL[7]0.2 - 151 ng/mL[6]
Lower Limit of Quantification (LLOQ) 10.45 - 22.86 ng/mL[6][7]0.050 - 0.25 ng/mL[6][8]
Accuracy (% Recovery) 90.45% - 98.7%[4][6]87% - 114%[6]
Precision (%RSD) < 1.00% - < 15%[6][9]< 6.6% - < 15%[6][8]
Selectivity Moderate; potential for interference from matrix components.[6]High; mass-based detection minimizes interferences.[6]
Cost & Complexity Lower cost, less complex instrumentation.[6]Higher cost, more complex instrumentation and operation.[6]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS techniques for the quantification of atorvastatin in different matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of atorvastatin in pharmaceutical dosage forms and can be adapted for the analysis of this compound.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.[10]

  • Chromatographic Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

  • Mobile Phase : A mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is typically used. The pH of the aqueous phase is often adjusted to optimize the peak shape and retention time. A common mobile phase composition is a mixture of buffer, acetonitrile, and tetrahydrofuran.[4][9]

  • Flow Rate : A typical flow rate is 1.0 mL/min.[7]

  • Detection : UV detection is performed at a wavelength where atorvastatin has maximum absorbance, which is around 247-248 nm.[4][7][9]

  • Sample Preparation (for pharmaceutical formulations) :

    • Weigh and finely powder a number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of atorvastatin.

    • Dissolve the powder in a suitable solvent (e.g., the mobile phase or a mixture of acetonitrile and water).

    • Sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm filter before injection into the HPLC system.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the determination of atorvastatin and its impurities, including this compound, in biological matrices such as plasma.[8]

  • Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

  • Chromatographic Column : A C18 reversed-phase column is commonly used.[8]

  • Mobile Phase : A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate is used to achieve optimal separation.[8]

  • Flow Rate : A typical flow rate is between 0.6 mL/min.[8]

  • Ionization and Detection : Electrospray ionization (ESI) can be operated in either positive or negative ion mode. Detection is performed using Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of atorvastatin and an internal standard.[8]

  • Sample Preparation (for plasma samples using liquid-liquid extraction) :

    • To a small volume of plasma (e.g., 100 µL), add an internal standard.

    • Add an extraction solvent such as methyl tert-butyl ether.[6]

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[8]

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample (Pharmaceutical or Biological) Extraction Extraction / Dissolution Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Injection Injection into LC System Filtration->Injection Prepared Sample Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Raw Data Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the analytical determination of this compound.

G HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol_Pathway Cholesterol Biosynthesis Pathway Mevalonate->Cholesterol_Pathway Atorvastatin Atorvastatin HMG_CoA_Reductase HMG-CoA Reductase Atorvastatin->HMG_CoA_Reductase Inhibition

Caption: Atorvastatin's mechanism of action via inhibition of the HMG-CoA reductase pathway.

References

Atorvastatin Acetonide: A Critical Intermediate in Drug Product Performance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Atorvastatin (B1662188), a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular events.[1][2][3] Marketed predominantly as its calcium salt, atorvastatin's journey from synthesis to a stable and effective drug product is a testament to meticulous chemical engineering and formulation science. A pivotal, yet often overlooked, player in this journey is atorvastatin acetonide, a key intermediate in the synthesis of atorvastatin.[4][5][6] While not an active pharmaceutical ingredient (API) in the final dosage form, the control and characterization of this compound and other related impurities are paramount to ensuring the safety, stability, and overall performance of the final atorvastatin drug product.[7][][9]

This guide provides a comparative evaluation of atorvastatin, with a special focus on the impact of its synthesis and impurity profile, including the role of this compound, on critical drug product performance attributes such as solubility, dissolution, and bioavailability.

Physicochemical Properties and Bioavailability: The Challenge of Poor Solubility

Atorvastatin is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[10][11][12] This poor solubility is a significant hurdle in drug development, as it can limit the dissolution rate and, consequently, the oral bioavailability of the drug.[13][14] The absolute bioavailability of atorvastatin is reported to be only around 12% due to its low solubility and extensive first-pass metabolism in the liver.[1][13][15]

To overcome this challenge, various formulation strategies have been developed to enhance the solubility and dissolution of atorvastatin. These include the use of amorphous forms, solid dispersions with polymers like Pluronics®, and the formation of co-crystals.[16]

The Role of this compound in Synthesis

This compound is a protected form of the diol side-chain of atorvastatin, utilized during its chemical synthesis to ensure the desired stereochemistry and prevent unwanted side reactions.[3][5] Its use is part of a convergent synthesis strategy, specifically in the Paal-Knorr pyrrole (B145914) synthesis, which is a more efficient route compared to the initial linear synthesis.[5] After the core structure of the molecule is assembled, the acetonide group is removed to yield the final diol structure of atorvastatin.[5]

G cluster_synthesis Atorvastatin Synthesis Diketone Diketone Paal-Knorr Pyrrole Synthesis Paal-Knorr Pyrrole Synthesis Diketone->Paal-Knorr Pyrrole Synthesis Side-chain amine (with acetonide) Side-chain amine (protected with acetonide) Side-chain amine (with acetonide)->Paal-Knorr Pyrrole Synthesis Di-protected Atorvastatin (this compound) Di-protected Atorvastatin (this compound) Paal-Knorr Pyrrole Synthesis->Di-protected Atorvastatin (this compound) Deprotection Deprotection Di-protected Atorvastatin (this compound)->Deprotection Atorvastatin (diol) Atorvastatin (diol) Deprotection->Atorvastatin (diol) Calcium Salt Formation Calcium Salt Formation Atorvastatin (diol)->Calcium Salt Formation Atorvastatin Calcium Atorvastatin Calcium Calcium Salt Formation->Atorvastatin Calcium

Fig. 1: Convergent synthesis of Atorvastatin via Paal-Knorr reaction.

Impact of Impurities on Drug Product Performance

The presence of impurities, including residual this compound or its byproducts, can significantly impact the quality, safety, and efficacy of the final drug product.[7][] Impurities can arise from the manufacturing process, degradation of the API, or interactions with excipients.[7][17] Regulatory agencies have strict guidelines for the identification, qualification, and control of impurities in pharmaceutical products.

Potential Impacts of Impurities:

  • Reduced Potency: Impurities can lower the concentration of the active ingredient, leading to a reduction in therapeutic effect.

  • Altered Physicochemical Properties: The presence of impurities can affect the solubility, dissolution rate, and stability of the drug product.[7]

  • Toxicity: Some impurities may have their own pharmacological or toxicological effects, posing a risk to patient safety.

  • Stability Issues: Impurities can act as catalysts for degradation reactions, reducing the shelf-life of the drug product.[17]

Therefore, robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), are essential for the detection and quantification of this compound and other related impurities throughout the manufacturing process.[7][10]

Comparative Performance Data

While direct comparative studies of "this compound" as a drug product are not available, extensive research has been conducted on enhancing the performance of atorvastatin formulations. The following tables summarize key performance data from studies evaluating different formulations of atorvastatin.

Table 1: In Vitro Dissolution Performance of Atorvastatin Formulations

FormulationDissolution MediumTime (min)% Drug ReleasedReference
Pure Atorvastatin0.1 N HCl2014%[16]
Atorvastatin-Pluronic F127® Solid Dispersion0.1 N HCl30Up to 93%[14][16]
Atorvastatin Calcium Aspartame Co-crystalNot Specified6091.62%[13]
Atorvastatin (without co-crystal)Not Specified6073.54%[13]
Atorvastatin Tablets (Test Product)pH 4.5 Buffer45~90%[12]
Atorvastatin Tablets (Reference Product)pH 4.5 Buffer45~90%[12]

Table 2: In Vivo Bioavailability of Atorvastatin Formulations in Rabbits

FormulationCmax (ng/mL)AUC0-12 (ng·h/mL)Reference
Pure Atorvastatin517.62,473.7[14][16]
Lipitor®642.34,427.4[14][16]
Atorvastatin-Pluronic® Solid Dispersion11469,993.4[14][16]

These data clearly demonstrate that formulation strategies significantly impact the dissolution and bioavailability of atorvastatin, highlighting the importance of optimizing the drug product to overcome its inherent solubility limitations.

Experimental Protocols

Dissolution Testing of Atorvastatin Tablets

A common experimental setup for dissolution testing of atorvastatin tablets involves the following:

  • Apparatus: USP Apparatus 2 (Paddle).[18]

  • Dissolution Medium: 900 mL of a suitable buffer, such as phosphate (B84403) buffer pH 6.8 or 0.1 N HCl.[16][18]

  • Temperature: 37 ± 0.5 °C.[16]

  • Paddle Speed: 50 or 75 rpm.[18]

  • Sampling Times: Aliquots are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[12][16]

  • Analysis: The concentration of dissolved atorvastatin is determined by a validated analytical method, typically HPLC with UV detection.[10][12]

G Start Start Prepare Dissolution Medium Prepare Dissolution Medium (900mL) Start->Prepare Dissolution Medium Set Apparatus Parameters Set Apparatus Parameters (Temp: 37°C, Speed: 50/75 rpm) Prepare Dissolution Medium->Set Apparatus Parameters Place Tablet Place Tablet in Dissolution Vessel Set Apparatus Parameters->Place Tablet Start Test Start Test Place Tablet->Start Test Withdraw Samples Withdraw Samples at Predetermined Intervals Start Test->Withdraw Samples Filter Samples Filter Samples Withdraw Samples->Filter Samples Analyze by HPLC Analyze Samples by HPLC Filter Samples->Analyze by HPLC Calculate % Dissolved Calculate % Drug Dissolved Analyze by HPLC->Calculate % Dissolved End End Calculate % Dissolved->End

Fig. 2: Workflow for Dissolution Testing of Atorvastatin Tablets.

Atorvastatin's Mechanism of Action and Signaling Pathways

Atorvastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][15][19] This inhibition leads to a decrease in hepatic cholesterol levels, which in turn upregulates LDL receptors on liver cells, increasing the clearance of LDL cholesterol from the circulation.[1][2][15]

Beyond its lipid-lowering effects, atorvastatin exhibits pleiotropic effects that are attributed to the inhibition of isoprenoid synthesis. Isoprenoids are essential for the function of small GTP-binding proteins like Rho and Ras, which are key regulators of various cellular signaling pathways.[20] By modulating these pathways, atorvastatin exerts anti-inflammatory, antioxidant, and antiproliferative effects.[1][20]

G Atorvastatin Atorvastatin HMG-CoA Reductase HMG-CoA Reductase Atorvastatin->HMG-CoA Reductase inhibits Mevalonate Mevalonate HMG-CoA Reductase->Mevalonate catalyzes Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cholesterol Synthesis Cholesterol Synthesis Mevalonate->Cholesterol Synthesis Rho/Ras GTPases Rho/Ras GTPases Isoprenoids->Rho/Ras GTPases activates Cellular Signaling Pathways Cellular Signaling Pathways (e.g., RhoA/ROCK, PI3K/Akt) Rho/Ras GTPases->Cellular Signaling Pathways Pleiotropic Effects Pleiotropic Effects (Anti-inflammatory, etc.) Cellular Signaling Pathways->Pleiotropic Effects

Fig. 3: Atorvastatin's Mechanism of Action and Pleiotropic Effects.

Conclusion

While this compound is not a final drug product, its role as a critical intermediate in the synthesis of atorvastatin underscores the importance of stringent process controls and impurity profiling in drug manufacturing. The performance of the final atorvastatin drug product is intrinsically linked to the purity of the API and the effectiveness of the formulation in overcoming its inherent solubility challenges. For researchers and drug development professionals, a deep understanding of the entire manufacturing process, from the synthesis of key intermediates like this compound to the final formulation, is crucial for developing safe, effective, and high-performing drug products. Future innovations in formulation science will continue to play a vital role in maximizing the therapeutic potential of atorvastatin and other BCS Class II compounds.

References

A Comparative Analysis of the Degradation Pathways of Atorvastatin and Atorvastatin Acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the degradation pathways of the widely prescribed cholesterol-lowering drug, atorvastatin (B1662188), and its acetonide derivative. Understanding the stability and degradation profiles of active pharmaceutical ingredients (APIs) and their intermediates is critical for ensuring drug quality, safety, and efficacy. This document summarizes key experimental findings, presents quantitative data, and outlines the methodologies used in forced degradation studies of atorvastatin. While comprehensive data for atorvastatin acetonide is limited, this guide infers its probable degradation pathways based on the established behavior of atorvastatin and the chemical nature of the acetonide group.

Executive Summary

Forced degradation studies reveal that atorvastatin is susceptible to degradation under acidic, oxidative, photolytic, and thermal stress conditions, while it exhibits greater stability in basic conditions.[1][2][3] The primary degradation pathways involve hydrolysis of the side chain to form atorvastatin lactone, followed by further dehydration and other complex reactions, particularly under strong acidic conditions.[1][3] Oxidative stress primarily targets the pyrrole (B145914) ring of the atorvastatin molecule.[4]

This compound, an intermediate and impurity in the synthesis of atorvastatin, is anticipated to undergo initial hydrolysis of the acetonide group under acidic or basic conditions to yield atorvastatin.[5] Following this primary degradation step, the resulting atorvastatin molecule would be subject to the same degradation pathways as the parent drug. Under non-hydrolytic stress conditions such as oxidation, photolysis, and thermal stress, the degradation of this compound is expected to mirror that of atorvastatin, focusing on the shared core molecular structure.

Quantitative Degradation Data

The following tables summarize the quantitative data from forced degradation studies on atorvastatin.

Table 1: Summary of Atorvastatin Degradation under Various Stress Conditions

Stress ConditionReagents and ConditionsObservationDegradation Products IdentifiedReference
Acidic Hydrolysis0.1 M HCl, room temperaturePartial degradation, formation of lactoneAtorvastatin Lactone[1][3]
Acidic HydrolysisConc. HCl, refluxFormation of a complex, bridged moleculeBridged tricyclic product[1]
Acidic HydrolysisConc. H₂SO₄, 60°C for 2 hoursLoss of carboxanilide residue, lactonization, and dehydrationDesamidated lactone[1]
Acidic Hydrolysis1 M HCl, 4 hours, refluxFormation of two degradation productsDP1 and DP2 (unspecified structures)[2]
Basic Hydrolysis1 N NaOH, 42 hours, ambient temperatureNo significant degradation observed-
Basic Hydrolysis0.1 M NaOH, 353 KReduction in parent drug peakNo specific products identified, only reduction of atorvastatin[6]
Oxidative1% H₂O₂, 24 hours, ambient temperatureFormation of unknown degradation impurities and known impuritiesImp-O1, Imp-O2, Imp-L, Imp-D
OxidativeAlkaline acetonitrile (B52724) solution with H₂O₂Oxidation of the pyrrole ringATV-FX1[4]
Thermal180-200°C, 0.5 hoursFormation of multiple degradation productsFive unspecified degradation compounds[7]
PhotolyticUV light (254 nm)Formation of known impuritiesImp-J, Imp-L, Imp-D
PhotolyticSunlight exposure of aqueous acetonitrile solutionOxidation of the pyrrole ringATV-FXA, ATV-FXA1, FXA2[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the degradation studies of atorvastatin are provided below.

Protocol 1: Forced Degradation under Acidic, Basic, and Oxidative Conditions
  • Objective: To investigate the stability of atorvastatin under hydrolytic and oxidative stress.

  • Methodology:

    • Acid Hydrolysis: Atorvastatin was treated with 0.1 N HCl for 24 hours at ambient temperature. In a more aggressive study, atorvastatin was refluxed in 1 M HCl for 4 hours.[2]

    • Base Hydrolysis: The drug substance was subjected to 1 N NaOH for 42 hours at ambient temperature. Another study involved heating a solution of atorvastatin in 0.1 M NaOH at 353 K, with samples taken at intervals of 30, 60, 90, and 120 minutes.[6]

    • Oxidative Degradation: Atorvastatin was treated with a 1% H₂O₂ solution for 24 hours at ambient temperature.

  • Analysis: The stressed samples were analyzed by a stability-indicating liquid chromatography (LC) method. A rapid, reversed-phase LC method was developed using a Zorbax Bonus-RP column with a gradient elution of water-acetonitrile-trifluoroacetic acid as the mobile phase. The flow rate was 1.0 mL/min, and the detection wavelength was 245 nm. For identification of unknown degradation products, LC-MS was employed to determine the m/z values.

Protocol 2: Thermal and Photolytic Degradation Studies
  • Objective: To assess the impact of heat and light on the stability of atorvastatin.

  • Methodology:

    • Thermal Degradation: Solid atorvastatin calcium was heated to 180-200°C and maintained at that temperature for 30 minutes. The resulting mass was dissolved in dichloromethane, extracted with water, and the organic layer was concentrated to isolate the degradation products.[7]

    • Photolytic Degradation: Atorvastatin calcium powder was exposed to UV light (254 nm) to assess photodegradation. In another study, an aqueous acetonitrile solution of atorvastatin was exposed to sunlight for several hours.[4]

  • Analysis: The degradation products from thermal stress were separated by silica (B1680970) gel column chromatography.[7] Photodegradation samples were analyzed using the LC method described in Protocol 1.

Degradation Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed degradation pathways for atorvastatin and this compound.

Atorvastatin_Degradation Atorvastatin Atorvastatin Lactone Atorvastatin Lactone Atorvastatin->Lactone  Acidic Hydrolysis (mild) Desamidated_Lactone Desamidated Lactone Atorvastatin->Desamidated_Lactone  Conc. H₂SO₄ Oxidative_Products Oxidative Degradation Products (e.g., ATV-FX1) Atorvastatin->Oxidative_Products  Oxidative Stress (H₂O₂ or Sunlight) Photolytic_Products Photolytic Degradation Products Atorvastatin->Photolytic_Products  UV Light Thermal_Products Thermal Degradation Products Atorvastatin->Thermal_Products  High Temperature Dehydrated_Lactone Dehydrated Lactone Lactone->Dehydrated_Lactone  Acidic Hydrolysis (drastic) Bridged_Product Bridged Tricyclic Product Lactone->Bridged_Product  Conc. HCl, reflux

Caption: Degradation pathways of atorvastatin under various stress conditions.

Atorvastatin_Acetonide_Degradation Acetonide This compound Atorvastatin Atorvastatin Acetonide->Atorvastatin  Acidic or Basic Hydrolysis Further_Degradation Further Degradation Products (Lactone, Oxidative Products, etc.) Acetonide->Further_Degradation  Oxidative, Photolytic, Thermal Stress Atorvastatin->Further_Degradation  Various Stress Conditions

Caption: Inferred degradation pathways of this compound.

Comparative Analysis

Atorvastatin:

  • Acidic Conditions: Atorvastatin is notably labile in acidic media. The primary degradation pathway involves the intramolecular cyclization of the dihydroxy heptanoic acid side chain to form atorvastatin lactone.[1][3] Under more forceful acidic conditions, this lactone can undergo further dehydration.[1] Extremely strong acids can lead to more complex rearrangements and fragmentation, including the loss of the carboxanilide group.[1]

  • Basic Conditions: Atorvastatin shows greater stability in basic conditions compared to acidic conditions.[6] While some degradation is observed at elevated temperatures, it is generally less significant than acid-catalyzed degradation.

  • Oxidative Conditions: The pyrrole ring of atorvastatin is susceptible to oxidation, leading to the formation of several oxidative degradation products.[4]

  • Thermal and Photolytic Stress: Both heat and light can induce degradation of atorvastatin, leading to the formation of various impurities.[7]

This compound:

  • Hydrolytic Conditions (Acidic and Basic): The most probable degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the acetonide protecting group to yield atorvastatin.[5] The rate of this hydrolysis would be dependent on the pH and temperature. Following the formation of atorvastatin, it would then be susceptible to the degradation pathways outlined above. Therefore, under hydrolytic stress, the degradation profile of this compound is expected to be a composite of the hydrolysis of the acetonide and the subsequent degradation of the parent atorvastatin.

  • Non-Hydrolytic Conditions (Oxidative, Thermal, Photolytic): Under stress conditions that do not primarily involve hydrolysis, such as oxidation, thermal stress, and photolysis, the degradation of this compound is anticipated to be similar to that of atorvastatin. The core structure of atorvastatin, which is the primary site of degradation under these conditions (e.g., the pyrrole ring in oxidation), is present in this compound. Thus, similar degradation products are expected, although the presence of the acetonide group might subtly influence the reaction kinetics.

Conclusion

Atorvastatin is a molecule with several points of susceptibility to degradation, particularly under acidic and oxidative conditions. Its primary degradation products have been well-characterized. In contrast, specific degradation studies on this compound are not extensively reported in the scientific literature. However, based on fundamental chemical principles, its degradation is predicted to be initiated by the hydrolysis of the acetonide group to form atorvastatin, which then degrades further. Under non-hydrolytic stress, the degradation of this compound is expected to closely resemble that of the parent drug. This comparative analysis provides a framework for researchers and drug development professionals to understand the stability characteristics of both atorvastatin and its acetonide, aiding in the development of stable formulations and robust analytical methods.

References

A Comparative Guide to Stability-Indicating UPLC Methods for Atorvastatin and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of atorvastatin (B1662188) and its impurities against alternative analytical techniques. The information presented is collated from various scientific publications and aims to assist researchers and analytical scientists in selecting the most suitable method for their specific needs, ensuring the quality, safety, and efficacy of pharmaceutical products.

Introduction to Stability-Indicating Methods

Stability-indicating analytical methods are crucial in the pharmaceutical industry to ensure that a drug substance's quality is maintained over time under various environmental conditions.[1][2] These methods must be able to accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products and any process-related impurities.[3] The International Council for Harmonisation (ICH) provides guidelines (Q2(R1)) that outline the validation parameters required for such methods, including specificity, linearity, accuracy, precision, and robustness.[1][2]

Forced degradation studies are an integral part of developing and validating stability-indicating methods.[3][4] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[4] A robust stability-indicating method will be able to separate all these degradation products from the intact API and its known impurities.

Atorvastatin and its Impurities

Atorvastatin is a widely prescribed medication for lowering cholesterol and preventing cardiovascular diseases.[5] During its synthesis and storage, various process-related impurities and degradation products can arise.[5] Common impurities of atorvastatin include Atorvastatin EP Impurity A, B, C, D, E, F, G, and H, among others.[][7] The chemical structures of atorvastatin and some of its key impurities are critical for understanding their separation and detection.

UPLC Method for Atorvastatin: A Superior Approach

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful technique for the analysis of pharmaceuticals due to its significant advantages over conventional High-Performance Liquid Chromatography (HPLC). UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times, higher resolution, and improved sensitivity.[8][9]

Experimental Protocol for a Validated UPLC Method

The following protocol is a representative example of a validated stability-indicating UPLC method for atorvastatin and its impurities, based on published literature.[8][9][10]

Chromatographic Conditions:

  • Column: Kromasil Eternity C18 UHPLC column (2.5 µm, 2.1 × 50 mm)[8][9][10]

  • Mobile Phase: Gradient elution with Acetonitrile (B52724) and 0.01M Ammonium Acetate buffer (pH 6.70)[8][9][10]

  • Flow Rate: 0.2 mL/min[8][9][10]

  • Column Temperature: 40°C[8][9][10]

  • Detection: UV at 245 nm[8][9][10]

  • Injection Volume: 1 µL[10]

  • Run Time: 5 minutes[8][9]

Sample Preparation:

  • A stock solution of atorvastatin and its impurities is prepared in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Working standards and sample solutions are prepared by diluting the stock solution to the desired concentration.

UPLC Method Validation Workflow

The validation of a stability-indicating UPLC method follows a structured workflow to ensure it is fit for its intended purpose.

UPLC_Validation_Workflow A Method Development & Optimization B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->B Generates Degradants C Method Validation (ICH Q2(R1)) A->C D Specificity / Selectivity B->D Demonstrates Separation C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J System Suitability Testing D->J E->J F->J G->J H->J I->J K Validated Method for Routine Use J->K

Caption: Workflow for the validation of a stability-indicating UPLC method.

Comparison of UPLC with Alternative Methods

While UPLC offers significant advantages, other analytical techniques are also employed for the analysis of atorvastatin. This section compares the UPLC method with HPLC, a widely used conventional technique.

UPLC vs. HPLC
ParameterUPLC MethodHPLC MethodAdvantages of UPLC
Run Time ~5 minutes[8][9]25 - 115 minutes[4]Significantly faster analysis, leading to higher throughput.
Resolution HigherGoodBetter separation of closely eluting peaks, including critical impurity pairs.
Sensitivity HigherGoodLower limits of detection (LOD) and quantification (LOQ) for impurities.[11]
Solvent Consumption LowerHigherMore environmentally friendly and cost-effective.
System Pressure HigherLowerRequires specialized instrumentation capable of handling high pressures.

Table 1: Comparison of typical performance characteristics of UPLC and HPLC methods for atorvastatin analysis.

Other Alternative Methods

While less common for routine quality control, other techniques have been reported for the determination of atorvastatin:

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be a cost-effective alternative for the simultaneous analysis of atorvastatin in combination with other drugs.[8]

  • Capillary Electrophoresis (CE): Micellar electrokinetic capillary chromatography has been used for atorvastatin analysis.[4]

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective method, often used for the determination of atorvastatin and its metabolites in biological fluids.[12]

Forced Degradation Studies: Unveiling Stability

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Atorvastatin has been shown to degrade under various stress conditions.

Summary of Forced Degradation Results for Atorvastatin:

Stress ConditionObservation
Acidic Hydrolysis Significant degradation observed.[4]
Basic Hydrolysis Minimal to no degradation observed.[4]
Oxidative Degradation Significant degradation observed.[4]
Thermal Degradation Degradation observed at elevated temperatures.[4]
Photolytic Degradation Degradation observed upon exposure to light.[4]

Table 2: Typical forced degradation behavior of atorvastatin.

The ability of the UPLC method to separate the degradation products formed under these stress conditions from the parent drug and its known impurities confirms its stability-indicating capability.

Atorvastatin and Impurities: A Structural Overview

A clear understanding of the chemical structures of atorvastatin and its impurities is fundamental for method development and validation.

Atorvastatin_Impurities Atorvastatin Atorvastatin Impurity_A Impurity A Atorvastatin->Impurity_A Process-Related Impurity_B Impurity B Atorvastatin->Impurity_B Process-Related Impurity_C Impurity C Atorvastatin->Impurity_C Process-Related Impurity_D Impurity D Atorvastatin->Impurity_D Process-Related Degradation_Products Degradation Products (from forced degradation) Atorvastatin->Degradation_Products Stress-Induced

Caption: Relationship between Atorvastatin and its impurities.

Conclusion

The validated stability-indicating UPLC method offers a rapid, sensitive, and high-resolution approach for the analysis of atorvastatin and its impurities. Compared to traditional HPLC, UPLC provides significant advantages in terms of analysis time, solvent consumption, and separation efficiency, making it a superior choice for quality control and stability testing in the pharmaceutical industry. The ability of the UPLC method to effectively separate the active ingredient from a multitude of process-related impurities and stress-induced degradation products ensures the reliable assessment of drug product quality and stability. While other analytical techniques exist, the UPLC method, when properly validated according to ICH guidelines, stands out as a robust and efficient tool for ensuring the safety and efficacy of atorvastatin-containing drug products.

References

A Comparative Spectroscopic Analysis of Atorvastatin Acetonide Diastereomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic properties of atorvastatin (B1662188) acetonide diastereomers. It includes a summary of experimental data and detailed methodologies for key analytical techniques.

Atorvastatin, the active ingredient in the cholesterol-lowering medication Lipitor®, possesses two stereocenters in its 3,5-dihydroxyheptanoic acid side chain. During its synthesis, protection of the diol functionality as an acetonide is a common strategy. This process can result in the formation of different diastereomers. The characterization and differentiation of these stereoisomers are critical for ensuring the purity and efficacy of the final active pharmaceutical ingredient (API). This guide focuses on the spectroscopic techniques used to analyze and compare these atorvastatin acetonide diastereomers.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data for Tert-Butyl (4S,6R)-6-{2-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxane-4-acetate [1]

Chemical Shift (δ ppm)MultiplicityNumber of ProtonsAssignment
7.19m2Ph H-2
7.19m1Ph H-4
7.19m24-FC₆H₄ H-2
7.16m24-FC₆H₄ H-3
7.07d, J=8.8 Hz2anilide H-2
6.99m24-FC₆H₄ H-3
6.99m1anilide H-4
4.10m1dioxane H-4
3.87m2NCH₂CH₂
3.63m1dioxane H-6
3.59sept, J=7.1 Hz1CH(CH₃)₂
2.37dd1-
1.54d, J=7.5 Hz3CH(CH₃)₂
1.48m2dioxane H-5
1.44s9C(CH₃)₃
1.34s3C(CH₃)₂
1.25s3C(CH₃)₂

Table 2: Chromatographic Separation of Atorvastatin Diastereomers

The separation of atorvastatin diastereomers is primarily achieved using chiral High-Performance Liquid Chromatography (HPLC). While the following data pertains to the separation of atorvastatin itself, the principles are directly applicable to its acetonide derivatives.

ParameterMethod 1[2]
ColumnChiralcel® OD-RH
Mobile Phasen-hexane-2-propanol (95:05 v/v)
Flow Rate1 mL/min
Detection Wavelength260 nm
Retention Time 13.23 min
Retention Time 23.85 min
Resolution (Rs)1.2
Selectivity Factor (α)1.24

Experimental Protocols

Detailed methodologies are crucial for the reproducible analysis of this compound diastereomers.

Synthesis of this compound Intermediate[1]

The synthesis of the this compound intermediate involves the Paal-Knorr cyclocondensation. A key step is the reaction of the amino-acetonide side chain with a 1,4-diketone. For the synthesis of tert-butyl (4S,6R)-6-{2-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxane-4-acetate, an amine intermediate is reacted with a diketone in the presence of pivalic acid. The resulting product is then purified by crystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • Sample Preparation: Samples for NMR analysis are typically dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: ¹H and ¹³C NMR spectra can be recorded on spectrometers operating at frequencies such as 250 MHz or 500 MHz.

  • Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane). Coupling constants (J) are reported in Hertz (Hz).

High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation[2]

Chiral HPLC is the primary method for separating stereoisomers.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A chiral stationary phase is essential for separation. The Chiralcel® OD-RH is a commonly used column for this purpose.

  • Mobile Phase: A mixture of n-hexane and 2-propanol in a 95:5 (v/v) ratio is an effective mobile phase.

  • Flow Rate: A flow rate of 1.0 mL/min is typically employed.

  • Detection: The eluting diastereomers are detected by their UV absorbance at 260 nm.

Workflow and Methodological Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and analysis of this compound diastereomers.

cluster_synthesis Synthesis cluster_analysis Analysis A Amino-acetonide side chain C Paal-Knorr Condensation A->C B 1,4-Diketone B->C D Crude this compound Diastereomers C->D E Chiral HPLC Separation D->E D->E Purification & Separation F Isolated Diastereomer 1 E->F G Isolated Diastereomer 2 E->G H Spectroscopic Analysis (NMR, IR, MS) F->H F->H Characterization G->H G->H Characterization I Comparative Data H->I

Caption: Synthesis and Analysis Workflow.

The diagram above outlines the key stages, from the synthesis of the crude this compound diastereomers via a Paal-Knorr condensation to their separation by chiral HPLC and subsequent spectroscopic analysis for comparative characterization.

References

Safety Operating Guide

Proper Disposal of Atorvastatin Acetonide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of Atorvastatin (B1662188) Acetonide is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal of this substance.

Regulatory Framework

The disposal of pharmaceutical waste, including Atorvastatin Acetonide, is governed by several key regulations in the United States. The primary agencies involved are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3]

  • Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][3] In 2019, the EPA enacted Subpart P, which provides specific guidelines for the management of hazardous waste pharmaceuticals by healthcare facilities.[2][4] A key provision of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[2]

  • Drug Enforcement Administration (DEA): The DEA is responsible for regulating controlled substances, including their disposal.[3] While Atorvastatin is not a controlled substance, it is important to be aware of DEA regulations for other laboratory chemicals.

State and local regulations may also apply and can be more stringent than federal laws.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Waste Characterization

Before disposal, this compound must be characterized to determine if it is a hazardous waste. While safety data sheets for this compound tert-Butyl Ester and this compound do not explicitly classify them as hazardous for disposal, this does not preclude them from being considered hazardous under certain conditions (e.g., if mixed with a hazardous solvent).[5][6]

Key Considerations for Waste Characterization:

  • Ignitability: Can it create fire under certain conditions?

  • Corrosivity: Does it have a pH less than or equal to 2, or greater than or equal to 12.5?

  • Reactivity: Is it unstable under normal conditions?

  • Toxicity: Is it harmful or fatal when ingested or absorbed?

Consult the Safety Data Sheet (SDS) and your EHS department to make a formal hazardous waste determination.

Disposal Procedures

The appropriate disposal method for this compound depends on its waste characterization and applicable regulations.

For Non-Hazardous Pharmaceutical Waste:

If this compound is determined to be non-hazardous, it should be disposed of in designated pharmaceutical waste containers, often color-coded blue or white. These containers are then typically sent for incineration at a licensed facility.[2][3]

For Hazardous Pharmaceutical Waste:

If this compound is classified as a hazardous waste under RCRA, it must be managed in accordance with all applicable hazardous waste regulations. This includes:

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. Black containers are often used for RCRA hazardous pharmaceutical waste.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a clear description of the contents.

  • Storage: Store the waste in a designated satellite accumulation area or central accumulation area, following all storage time limits.

  • Disposal: The waste must be transported by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF), where it will typically be incinerated.[2]

Never dispose of this compound down the drain. [2]

Environmental Considerations

Atorvastatin has been detected in the environment and can enter waterways through patient use and improper disposal.[7] While some studies indicate it has a low potential for bioaccumulation and is degraded in the environment, its presence can still pose a risk to aquatic organisms.[8] Some research suggests that while atorvastatin itself may not be highly toxic to aquatic life at expected environmental concentrations, its photodegradation products can be significantly more toxic.[7][9] Therefore, proper disposal is essential to minimize environmental contamination.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines A->B C Is the waste mixed with a listed hazardous solvent? B->C D Does the waste exhibit hazardous characteristics (ignitable, corrosive, reactive, toxic)? C->D No E Manage as RCRA Hazardous Pharmaceutical Waste C->E Yes D->E Yes F Manage as Non-Hazardous Pharmaceutical Waste D->F No G Place in designated black hazardous waste container E->G H Place in designated blue/white non-hazardous pharmaceutical waste container F->H I Arrange for disposal by a licensed hazardous waste vendor G->I J Arrange for disposal via institutional pharmaceutical waste stream (typically incineration) H->J K End I->K J->K

Caption: this compound Disposal Decision Workflow

Quantitative Data Summary

ParameterValueSource
Persistence (DT50 in total system)26.4 to 32.4 days[8]
Bioaccumulation Potential (Log D at pH 7)1.62[8]
Chronic Toxicity (Daphnia magna NOEC)200 µg/L[8]

Disclaimer: This information is intended as a general guide. Always consult your institution's specific protocols and comply with all local, state, and federal regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Atorvastatin Acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Atorvastatin Acetonide, a key intermediate in the synthesis of the widely used cholesterol-lowering medication, Atorvastatin. Adherence to these procedures will minimize risk and ensure the integrity of your research.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a multi-layered approach to safety, combining appropriate PPE with engineering controls, is crucial. The following table summarizes the recommended safety measures.

Control Type Specific Recommendation Standard/Specification
Engineering Controls A laboratory fume hood or other appropriate form of local exhaust ventilation should be the primary means of exposure control.[1] Ensure that eyewash stations and safety showers are close to the workstation location.[2]N/A
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.[1]Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Handle with gloves. Gloves must be inspected prior to use.[1][3] Wear fire/flame resistant and impervious clothing.[1]Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Respiratory Protection To be used as a backup to local exhaust ventilation. Recommended respirators are NIOSH-approved N100 or CEN-approved FFP3 particulate respirators.[1] If the respirator is the sole means of protection, a full-face supplied air respirator must be used.[1]NIOSH (US) or EN 166 (EU).[3]
Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is critical to safely manage this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated place.[1][2][3]

  • Keep the container tightly closed.[1][3]

  • Recommended storage temperature for the powder form is -20°C.[4][5]

2. Preparation and Handling:

  • Work within a designated area, preferably in a chemical fume hood to ensure adequate ventilation.[1]

  • Avoid the formation of dust and aerosols.[1][3][4]

  • Do not get in eyes, on skin, or on clothing.[2]

  • Avoid breathing vapors, mist, or gas.[3]

  • Wash hands thoroughly after handling.[4]

3. In Case of a Spill:

  • Keep unnecessary personnel away.[1][6]

  • Wear appropriate personal protective equipment, including respiratory protection if dust is generated.[1][6]

  • Avoid inhalation of dust from the spilled material.[1][6]

  • Sweep or vacuum up the spillage and collect it in a suitable, closed container for disposal.[1][3]

  • Clean the surface thoroughly to remove residual contamination.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Procedure
Inhalation If breathed in, move the person into fresh air. If not breathing, give artificial respiration.[3]
Skin Contact Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water.[1][3] Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes.[1] Consult a doctor.[1]
Ingestion Rinse mouth with water.[3] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1][3] Call a doctor or Poison Control Center immediately.[1]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[3] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Materials: Dispose of contaminated gloves and other materials after use in accordance with applicable laws and good laboratory practices.[3]

  • Containers: Dispose of as unused product.[3]

  • General Guidance: Do not allow the product to be released into the environment.[2] Avoid discharge into drains, water courses, or onto the ground.[1]

Visualizing the Safety Workflow

To further clarify the procedural flow of handling this compound safely, the following diagrams illustrate the key decision points and actions.

This compound Handling Workflow cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Disposal start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Ventilated Area (Fume Hood) ppe->ventilation handling Handle with Care (Avoid Dust/Aerosol Formation) ventilation->handling end_handling Complete Task handling->end_handling spill_detected Spill Detected handling->spill_detected Potential Spill disposal_decision Dispose of Material? end_handling->disposal_decision End of Use evacuate Evacuate Non-Essential Personnel spill_detected->evacuate Yes ppe_spill Wear Additional PPE (Respirator if needed) evacuate->ppe_spill contain Contain and Clean Up Spill ppe_spill->contain dispose_spill Dispose of Waste in Sealed Container contain->dispose_spill dispose_spill->end_handling licensed_disposal Contact Licensed Disposal Company disposal_decision->licensed_disposal Yes package Package for Disposal licensed_disposal->package end_process End Process package->end_process

Caption: Workflow for Handling this compound.

This compound First Aid Decision Tree exposure Exposure Occurs exposure_type Type of Exposure? exposure->exposure_type inhalation Inhalation exposure_type->inhalation Inhalation skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye ingestion Ingestion exposure_type->ingestion Ingestion action_inhalation Move to Fresh Air Administer Artificial Respiration if Needed inhalation->action_inhalation action_skin Remove Contaminated Clothing Wash with Soap and Water skin_contact->action_skin action_eye Rinse with Water for 15 mins eye_contact->action_eye action_ingestion Rinse Mouth Do Not Induce Vomiting ingestion->action_ingestion seek_medical Seek Medical Attention action_inhalation->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingestion->seek_medical

Caption: First Aid Procedures for this compound Exposure.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Atorvastatin Acetonide
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.